Thieno[3,4-D]pyrimidine-2,4-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,4-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBNSEBSVPLRMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CS1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Thieno[3,4-d]pyrimidine-2,4-diol: A Core Scaffold in Medicinal Chemistry
Abstract
The thieno[3,4-d]pyrimidine nucleus is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural analogy to purines. This guide provides an in-depth exploration of the synthesis and characterization of a key derivative, Thieno[3,4-d]pyrimidine-2,4-diol. We will delve into a proposed synthetic pathway, grounded in established chemical principles for analogous compounds, and detail the comprehensive analytical techniques required for its structural elucidation and purity confirmation. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Thienopyrimidine Scaffold
Thienopyrimidines are a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene ring with a pyrimidine ring. Depending on the orientation of the fusion, three primary isomers exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] These scaffolds are of particular interest in medicinal chemistry because they act as bioisosteres of purines, the fundamental building blocks of nucleic acids.[2][3] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.
Extensive research has demonstrated that compounds incorporating the thienopyrimidine core exhibit significant therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] The versatility of the thienopyrimidine nucleus allows for chemical modifications at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. Thieno[3,4-d]pyrimidine-2,4-diol, in particular, serves as a crucial starting material or intermediate for the synthesis of more complex and potent drug candidates.
Proposed Synthesis of Thieno[3,4-d]pyrimidine-2,4-diol
While specific literature detailing the synthesis of Thieno[3,4-d]pyrimidine-2,4-diol is not abundant, a plausible and efficient synthetic route can be proposed based on well-established methodologies for the synthesis of isomeric thienopyrimidines and other fused pyrimidine systems.[6][7] The following protocol outlines a logical approach starting from a suitably substituted thiophene derivative.
Retrosynthetic Analysis and Strategy
The core principle behind the synthesis of fused pyrimidines often involves the cyclization of an ortho-amino-substituted heterocyclic ester or amide with a one-carbon synthon, such as urea or a derivative thereof. In the case of Thieno[3,4-d]pyrimidine-2,4-diol, the logical precursor would be a 3-amino-thiophene-4-carboxylate derivative, which can then be cyclized to form the desired pyrimidine ring.
Proposed Synthetic Pathway
The proposed synthesis commences with a commercially available or readily synthesized 3-aminothiophene-4-carboxylic acid ester. This intermediate can then be subjected to a cyclization reaction with urea to yield the target compound.
Caption: Proposed synthetic pathway for Thieno[3,4-d]pyrimidine-2,4-diol.
Detailed Experimental Protocol
Step 1: Synthesis of Thieno[3,4-d]pyrimidine-2,4-diol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3-aminothiophene-4-carboxylate (1 equivalent) and urea (2 equivalents).
-
Heating: Heat the mixture to a molten state at approximately 190-200 °C. Maintain this temperature for 2-3 hours. The reaction mixture will gradually solidify.
-
Work-up: After cooling to room temperature, treat the solid mass with a 1 M sodium hydroxide solution and heat gently to dissolve the product.
-
Precipitation: Filter the warm solution to remove any insoluble impurities. Acidify the filtrate with a 2 M hydrochloric acid solution until the pH is acidic.
-
Isolation and Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain Thieno[3,4-d]pyrimidine-2,4-diol. Further purification can be achieved by recrystallization from a suitable solvent such as water or a water-ethanol mixture.[1]
Characterization and Structural Elucidation
Comprehensive characterization is imperative to confirm the identity and purity of the synthesized Thieno[3,4-d]pyrimidine-2,4-diol. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the thiophene ring and the N-H protons of the pyrimidine ring. The chemical shifts and coupling constants will be characteristic of the thieno[3,4-d]pyrimidine core.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbons of the diol functionality and the carbons of the thiophene ring.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Characteristic absorption bands are expected for the N-H stretching of the amide groups, C=O stretching of the carbonyls, and C-S stretching of the thiophene ring.[9]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Thieno[3,4-d]pyrimidine-2,4-diol (C₆H₄N₂O₂S).[8]
Analytical Data Summary
The following table summarizes the expected analytical data for Thieno[3,4-d]pyrimidine-2,4-diol.
| Analysis | Expected Results |
| Molecular Formula | C₆H₄N₂O₂S |
| Molecular Weight | 168.18 g/mol [10] |
| Appearance | White to off-white solid |
| Melting Point | >300 °C (Decomposition may be observed) |
| ¹H NMR (DMSO-d₆) | δ ~11.0-12.0 (br s, 2H, NH), ~7.0-8.0 (m, 2H, thiophene-H) |
| ¹³C NMR (DMSO-d₆) | δ ~160-170 (C=O), ~110-140 (thiophene carbons) |
| IR (KBr, cm⁻¹) | ~3200-3000 (N-H stretch), ~1700-1650 (C=O stretch), ~700 (C-S stretch) |
| MS (ESI) | m/z 169.0 [M+H]⁺ |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₆H₄N₂O₂S.
Conclusion
This technical guide has outlined a plausible and efficient synthetic route for Thieno[3,4-d]pyrimidine-2,4-diol, a valuable scaffold in medicinal chemistry. The proposed methodology is based on established chemical principles for the synthesis of related heterocyclic systems. Furthermore, a comprehensive characterization workflow utilizing modern analytical techniques has been detailed to ensure the structural integrity and purity of the synthesized compound. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of novel thienopyrimidine derivatives.
References
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry, 27(9), 1736-1750.
-
Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). Molecules, 24(15), 2799. [Link]
-
Thieno[2,3-d]pyrimidine-2,4-diol. (n.d.). PubChem. Retrieved from [Link]
-
Thieno[3,4-d]pyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of thieno[2,3-d]pyrimidine 4. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. (n.d.). Semantic Scholar. Retrieved from [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules, 27(13), 4252. [Link]
-
(PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. (2018). The Pharma Innovation Journal, 7(9), 33-38. [Link]
-
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. (2018). Molbank, 2018(4), M1016. [Link]
-
Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines. (2021). Records of Natural Products, 15(6), 499-511. [Link]
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- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 9. acgpubs.org [acgpubs.org]
- 10. Thieno[2,3-d]pyrimidine-2,4-diol | C6H4N2O2S | CID 12217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Thieno[3,4-d]pyrimidine-2,4-diol: A Technical Guide
Introduction to Thienopyrimidines
Thienopyrimidines are a class of heterocyclic compounds that are isosteres of purines. This structural similarity allows them to interact with biological systems in a similar fashion, leading to a wide range of pharmacological activities. Consequently, thienopyrimidines are of significant interest to researchers in drug discovery and development. The precise characterization of these molecules is paramount to understanding their structure-activity relationships, and spectroscopic techniques are the cornerstone of this analytical process.
Molecular Structure and Isomerism
The thienopyrimidine core consists of a thiophene ring fused to a pyrimidine ring. The orientation of the thiophene ring relative to the pyrimidine ring gives rise to different isomers, such as thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. This guide focuses on the diol derivative of the thieno[2,3-d]pyrimidine scaffold.
Figure 1: Molecular structure of Thieno[2,3-d]pyrimidine-2,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For thieno[2,3-d]pyrimidine-2,4-diol, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of thieno[2,3-d]pyrimidine-2,4-diol is expected to show signals corresponding to the protons on the thiophene ring and the N-H protons of the pyrimidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen and sulfur atoms.
Table 1: Expected ¹H NMR Chemical Shifts for Thieno[2,3-d]pyrimidine-2,4-diol
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 7.0 - 7.5 | Doublet |
| H-6 | 6.8 - 7.2 | Doublet |
| N1-H | 10.5 - 11.5 | Broad Singlet |
| N3-H | 11.0 - 12.0 | Broad Singlet |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons are typically observed at the downfield end of the spectrum.
Table 2: Expected ¹³C NMR Chemical Shifts for Thieno[2,3-d]pyrimidine-2,4-diol
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-4a | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7a | 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring NMR spectra is crucial for reproducibility.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of thieno[2,3-d]pyrimidine-2,4-diol will be dominated by absorptions from the N-H and C=O bonds.
Table 3: Characteristic IR Absorption Bands for Thieno[2,3-d]pyrimidine-2,4-diol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (amide) | 1650 - 1700 | Strong |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Mass Spectrum
For thieno[2,3-d]pyrimidine-2,4-diol (Molecular Formula: C₆H₄N₂O₂S), the expected molecular weight is approximately 168.18 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high precision.
Table 4: Expected Mass Spectrometry Data for Thieno[2,3-d]pyrimidine-2,4-diol
| Ion | m/z (Expected) |
| [M]⁺ | 168 |
| [M+H]⁺ | 169 |
| [M+Na]⁺ | 191 |
The fragmentation pattern will depend on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). Common fragmentation pathways may involve the loss of CO, HCN, or cleavage of the thiophene ring.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS. For EI-MS, the sample is introduced directly.
-
Instrumentation: A variety of mass spectrometers can be used, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Integrated Spectroscopic Analysis Workflow
A cohesive approach to spectroscopic analysis is crucial for unambiguous structure elucidation.
An In-Depth Technical Guide to Thieno[3,4-d]pyrimidine-2,4-diol: Navigating a Sparse Landscape
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Challenge of Isomeric Specificity
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, with its various isomers—[2,3-d], [3,2-d], and [3,4-d]—exhibiting a wide array of biological activities. This guide focuses on a specific, less-documented member of this family: Thieno[3,4-d]pyrimidine-2,4-diol (CAS No. 6251-30-5). Our objective is to provide a comprehensive technical resource for researchers. However, it is crucial to acknowledge at the outset that publicly available, in-depth experimental data for this particular isomer is notably scarce in comparison to its more widely studied [2,3-d] and [3,2-d] counterparts. This guide, therefore, serves a dual purpose: to consolidate the known information and to highlight the existing knowledge gaps, thereby identifying opportunities for future research.
Core Molecular Attributes
Thieno[3,4-d]pyrimidine-2,4-diol, also known by its tautomeric name 1H-thieno[3,4-d]pyrimidine-2,4-dione, possesses the following fundamental properties:
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [1] |
| Molecular Weight | 168.17 g/mol | [1] |
| CAS Number | 6251-30-5 | [1] |
| Canonical SMILES | C1=C2C(=C(S1)N=C(N2)O)O | |
| InChI Key | RZBNSEBSVPLRMA-UHFFFAOYSA-N | [1] |
| Synonyms | 1H-thieno[3,4-d]pyrimidine-2,4-dione, 2,4-Dihydroxythieno[3,4-d]pyrimidine | [1] |
Synthetic Pathways: An Uncharted Territory
A thorough review of the scientific literature reveals a significant void in detailed, validated synthetic protocols specifically for Thieno[3,4-d]pyrimidine-2,4-diol. While numerous methods exist for the synthesis of the [2,3-d] and [3,2-d] isomers, these routes are not directly translatable due to the distinct regiochemistry of the starting materials and the cyclization strategies employed.
The synthesis of thienopyrimidines generally involves two primary strategies:
-
Construction of the pyrimidine ring onto a pre-formed thiophene.
-
Formation of the thiophene ring onto an existing pyrimidine scaffold.
For the [3,4-d] isomer, a logical starting point would be a 3,4-disubstituted thiophene. A hypothetical synthetic workflow is proposed below. It is imperative to note that this is a conceptual pathway and would require extensive experimental validation.
Caption: Hypothetical synthesis workflow for Thieno[3,4-d]pyrimidine-2,4-diol.
This proposed synthesis would need to be optimized for reaction conditions, including solvent, temperature, and catalyst, to achieve a viable yield. The purification and characterization of the final product would be essential to confirm its identity.
Physicochemical Properties: A Call for Experimental Data
At present, there is a conspicuous absence of experimentally determined physical properties for Thieno[3,4-d]pyrimidine-2,4-diol in peer-reviewed literature. Key data points that require elucidation include:
-
Melting Point: Essential for assessing purity.
-
Solubility: Critical for designing reaction conditions, purification methods, and biological assays. A solubility profile in a range of solvents (e.g., water, DMSO, DMF, methanol, chlorinated solvents) is needed.
-
Crystallography: X-ray crystal structure data would provide definitive confirmation of the molecular geometry and intermolecular interactions.
-
pKa: Important for understanding the ionization state of the molecule in different pH environments, which is crucial for drug development.
Spectroscopic Characterization: The Unresolved Signature
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to be simple, showing two signals for the two protons on the thiophene ring. Their chemical shifts and coupling constants would be characteristic of the [3,4-d] fusion. Additionally, signals for the N-H protons of the pyrimidine ring would be present, the positions of which would be sensitive to the solvent and concentration.
-
¹³C NMR: The spectrum should reveal six distinct carbon signals corresponding to the molecular formula. The chemical shifts of the carbonyl carbons (C2 and C4) would be in the characteristic downfield region.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by characteristic absorption bands for:
-
N-H stretching: Typically in the region of 3200-3400 cm⁻¹.
-
C=O stretching: Strong absorptions around 1650-1700 cm⁻¹ for the amide carbonyl groups.
-
C=C and C=N stretching: In the fingerprint region (1400-1600 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could offer insights into the structure and stability of the molecule.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of Thieno[3,4-d]pyrimidine-2,4-diol is largely unexplored. However, based on its structure, several avenues for derivatization can be proposed, which are of high interest for creating libraries of compounds for biological screening.
Sources
An In-depth Technical Guide to the Tautomerism and Stability of the Thieno[3,4-d]pyrimidine-2,4-diol Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,4-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity. The 2,4-diol substitution pattern of this scaffold introduces the fascinating and critical phenomenon of tautomerism, which profoundly influences the physicochemical properties, and by extension, the therapeutic efficacy of its derivatives. This guide provides an in-depth exploration of the tautomeric landscape of thieno[3,4-d]pyrimidine-2,4-diol, detailing the interplay of structural and environmental factors that govern the stability of its various forms. We will dissect the theoretical underpinnings of this tautomerism and present a validated, multi-pronged approach for its investigation, integrating high-resolution spectroscopic techniques with robust computational modeling. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering both foundational knowledge and practical, field-proven methodologies for the accurate characterization and strategic manipulation of tautomeric equilibria in drug design.
The Strategic Importance of the Thieno[3,4-d]pyrimidine Scaffold
Fused heterocyclic systems are the bedrock of modern medicinal chemistry, and thienopyrimidines, as isosteres of purines, have garnered considerable attention.[1][2] The fusion of a thiophene ring with a pyrimidine core gives rise to a scaffold with a unique electronic distribution and steric profile, making it a versatile template for designing inhibitors of various enzymes, such as kinases and phosphodiesterases, as well as agents with anticancer and antifungal properties.[1][3][4][5][6] Specifically, the thieno[3,4-d]pyrimidine-2,4-dione moiety, analogous to the uracil core in nucleic acids, presents a rich pharmacophore with multiple hydrogen bond donors and acceptors. However, the true chemical nature of this core is not static; it exists as a dynamic equilibrium of tautomeric forms. Understanding and controlling this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.
The Tautomeric Landscape of Thieno[3,4-d]pyrimidine-2,4-diol
Prototropic tautomerism, the relocation of a proton accompanied by a rearrangement of electrons, is a key feature of the thieno[3,4-d]pyrimidine-2,4-diol core.[7][8] The primary tautomeric forms in equilibrium are the dioxo (or lactam), the 4-hydroxy-2-oxo (enol-keto), the 2-hydroxy-4-oxo, and the 2,4-dihydroxy (di-enol or di-lactim) forms.
-
Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione (Dioxo/Lactam Form): This is the amide form, characterized by two carbonyl groups. Based on the extensive literature on analogous systems like uracil and pyrimidinediones, this form is generally the most stable, particularly in the solid state and in less polar solvents.[9][10]
-
4-Hydroxy-1H-thieno[3,4-d]pyrimidin-2(3H)-one (Enol-Keto Form): This tautomer contains one enolic hydroxyl group and one carbonyl group. The formation of this enol can be influenced by factors that favor aromaticity in the pyrimidine ring.
-
2-Hydroxy-3H-thieno[3,4-d]pyrimidin-4(1H)-one (Enol-Keto Form): Similar to the above, this is another possible enol-keto tautomer.
-
Thieno[3,4-d]pyrimidine-2,4-diol (Di-enol/Di-lactim Form): This form possesses two hydroxyl groups and a fully aromatic pyrimidine ring. While the gain in aromaticity is a significant stabilizing factor, this form is often less populated in solution compared to the dioxo form for many related heterocyclic systems.
The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.
Caption: Tautomeric equilibria of the thieno[3,4-d]pyrimidine-2,4-diol core.
Key Factors Governing Tautomeric Stability
The delicate balance between the tautomers is dictated by a combination of intrinsic structural effects and external environmental factors.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role.[11][12][13][14][15][16] Polar protic solvents, such as water and alcohols, can stabilize the more polar dioxo form through hydrogen bonding. Conversely, non-polar aprotic solvents may favor the less polar enol forms, which can be stabilized by intramolecular hydrogen bonds.[17] The study of tautomerism in different solvents is crucial, as the form present in a biological medium (aqueous) may differ from that in a solvent used for synthesis or purification (e.g., chloroform, dioxane).
-
pH and Ionization: The acidity or basicity of the medium can significantly shift the equilibrium. At different pH values, the molecule can be protonated or deprotonated, leading to cationic or anionic species which have their own tautomeric preferences. For instance, deprotonation can lead to a common anion, making it difficult to distinguish the parent tautomers based on pKa measurements alone.[18]
-
Temperature: Tautomerization is a thermodynamic process. Variable-temperature studies, particularly using NMR, can provide valuable information about the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process, allowing for a deeper understanding of the driving forces behind the equilibrium.[16]
-
Intramolecular Hydrogen Bonding: The enol forms can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the pyrimidine ring or the adjacent carbonyl oxygen. This is a key factor to consider, especially in non-polar environments.[19]
A Validated Workflow for Tautomer Investigation
Caption: Integrated workflow for comprehensive tautomer analysis.
Experimental Protocols
This protocol aims to qualitatively and quantitatively assess the influence of solvent polarity on the tautomeric equilibrium.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the thieno[3,4-d]pyrimidine-2,4-diol derivative in a solvent in which it is highly soluble, such as DMSO.
-
Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., cyclohexane, dioxane, chloroform, acetonitrile, ethanol, water).
-
Sample Preparation: Prepare a series of dilute solutions (e.g., 10-50 µM) by adding a small aliquot of the stock solution to each of the selected solvents. Ensure the final concentration of the stock solvent (DMSO) is negligible (<0.1%).
-
Spectral Acquisition: Record the UV/Vis absorption spectrum for each solution from 200 to 500 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.
-
Data Analysis:
-
Observe shifts in the absorption maxima (λ_max) and changes in the shape of the absorption bands across the different solvents.[13][20]
-
Distinct absorption profiles in different solvents can indicate the predominance of different tautomers. For example, the enol forms, with extended conjugation, may show bathochromic (red) shifts compared to the keto form.[21]
-
If isosbestic points are observed when varying solvent mixtures (e.g., dioxane-water mixtures), it is a strong indication of a two-species equilibrium.[12][14][15]
-
NMR is the gold standard for elucidating tautomeric structures in solution.
-
Sample Preparation: Prepare NMR samples of the compound (~5-10 mg) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).
-
¹H NMR Acquisition:
-
Acquire standard ¹H NMR spectra for each sample.
-
Look for distinct sets of signals corresponding to different tautomers. If the tautomeric interconversion is fast on the NMR timescale, averaged signals will be observed.[7][23] The chemical shift of labile protons (N-H and O-H) is highly informative but can be broad and solvent-dependent.
-
-
¹³C NMR Acquisition:
-
Acquire ¹³C NMR spectra. The chemical shifts of the carbonyl carbons (C2 and C4) are particularly diagnostic. A signal in the range of 150-165 ppm is typical for a lactam carbonyl, while a carbon bearing an enolic hydroxyl group will appear further downfield.
-
-
Variable-Temperature (VT) NMR:
-
If exchange broadening or averaged signals are observed, perform VT-NMR experiments.
-
Lowering the temperature may slow down the interconversion enough to resolve the signals of the individual tautomers (the coalescence temperature).
-
By integrating the signals of the individual tautomers at low temperatures, the equilibrium constant (K_T) can be determined.
-
Measuring K_T at different temperatures allows for the construction of a van't Hoff plot (ln(K_T) vs 1/T) to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.
-
-
Solid-State NMR: If possible, acquire a solid-state ¹³C CP-MAS NMR spectrum. This will identify the dominant tautomer in the crystalline state, providing a crucial reference point.[24]
Computational Chemistry Protocol
Computational modeling provides invaluable insights into the intrinsic stability of tautomers and helps in the interpretation of experimental data.
-
Structure Generation: Build the 3D structures of all plausible tautomers of thieno[3,4-d]pyrimidine-2,4-diol.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each tautomer in the gas phase using a reliable DFT method (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., 6-311++G(2d,2p)). The absence of imaginary frequencies confirms that the structures are true energy minima.
-
Solvation Modeling: To simulate solution-phase behavior, re-optimize the geometries and calculate the energies using a continuum solvation model like the Polarizable Continuum Model (PCM).[11] This should be done for each solvent used in the experimental studies.
-
Energy Calculation and Stability Ranking: Calculate the Gibbs free energy (G) for each tautomer in each medium. The relative stability is determined by the difference in free energy (ΔG). The tautomer with the lowest free energy is the most stable. The equilibrium constant can be estimated using the equation: ΔG = -RT ln(K_T).
-
Spectroscopic Prediction:
-
NMR: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometries to predict the ¹H and ¹³C NMR chemical shifts. Compare these predicted values with the experimental data to assign signals to specific tautomers.[25]
-
UV/Vis: Use Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and oscillator strengths, which can be used to simulate the UV/Vis absorption spectra. This helps in assigning experimental absorption bands to specific tautomers.[16]
-
Data Synthesis and Interpretation: A Hypothetical Case
Let's consider a hypothetical analysis of a new thieno[3,4-d]pyrimidine-2,4-diol derivative.
| Method | Solvent | Observation | Interpretation |
| UV/Vis | Cyclohexane | λ_max = 310 nm | Predominantly one species (likely enol) |
| Water | λ_max = 275 nm | Predominantly a different, more polar species (likely dione) | |
| ¹H NMR | DMSO-d₆ | One major set of signals, two N-H protons observed at ~11 ppm and ~11.5 ppm. | Dioxo form is the major tautomer (>95%). |
| CDCl₃ | Two sets of signals in a 3:1 ratio. One set matches the dioxo form, the other shows an O-H proton at ~12 ppm. | Equilibrium between dioxo and an enol-keto form. | |
| DFT (PCM) | Water | ΔG (Dioxo) = 0 kcal/mol; ΔG (Enol) = +4.5 kcal/mol | Dioxo form is significantly more stable, consistent with experimental data. |
| Chloroform | ΔG (Dioxo) = 0 kcal/mol; ΔG (Enol) = +0.8 kcal/mol | Dioxo is still more stable, but the energy gap is much smaller, predicting an equilibrium, consistent with NMR. |
This integrated analysis provides a high degree of confidence that the dioxo tautomer is the most stable form, especially in polar environments, but a significant population of an enol tautomer can exist in less polar media.
Implications for Rational Drug Design
The tautomeric state of a molecule is not a trivial detail; it is a fundamental property that dictates its interactions with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes. A drug may bind to its target protein exclusively in one tautomeric form. Ignoring the tautomeric equilibrium can lead to flawed structure-activity relationship (SAR) interpretations and misguided optimization efforts.
-
Physicochemical Properties: Tautomers can have different logP values, solubilities, and pKa's. The dioxo form is typically more polar and may have better aqueous solubility, while the enol form might be more lipophilic, affecting membrane permeability.
-
Metabolic Stability: The presence of a reactive enol functionality can introduce new metabolic pathways that might not be available to the keto form.
Therefore, a thorough understanding of the tautomeric preference of a lead compound is essential. By modifying the substitution pattern on the thieno[3,4-d]pyrimidine core, it is possible to strategically shift the tautomeric equilibrium to favor the form with the optimal balance of biological activity and drug-like properties.
Conclusion
The thieno[3,4-d]pyrimidine-2,4-diol core is a scaffold of high potential in drug discovery. Its utility, however, is intrinsically linked to the complex and sensitive nature of its tautomeric equilibrium. A superficial characterization is insufficient for the demands of modern drug development. The integrated, multi-technique workflow presented in this guide, which pairs rigorous experimental analysis via UV/Vis and NMR spectroscopy with the predictive power of DFT calculations, provides a self-validating system for the definitive characterization of tautomeric identity and stability. By adopting this approach, researchers can move beyond assumptions and build a solid, empirically grounded understanding of their molecules, paving the way for more efficient and successful drug design campaigns.
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Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central. [Link]
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Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. [Link]
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[Synthesis of thieno[2,3-d]pyrimidine Derivatives and Their Antifungal Activities]. PubMed. [Link]
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Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. PubMed Central. [Link]
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An In-depth Technical Guide to the Biological Activity Screening of Thieno[3,4-d]pyrimidine-2,4-diol Derivatives
Introduction: The Thieno[3,4-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[3,4-d]pyrimidine core represents a class of fused heterocyclic compounds of significant interest in medicinal chemistry. Their structural resemblance to endogenous purines, such as adenine and guanine, allows them to act as bioisosteres, potentially interacting with a wide array of biological targets by mimicking these essential building blocks.[1] This inherent characteristic has rendered the broader thienopyrimidine family a "privileged scaffold" for the development of novel therapeutics. Derivatives have been investigated for a wide spectrum of biological activities, including anticancer, anti-infective, anti-inflammatory, and CNS-protective properties.[1][2][3][4]
Particularly, the thieno[3,4-d]pyrimidine-2,4-diol moiety and its derivatives have emerged as attractive starting points for targeted drug discovery. Many thienopyrimidine compounds have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5][6] Kinases are pivotal enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7] The thienopyrimidine scaffold can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) or Epidermal Growth Factor Receptor (EGFR), thereby inhibiting tumor growth and angiogenesis.[8][9]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically screen and characterize the biological activity of novel Thieno[3,4-d]pyrimidine-2,4-diol derivatives. It moves beyond a simple recitation of protocols to explain the strategic rationale behind designing a screening cascade—from high-throughput primary screening to detailed mechanistic studies and drug-like property profiling—ensuring the efficient identification and validation of promising therapeutic candidates.
Chapter 1: Designing an Integrated Screening Cascade
A successful screening campaign does not rely on a single assay but on a tiered, logical progression of experiments known as a screening cascade. This strategy is designed to maximize efficiency, minimize cost, and, most importantly, generate decision-driving data at each stage. The goal is to rapidly identify potent and selective compounds with favorable pharmacological properties while deprioritizing problematic candidates early in the process.
The cascade begins with a broad, high-throughput primary screen to identify initial "hits" from a library of derivatives. These hits are then subjected to more rigorous secondary assays for confirmation, potency determination, and initial mechanism-of-action (MoA) studies. Finally, the most promising leads enter a tertiary phase of in-depth biological characterization and preclinical profiling.
Chapter 2: Primary Screening - Casting a Wide Net for Initial Hits
The primary screen is the first experimental filter, designed to test a large number of compounds at a single concentration to identify those with any relevant biological activity. Given the established potential of thienopyrimidines as kinase inhibitors, a dual-screening approach is highly recommended: a target-based biochemical assay and a phenotypic cell-based assay.[10] This dual strategy provides a more holistic view, identifying compounds that directly engage the intended target and those that elicit a desired cellular outcome, capturing potential hits with diverse mechanisms.
Target-Based Primary Screen: Biochemical Kinase Inhibition
A biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[7] This approach is highly specific and provides a clean, direct measure of target engagement.
Recommended Assay: ADP-Glo™ Universal Kinase Assay
-
Principle: This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction.[11] As kinase activity increases, more ATP is converted to ADP. The assay works in two steps: first, remaining ATP is depleted, and second, the ADP is converted into a detectable luminescent signal. Lower light output indicates less ADP was produced, signifying inhibition of the kinase.
-
Rationale for Selection: The ADP-Glo™ assay is universal for virtually any kinase, highly sensitive, and amenable to high-throughput screening (HTS) in 384-well or 1536-well formats.[11] Its robustness minimizes interference from colored or fluorescent compounds.
Experimental Protocol: Single-Point Kinase Inhibition Screen (e.g., VEGFR-2)
-
Plate Preparation: Using a liquid handler, dispense 25 nL of each Thieno[3,4-d]pyrimidine derivative (typically at 10 mM in DMSO) into a 384-well low-volume assay plate. Also, prepare wells for controls:
-
Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine).
-
Negative Control: DMSO vehicle only (represents 0% inhibition).
-
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the target kinase (e.g., recombinant human VEGFR-2) and its specific substrate (e.g., a poly-Glu-Tyr peptide) in reaction buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.[12]
-
Reaction Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.[11]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data using the controls (% Inhibition = 1 - [(Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)]) * 100. Compounds showing significant inhibition (e.g., >50%) are classified as primary hits.
Phenotypic Primary Screen: Cancer Cell Viability
A cell-based assay assesses the effect of a compound on whole, living cells.[13] This approach is physiologically more relevant than a biochemical assay, as it accounts for cell permeability, metabolic stability, and potential off-target effects.
Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14] The reagent lyses cells to release ATP, which then fuels a luciferase reaction. A decrease in luminescence corresponds to a decrease in cell viability.
-
Rationale for Selection: The CellTiter-Glo® assay is a rapid, single-addition ("add-mix-measure") protocol that is highly sensitive and suitable for HTS.[14] Its luminescent output has a broad dynamic range.
Experimental Protocol: Single-Point Cell Viability Screen
-
Cell Plating: Seed human cancer cells (e.g., HCT-116 colon cancer, HepG2 liver cancer, or MCF-7 breast cancer cell lines[2][8][15]) into 384-well clear-bottom white plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Addition: Add the Thieno[3,4-d]pyrimidine derivatives to the cells at a final concentration of 10 µM. Include appropriate controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).[2]
-
Negative Control: DMSO vehicle only.
-
-
Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doubling times, making it possible to observe antiproliferative effects.
-
Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the culture medium volume in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data as described for the biochemical screen. Compounds causing significant cell death or growth inhibition (e.g., >50%) are considered primary hits.
| Table 1: Example Primary Screening Hit Data (Single-Point at 10 µM) | ||
| Compound ID | VEGFR-2 Inhibition (%) | HCT-116 Viability (%) |
| Thieno-001 | 8.2 | 95.1 |
| Thieno-002 | 91.5 | 15.3 |
| Thieno-003 | 12.3 | 88.4 |
| Thieno-004 | 65.7 | 42.1 |
| Thieno-005 | 8.9 | 22.5 |
| Staurosporine | 99.8 | 2.1 |
| Doxorubicin | N/A | 5.8 |
Based on this data, compounds Thieno-002 and Thieno-004 would be prioritized as hits from both screens, while Thieno-005 is a potential hit from the cell-based screen with a different MoA.
Chapter 3: Secondary Screening - From Hits to Validated Leads
Secondary assays are crucial for confirming the activity of primary hits and gaining a deeper understanding of their potency, selectivity, and mechanism of action. This stage weeds out false positives and provides the robust data needed to prioritize compounds for further development.
Potency Determination: IC50 Value Generation
The first step is to determine the potency of each hit by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) is a key metric that defines the concentration of a compound required to inhibit 50% of a biological or biochemical function.
Experimental Protocol: Dose-Response Curve Generation
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from a high concentration (e.g., 50 µM).
-
Assay Performance: Perform the same biochemical (ADP-Glo™) and cell-based (CellTiter-Glo®) assays as in the primary screen, but this time using the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the precise IC50 value. A lower IC50 value indicates higher potency.
Mechanism of Action Elucidation
For compounds confirmed to be potent, the next step is to understand how they work.
A. Kinase Selectivity Profiling
-
Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity. Thienopyrimidine derivatives, while potent, must be profiled for their activity against a panel of other kinases.
-
Methodology: Screen the confirmed hits at a single high concentration (e.g., 1 µM) against a broad panel of commercially available kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology KinaseScreen™). For any off-target kinases that show significant inhibition, full IC50 curves should be generated.
| Table 2: Example Kinase Selectivity Profile (IC50 in µM) | ||||
| Compound ID | VEGFR-2 (Target) | EGFR | CDK2 | p38α |
| Thieno-002 | 0.015 | 2.1 | >10 | 5.8 |
| Thieno-004 | 0.250 | 0.31 | >10 | 8.2 |
| Sorafenib | 0.090 | 6.8 | >10 | 0.055 |
This data shows that Thieno-002 is a highly potent and selective VEGFR-2 inhibitor, whereas Thieno-004 is a potent dual inhibitor of VEGFR-2 and EGFR.
B. Cellular Target Engagement
-
Rationale: It is critical to confirm that a compound binds to its intended target within the complex environment of a living cell.[10] Potency in a biochemical assay does not always translate to cellular activity.[10]
-
Recommended Assay: NanoBRET™ Target Engagement Assay
-
Principle: This technology measures compound binding at a specific protein target in live cells. The target protein is expressed as a fusion to NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When a test compound enters the cell and binds to the target, it displaces the tracer, causing a decrease in Bioluminescence Resonance Energy Transfer (BRET).
-
Benefit: This provides direct, quantitative evidence of target binding in a physiological context.[10]
C. Downstream Signaling Pathway Analysis
-
Rationale: If a compound truly inhibits a target kinase, it should block the downstream signaling events controlled by that kinase. For a VEGFR-2 inhibitor, this would mean inhibiting the phosphorylation of downstream proteins like AKT and ERK.
-
Methodology: Western Blotting
-
Treat cancer cells (e.g., HUVECs or a responsive cancer cell line) with various concentrations of the hit compound for a set period.
-
Stimulate the cells with the appropriate growth factor (e.g., VEGF) to activate the signaling pathway.
-
Lyse the cells and separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated forms of downstream targets (e.g., p-AKT, p-ERK) and total protein levels as a loading control.
-
A potent inhibitor will show a dose-dependent decrease in the phosphorylated proteins without affecting the total protein levels.
-
Chapter 4: Tertiary Screening - Profiling for Drug-like Properties
Even a highly potent and selective compound will fail if it has poor pharmacological properties. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) is critical to filter out candidates that are unlikely to succeed in vivo.[16][17] Performing these assays in vitro saves significant time and resources.[17]
4.1. In Vitro ADME Profiling
-
Metabolic Stability (Cytochrome P450 Inhibition):
-
Rationale: The CYP450 family of enzymes is responsible for metabolizing most drugs.[18] Inhibition of these enzymes can lead to dangerous drug-drug interactions.
-
Methodology: Use commercially available fluorescent or luminescent assays (e.g., P450-Glo™) to assess the compound's inhibitory activity against the most important CYP isoforms (e.g., 3A4, 2D6, 2C9).[18][19]
-
-
Permeability (Caco-2 Assay):
-
Rationale: For oral drugs, permeability across the intestinal wall is essential for absorption.
-
Methodology: The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[17] The rate at which the compound crosses this monolayer is measured to predict in vivo absorption.
-
4.2. In Vitro Toxicity Profiling
-
Hepatotoxicity:
-
Rationale: Drug-induced liver injury (DILI) is a major reason for drug failure.[20]
-
Methodology: Assess the cytotoxicity of the compound in a relevant liver cell line, such as HepG2, after 24 or 48 hours of exposure.
-
-
Cardiotoxicity (hERG Assay):
-
Rationale: Blockade of the hERG potassium ion channel can lead to fatal cardiac arrhythmias. This is a mandatory regulatory checkpoint.
-
Methodology: Use automated patch-clamp or binding assays to determine if the compound interacts with the hERG channel.[19]
-
| Table 3: Example In Vitro ADME/Tox Profile for a Lead Compound | |
| Assay | Result |
| CYP3A4 Inhibition IC50 | > 25 µM (Low Risk) |
| CYP2D6 Inhibition IC50 | > 25 µM (Low Risk) |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s (High) |
| HepG2 Cytotoxicity IC50 | > 50 µM (Low Risk) |
| hERG Inhibition IC50 | > 30 µM (Low Risk) |
This profile suggests the compound has a low risk of metabolic drug-drug interactions, good oral absorption potential, and is not overtly toxic to liver or cardiac cells at therapeutic concentrations.
Conclusion
The systematic screening of Thieno[3,4-d]pyrimidine-2,4-diol derivatives requires a multi-faceted, logical approach that extends far beyond simple activity measurements. By designing an integrated screening cascade that combines target-based and phenotypic primary screens with in-depth secondary and tertiary profiling, researchers can efficiently identify and validate promising lead candidates. This guide provides a robust framework for such a campaign, emphasizing the rationale behind each experimental choice. Following this pathway—from initial hit identification through potency, selectivity, and mechanism-of-action studies to early ADME/Tox profiling—enables a data-driven process that maximizes the potential for discovering a novel, safe, and effective therapeutic agent derived from this privileged chemical scaffold.
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- ADME/Toxicity - Drug Discovery. Promega Corporation.
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Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Thieno[3,4-d]pyrimidine-2,4-diol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active agents.[1] Derivatives of its various isomers—thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines—have demonstrated a wide spectrum of therapeutic potential, including potent anticancer, anti-inflammatory, and anti-infective properties.[1][2][3] This guide focuses on a specific, less-explored member of this family: Thieno[3,4-d]pyrimidine-2,4-diol. Lacking extensive characterization in current literature, this molecule presents a compelling case for systematic investigation. This document serves as an in-depth technical guide, outlining a logical, multi-tiered strategy to thoroughly elucidate its mechanism of action. We will proceed from broad-based screening to identify its molecular targets, delve into the resultant cellular consequences, and culminate in a nuanced understanding of its effects on complex signaling networks. The methodologies presented herein are designed to be robust and self-validating, providing a clear pathway for researchers to unlock the therapeutic potential of this and other novel chemical entities.
Part 1: Initial Target Landscape Assessment & Validation
The foundational step in characterizing any novel compound is to identify its primary molecular target(s). The structural similarity of thienopyrimidines to endogenous purines suggests a high probability of interaction with ATP-binding sites, a feature common to many enzyme classes, particularly kinases.[4] Indeed, numerous thienopyrimidine derivatives have been identified as potent inhibitors of various kinases, including Phosphoinositide 3-Kinases (PI3K) and Fms-like Tyrosine Kinase 3 (FLT3).[4][5][6][7][8] Therefore, a logical starting point is a focused investigation into the kinome.
In Silico Target Prediction & Prioritization
Before embarking on wet-lab experiments, computational methods can provide valuable, resource-efficient direction. Molecular docking simulations can predict the binding affinity and pose of Thieno[3,4-d]pyrimidine-2,4-diol within the ATP-binding pockets of a comprehensive panel of human kinases.
-
Rationale: This approach leverages the known three-dimensional structures of kinases to virtually screen for potential interactions. By comparing the docking scores and binding modes to those of known kinase inhibitors, a shortlist of high-probability targets can be generated, prioritizing subsequent biochemical assays. For instance, docking studies on other thienopyrimidines have successfully predicted their interaction with the PI3Kδ isoform, noting key hydrogen bond interactions with residues like Val828.[7]
Biochemical Target Identification: Kinase Profiling
The prioritized list from in silico screening should be validated through direct biochemical assays. A broad kinase panel screen is the gold standard for unbiased identification of enzymatic inhibition.
-
Rationale: This experiment provides empirical data on the compound's inhibitory activity against a wide range of kinases at a fixed concentration (e.g., 1 or 10 µM). The results will not only identify primary targets but also provide an initial assessment of selectivity. High-throughput screening services offer panels of hundreds of kinases, providing a comprehensive view of the compound's activity across the kinome.
Quantitative Target Validation: IC50 Determination
For the "hits" identified in the initial screen (e.g., >50% inhibition), full dose-response curves must be generated to determine the half-maximal inhibitory concentration (IC50).
-
Rationale: The IC50 value is a critical measure of a compound's potency. A low nanomolar IC50 suggests a potent and potentially specific interaction, warranting further investigation. This quantitative data is essential for comparing the compound to existing inhibitors and for guiding subsequent cellular assays. For example, potent thienopyrimidine-based PI3Kδ inhibitors have been reported with IC50 values in the low nanomolar range.[5]
| Target Kinase | Predicted Binding Affinity (kcal/mol) | % Inhibition @ 1 µM | IC50 (nM) |
| PI3Kα | -9.2 | 85% | 25 |
| PI3Kδ | -9.8 | 92% | 15 |
| FLT3 | -8.5 | 65% | 150 |
| mTOR | -7.1 | 30% | >1000 |
| CDK2 | -6.5 | 15% | >10000 |
| Hypothetical data for Thieno[3,4-d]pyrimidine-2,4-diol based on activities of related compounds. |
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: Prepare a kinase reaction mixture containing the specific kinase, its substrate (e.g., a generic peptide or a specific protein), and ATP in a suitable kinase buffer.
-
Compound Addition: Dispense the kinase reaction mixture into a 384-well plate. Add Thieno[3,4-d]pyrimidine-2,4-diol in a series of dilutions (e.g., from 100 µM to 1 pM) to the wells. Include "no enzyme" and "no compound" (DMSO vehicle) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Delineating the Cellular Mechanism of Action
Identifying a molecular target is only the first step. A comprehensive understanding requires elucidating the downstream consequences of target engagement within a cellular context. Based on the extensive literature on thienopyrimidine derivatives, likely cellular outcomes include antiproliferative effects, induction of programmed cell death (apoptosis), and cell cycle arrest.[5][9]
Assessing Antiproliferative Activity
The most fundamental cellular effect of an anticancer agent is its ability to inhibit cell proliferation. This is typically assessed using viability assays on a panel of relevant cancer cell lines.
-
Rationale: This step confirms that the biochemical activity observed in enzymatic assays translates to a functional outcome in living cells. By testing against a panel of cell lines (e.g., those known to be dependent on the identified target kinase), one can establish the compound's cellular potency (EC50) and spectrum of activity. Many thienopyrimidine derivatives exhibit potent antiproliferative activity in the low micromolar range.[9][10]
Investigating the Induction of Apoptosis
Many kinase inhibitors exert their anticancer effects by triggering apoptosis. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method for detecting and quantifying this process.
-
Rationale: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations, providing clear evidence of the cell death mechanism. Studies have shown that thienopyrimidine derivatives can significantly induce apoptosis in cancer cells.[9]
Analyzing Cell Cycle Progression
Inhibition of kinases that regulate cell cycle checkpoints can lead to arrest at specific phases (G1, S, or G2/M). This can be readily analyzed by staining cells with a DNA-intercalating dye (like PI) and analyzing the DNA content by flow cytometry.
-
Rationale: This assay reveals if the compound's antiproliferative effect is due to cytostatic (cell cycle arrest) or cytotoxic (cell death) mechanisms. A significant increase in the percentage of cells in a specific phase of the cycle following treatment is indicative of cell cycle arrest. For example, some thienopyrimidine derivatives have been shown to cause cell cycle arrest in Pfeiffer and SU-DHL-6 cells.[5]
Experimental Workflow: Cellular Effects Analysis
Caption: Workflow for assessing the primary cellular effects of the compound.
Probing Downstream Signaling Pathways
Once a target kinase is validated and cellular effects are confirmed, the next logical step is to investigate the immediate downstream signaling consequences of target inhibition. Western blotting is the workhorse technique for this purpose.
-
Rationale: If Thieno[3,4-d]pyrimidine-2,4-diol inhibits a kinase like PI3K, a corresponding decrease in the phosphorylation of its downstream effectors, such as AKT and S6 ribosomal protein, would be expected. Observing this dose-dependent decrease in phosphorylation provides strong, direct evidence of on-target activity within the cell and causally links the kinase inhibition to the observed cellular phenotype.
Experimental Protocol 2: Western Blotting for Phospho-Protein Analysis
-
Cell Treatment & Lysis: Culture a relevant cell line (e.g., SU-DHL-6) and treat with increasing concentrations of Thieno[3,4-d]pyrimidine-2,4-diol for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target of interest (e.g., anti-phospho-AKT Ser473) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To confirm equal protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin).
Part 3: Exploring Alternative and Off-Target Mechanisms
While kinase inhibition is a probable mechanism, the broad biological activity of thienopyrimidines suggests other possibilities should be considered. Comprehensive mechanistic investigation involves exploring alternative pathways that could contribute to the compound's efficacy or potential toxicity.
Evaluation of Oxidative Stress Induction
Some thienopyrimidine derivatives have been shown to induce the formation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[9]
-
Rationale: An increase in intracellular ROS can be a potent driver of cell death. Measuring ROS levels after compound treatment can determine if oxidative stress is a primary or secondary mechanism of action. This is particularly relevant if the compound's cytotoxic effects appear more pronounced than what can be explained by target kinase inhibition alone.
Assessment of Mitotic Catastrophe
Mitotic catastrophe is a form of cell death that occurs during mitosis, often triggered by DNA damage or dysfunctional mitotic checkpoints. This has also been identified as a mechanism for certain thienopyrimidine compounds.[9]
-
Rationale: If cell cycle analysis shows a significant G2/M arrest but apoptosis assays show delayed or incomplete cell death, investigating mitotic catastrophe is warranted. This can be visualized by immunofluorescence microscopy, looking for hallmarks such as multinucleated cells or aberrant mitotic spindles. The ability to induce mitotic catastrophe is a desirable trait for anticancer drugs, as it can be effective in apoptosis-resistant tumors.[9]
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Conclusion
The investigation into the mechanism of action of a novel compound like Thieno[3,4-d]pyrimidine-2,4-diol must be a systematic and hypothesis-driven process. This guide proposes a logical progression from broad, unbiased screening to focused, mechanistic validation. By first identifying the primary molecular target—likely a protein kinase—and then meticulously tracing the downstream cellular consequences, from proliferation and survival to specific signaling pathway modulation, a clear and comprehensive picture of the compound's biological activity can be constructed. The inclusion of protocols for key assays provides a practical framework for researchers to begin this exciting work. Unraveling the precise mechanism of Thieno[3,4-d]pyrimidine-2,4-diol will not only define its therapeutic potential but also contribute valuable knowledge to the rich and complex field of thienopyrimidine pharmacology.
References
- Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies. (2022).
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (n.d.). ACS Medicinal Chemistry Letters.
- The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respir
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (n.d.). PMC.
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. (2025).
- Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. (n.d.). Taylor & Francis Online.
-
Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. (2017). PubMed. [Link]
- Synthesis and Biological Evaluation of Some New Thieno [2, 3-d] Pyrimidine- based Benzodiazepine Deriv
- Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. (2014). PubMed.
- In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evalu
- Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. (n.d.).
- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. (2007). PubMed.
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In Silico Analysis of Thieno[3,4-d]pyrimidine-2,4-diol: A Technical Guide to Molecular Docking and Interaction Probing
This guide provides a comprehensive, in-depth technical walkthrough for conducting in silico modeling and molecular docking studies on Thieno[3,4-d]pyrimidine-2,4-diol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural list, offering insights into the rationale behind methodological choices, ensuring a robust and scientifically valid computational analysis.
Introduction: The Rationale for In Silico Investigation
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Many of these biological effects are attributed to the inhibition of specific protein targets, such as kinases (e.g., EGFR, FAK), tubulin, and topoisomerase II.[1][3][4][5] Thieno[3,4-d]pyrimidine-2,4-diol, as a member of this chemical family, presents a compelling candidate for computational investigation to elucidate its potential biological targets and mechanism of action.
Computer-aided drug design (CADD) has become an indispensable tool in the early stages of drug discovery, offering a cost-effective and rapid means to screen potential drug candidates, predict their binding affinities, and understand their interactions with biological macromolecules.[6][7] This guide will delineate a complete in silico workflow, from initial target selection to the final analysis of docking results, tailored for the study of Thieno[3,4-d]pyrimidine-2,4-diol.
Part 1: Target Identification and Ligand Preparation
The initial and most critical step in a structure-based drug design project is the identification of a relevant biological target.[7] Given the documented activities of similar thienopyrimidine derivatives, a logical starting point is to investigate proteins implicated in cancer progression. For the purpose of this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain as a primary target, a well-validated target for cancer therapy.[8]
Ligand Preparation Protocol
Accurate representation of the ligand is crucial for a successful docking simulation. This involves generating a 3D structure and assigning correct chemical properties.
Step-by-Step Protocol:
-
2D Structure Generation: Draw the Thieno[3,4-d]pyrimidine-2,4-diol structure using a chemical drawing tool such as ChemDraw or MarvinSketch. The structure can also be obtained from databases like PubChem (CID 12217323).[9]
-
3D Conversion: Convert the 2D structure into a 3D conformation. Most molecular modeling software suites, like AutoDock Tools, Discovery Studio, or Maestro, can perform this conversion.[10][11]
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This step ensures realistic bond lengths and angles.[10]
-
Charge Assignment: Assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is commonly used for this purpose in programs like AutoDock Tools.[11][12] Proper charge distribution is vital for accurately calculating electrostatic interactions.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process, which is essential for finding the optimal binding pose.[11][13]
-
File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
Part 2: Receptor Preparation
The quality of the protein structure is as important as that of the ligand. Crystal structures obtained from the Protein Data Bank (PDB) often require cleaning and preparation before they can be used in docking simulations.
Receptor Preparation Protocol
Step-by-Step Protocol:
-
Structure Retrieval: Download the crystal structure of the target protein from the PDB. For EGFR, a suitable entry would be one with a co-crystallized inhibitor, which helps in defining the active site (e.g., PDB ID: 1M17).
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[10][14] While some water molecules can be critical for binding, their inclusion requires more advanced simulation techniques. For a standard docking procedure, they are typically removed.
-
Handling Multiple Chains: If the protein exists as a multimer, retain only the chain that is biologically relevant for the docking study.[10][14]
-
Adding Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. Add hydrogens to the protein, as they are crucial for proper hydrogen bonding and charge calculations.[13][15]
-
Assigning Charges: Assign charges to the protein atoms. Kollman charges are a common choice for proteins in the AutoDock suite.[12]
-
Handling Missing Residues/Atoms: Check for any missing residues or atoms in the crystal structure and use modeling tools like MODELLER or the Protein Preparation Wizard in Schrödinger's suite to rebuild and refine these regions.[14]
-
File Format Conversion: Save the prepared receptor file in the appropriate format for the docking software (e.g., PDBQT).
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[16] This section outlines the process using AutoDock Vina, a widely used and freely available docking program.[17][18]
Docking Workflow
The overall workflow for molecular docking is a systematic process that integrates the prepared ligand and receptor to predict their binding interaction.[6]
Caption: General workflow for ligand-receptor docking simulations.
Grid Box Definition
Before running the simulation, a search space, known as the grid box, must be defined on the receptor.[13] This box should encompass the entire binding site.
Protocol:
-
Identify the Active Site: The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from published literature.
-
Center the Grid: Center the grid box on the identified active site.
-
Set Grid Dimensions: The size of the box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical size is 60x60x60 Å, but this should be adjusted based on the size of the active site.
Running the Docking Simulation
With the prepared ligand, receptor, and a defined grid box, the docking simulation can be executed.
Protocol:
-
Configuration File: Create a configuration file that specifies the paths to the receptor and ligand files, the center and dimensions of the grid box, and the name of the output file.[13]
-
Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Output: Vina will generate an output file (in PDBQT format) containing several predicted binding poses for the ligand, ranked by their binding affinity scores.[19]
Part 4: Analysis and Interpretation of Results
Quantitative Analysis
The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol.[20] A more negative value indicates a stronger predicted binding affinity.
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference Pose (Å) | Interacting Residues (Hydrogen Bonds) |
| 1 | -8.5 | 1.2 | Met793, Cys775 |
| 2 | -8.2 | 1.8 | Leu718, Met793 |
| 3 | -7.9 | 2.5 | Asp855 |
Table Caption: Example of quantitative data analysis from a docking simulation.
Qualitative and Visual Analysis
Visual inspection of the docked poses is essential to understand the specific interactions between the ligand and the receptor.[22]
Protocol:
-
Load Complex: Use a molecular visualization tool like PyMOL or UCSF Chimera to load the receptor structure and the output ligand poses.[23]
-
Analyze Best Pose: Focus on the top-ranked pose (the one with the lowest binding energy). Examine its orientation within the active site.
-
Identify Key Interactions: Identify and analyze the non-covalent interactions, such as:
-
Hydrogen Bonds: These are critical for binding affinity and specificity.
-
Hydrophobic Interactions: Often drive the initial binding of the ligand.
-
Pi-Pi Stacking: Can occur between aromatic rings in the ligand and receptor. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) can be used to generate 2D diagrams of these interactions.[22][23]
-
Post-Docking Refinement: Molecular Dynamics (MD) Simulation
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time.[24][25] An MD simulation allows the atoms in the system to move, providing insights into the dynamic behavior of the complex.[26][27]
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- 2. Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b][1,2,4]triazines and thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Preliminary Cytotoxicity Screening of Thieno[3,4-d]pyrimidine-2,4-diol: An In-Depth Technical Guide
Introduction: The Rationale for Screening Thieno[3,4-d]pyrimidine Analogs
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, represents a privileged structure in medicinal chemistry. As bioisosteres of purines, these heterocyclic compounds have demonstrated a broad spectrum of biological activities, with a significant number of derivatives showing promise as anticancer agents.[1][2] Extensive research into various isomers, such as thieno[2,3-d]pyrimidines and thieno[3,2-d]pyrimidines, has revealed their potential to inhibit cancer cell proliferation through diverse mechanisms, including the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) and various protein kinases.[2][3]
Given the well-documented anticancer potential of its isomers, Thieno[3,4-d]pyrimidine-2,4-diol emerges as a compelling candidate for preliminary cytotoxicity screening. The initial evaluation of a novel compound's effect on cell viability and proliferation is a critical filtering step in the drug discovery pipeline.[4] This guide provides a comprehensive, technically-grounded framework for conducting such a preliminary investigation, designed for researchers, scientists, and drug development professionals. We will detail the essential experimental workflows, from the selection of appropriate cancer cell lines to the execution of robust cytotoxicity assays and the interpretation of the resulting data.
Phase 1: Strategic Selection of Human Cancer Cell Lines
The initial phase of a cytotoxicity screen involves selecting a panel of well-characterized human cancer cell lines. This selection should ideally represent different tumor types to provide a preliminary indication of the compound's spectrum of activity. For a foundational screen of Thieno[3,4-d]pyrimidine-2,4-diol, the following cell lines are recommended:
-
HeLa (Cervical Adenocarcinoma): As the first immortalized human cell line, HeLa cells are exceptionally robust and have been instrumental in countless cancer research studies, including the development of cancer research methodologies and the initial testing of potential therapeutics.[4][5]
-
HepG2 (Hepatocellular Carcinoma): Derived from a human liver carcinoma, HepG2 cells are crucial for early-stage drug metabolism and hepatotoxicity studies.[6] While they express lower levels of drug-metabolizing enzymes compared to primary hepatocytes, they provide a valuable initial assessment of potential liver-specific effects.[7][8]
-
A549 (Lung Carcinoma): These cells, derived from a lung adenocarcinoma, serve as a widely used model for non-small cell lung cancer, a leading cause of cancer-related deaths.[2][9][10]
The use of this diverse panel allows for a broad initial assessment of the cytotoxic potential of Thieno[3,4-d]pyrimidine-2,4-diol.
Phase 2: Core Cytotoxicity Assessment
Two primary assays are recommended for the initial cytotoxicity screening, each providing complementary information on the compound's effect on the cancer cells: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which in turn is often correlated with cell viability.[1][11][12] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]
-
Cell Seeding: Plate the selected cancer cell lines (HeLa, HepG2, A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of Thieno[3,4-d]pyrimidine-2,4-diol in the appropriate cell culture medium. After the overnight incubation, replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell line's doubling time and the desired endpoint.
-
MTT Addition: Following the incubation period, add a sterile-filtered MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Incubation: Incubate the reaction plate at room temperature, protected from light, for a specified time (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
Phase 3: Data Analysis and Interpretation
The primary output of these assays is the determination of the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces the measured parameter (metabolic activity in the MTT assay or stimulates LDH release to 50% of the maximum) by 50% compared to the untreated control.
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values of Thieno[3,4-d]pyrimidine-2,4-diol against Human Cancer Cell Lines
| Cell Line | Assay | IC₅₀ (µM) |
| HeLa | MTT | [Insert Value] |
| LDH | [Insert Value] | |
| HepG2 | MTT | [Insert Value] |
| LDH | [Insert Value] | |
| A549 | MTT | [Insert Value] |
| LDH | [Insert Value] |
Note: Values are to be determined experimentally.
Visualizing the Experimental Workflow and Potential Pathways
Conclusion and Future Directions
This guide outlines a robust and efficient workflow for the preliminary cytotoxicity screening of Thieno[3,4-d]pyrimidine-2,4-diol. The data generated from these initial assays will provide a critical go/no-go decision point for further investigation. A compound demonstrating potent and selective cytotoxicity against the tested cancer cell lines would warrant progression to more advanced studies, including:
-
Screening against a broader panel of cancer cell lines: To further define the spectrum of activity.
-
Mechanism of action studies: To elucidate the specific molecular pathways leading to cell death (e.g., apoptosis, necrosis, autophagy).
-
In vivo studies: To evaluate the compound's efficacy and safety in animal models.
The systematic approach detailed herein ensures a solid foundation for the preclinical evaluation of novel thienopyrimidine derivatives as potential anticancer agents.
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An In-Depth Technical Guide to the Target Identification and Validation of Thieno[3,4-d]pyrimidine-2,4-diol
Executive Summary
The deconvolution of a novel bioactive small molecule's mechanism of action is a critical bottleneck in drug discovery. Identifying the specific protein target(s) is essential for rational drug design, understanding efficacy, and predicting potential toxicities.[1] The thienopyrimidine scaffold, a close structural analog of biological purines, is a privileged heterocycle frequently found in potent inhibitors of various enzyme classes, particularly protein kinases.[2][3] This guide presents a comprehensive, logic-driven workflow for the target identification and validation of a largely uncharacterized member of this family: thieno[3,4-d]pyrimidine-2,4-diol . We will not merely list protocols but will delve into the scientific rationale behind each experimental choice, outlining an integrated, multi-pronged strategy that moves from broad, unbiased screening to definitive, high-confidence validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a field-proven roadmap for elucidating the molecular targets of novel chemical entities.
Introduction: The Thienopyrimidine Scaffold – A Privileged Structure in Chemical Biology
Fused bicyclic pyrimidines are cornerstones of medicinal chemistry, largely due to their resemblance to the purine bases of DNA and RNA.[2] This structural mimicry allows them to interact with a wide array of protein targets that have evolved to bind purines, most notably the ATP-binding pockets of protein kinases. Indeed, various thienopyrimidine derivatives have been reported as potent inhibitors of critical cancer and inflammation-related kinases such as VEGFR-2, PIM kinases, and ROCK kinases.[4][5][6] Others have shown activity against targets as diverse as dihydrofolate reductase (DHFR) and tubulin.[7][8]
Our subject, thieno[3,4-d]pyrimidine-2,4-diol, represents a common challenge in drug discovery: a promising scaffold with minimal published biological characterization. Its journey from a chemical structure to a validated pharmacological tool requires a systematic and rigorous process of target identification and validation. The objective of this guide is to provide that systematic process, emphasizing the use of orthogonal methodologies to build an irrefutable case for its mechanism of action.
Part I: Target Identification – Casting a Wide and Unbiased Net
The initial phase of target discovery requires an open-minded approach, as the true binding partner(s) of a novel compound are unknown. Relying on a single method can lead to false positives or missed opportunities. Therefore, we advocate for a parallel strategy employing direct biochemical capture, computational prediction, and indirect phenotypic analysis.
Method 1: Affinity-Based Proteomics for Direct Target Capture
Expertise & Rationale: The most direct method to identify a small molecule's binding partners is to use the molecule itself as "bait" to physically isolate them from a complex biological sample, such as a cell lysate.[9] This chemical proteomics approach, specifically small-molecule affinity chromatography coupled with mass spectrometry, provides direct physical evidence of an interaction.[1][10]
Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS) The overall workflow is a multi-step process designed to isolate only the proteins that specifically bind to the immobilized compound.
Caption: Workflow for Affinity-Based Target Identification.
-
Probe Synthesis:
-
Causality: The first step is to synthesize a derivative of thieno[3,4-d]pyrimidine-2,4-diol featuring a chemical linker. The attachment point for this linker is critical; it must be at a position on the scaffold that is not essential for target binding. Preliminary Structure-Activity Relationship (SAR) studies are often required to identify these non-essential positions.[11] The linker itself should be sufficiently long and hydrophilic to minimize steric hindrance and non-specific binding. A common choice is a polyethylene glycol (PEG) chain terminating in an amine or carboxyl group.
-
Procedure: Synthesize the thienopyrimidine core and attach a linker (e.g., 6-aminohexanoic acid) to a non-critical position. The terminal functional group is then functionalized with a high-affinity tag like biotin for subsequent capture.
-
-
Immobilization:
-
Causality: The affinity probe must be anchored to a solid support to allow for the separation of its binding partners from the rest of the proteome.
-
Procedure: Covalently couple the biotinylated probe to streptavidin-coated agarose or magnetic beads. The high affinity of the biotin-streptavidin interaction ensures minimal leaching of the probe.
-
-
Target Capture:
-
Procedure: Incubate the immobilized probe with a native cell lysate prepared under non-denaturing conditions to preserve protein structure and interactions. A control experiment using beads without the probe is run in parallel to identify proteins that bind non-specifically to the matrix itself.
-
-
Washing and Elution:
-
Trustworthiness: This step is crucial for eliminating false positives. A series of stringent washes with buffer removes proteins that are weakly or non-specifically bound.
-
Procedure: After extensive washing, the specifically bound proteins are eluted. The most reliable elution method is competition: adding a high concentration of the original, unmodified thieno[3,4-d]pyrimidine-2,4-diol. Only proteins that are specifically bound to the pharmacophore will be displaced and released into the eluate. This is a key self-validating step.
-
-
Protein Identification:
-
Procedure: The eluted proteins are separated by SDS-PAGE for a preliminary view and then digested with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are matched against a protein database to identify the captured proteins.[10]
-
-
Hit Triage: True hits are those that are significantly enriched in the experimental eluate compared to the control and are efficiently competed off by the free compound.
Method 2: In Silico Target Prediction
Expertise & Rationale: Computational methods allow for the rapid and cost-effective screening of a compound against vast libraries of protein structures.[12] While not a substitute for experimental validation, in silico docking can generate strong hypotheses and help prioritize targets identified through other means, especially when the scaffold is known to interact with a particular protein family (e.g., kinases).
-
Ligand Preparation: Generate a high-quality 3D conformer of thieno[3,4-d]pyrimidine-2,4-diol and assign appropriate partial charges.
-
Target Database Selection: Utilize a database of known protein crystal structures, such as the Protein Data Bank (PDB). Given the literature on related scaffolds, a focused library of all human kinases would be a logical starting point.[2]
-
Docking Simulation: Use a validated docking algorithm (e.g., AutoDock, GLIDE) to systematically place the ligand into the active site of each protein in the database.
-
Scoring and Analysis: Each resulting pose is assigned a score that estimates the binding affinity. The top-scoring protein targets are considered potential hits. Analysis of the predicted binding mode (e.g., hydrogen bonds, hydrophobic interactions) can provide mechanistic insights. For example, docking into a kinase active site would look for characteristic hydrogen bonds to the "hinge" region.[12]
Part II: Target Validation – Achieving Definitive Confirmation
Identifying a list of candidate proteins is only the first step. Validation requires demonstrating a direct, functional, and physiologically relevant interaction between the compound and its proposed target. This phase demands rigorous biophysical and cell-based assays.
Method 1: Biophysical Confirmation of Direct Binding
Expertise & Rationale: Once a primary candidate target is identified (e.g., from AC-MS), it is essential to confirm direct binding in vitro using purified components and to quantify the interaction. Surface Plasmon Resonance (SPR) is the gold standard for this purpose, providing real-time, label-free measurement of binding kinetics and affinity.[13][14][15]
Workflow: Surface Plasmon Resonance (SPR) SPR measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over and binds to the immobilized ligand (protein).[14]
Caption: Standard workflow for SPR-based binding analysis.
-
Ligand Immobilization: The purified candidate protein is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).[14]
-
Analyte Injection: Solutions of thieno[3,4-d]pyrimidine-2,4-diol at various concentrations are injected over the chip surface through a microfluidic channel.
-
Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the compound are monitored in real-time, generating a sensorgram.[15]
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which represents the binding affinity.[16]
| Target Protein | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₑ (nM) |
| Kinase X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Kinase Y | 2.0 x 10⁴ | 8.0 x 10⁻³ | 400 |
| Control Protein | No Binding Detected | N/A | N/A |
Trustworthiness: A high-affinity Kₑ value (typically in the nanomolar to low micromolar range) for a specific target, with no binding to an unrelated control protein, provides strong evidence of a direct and selective interaction.
Method 2: Confirmation of In-Cellulo Target Engagement
Expertise & Rationale: An in vitro interaction does not guarantee that the compound can reach and bind its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures target engagement in intact cells or tissues.[17] The principle is that when a protein binds to a ligand, it becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation.[18][19]
Workflow: Cellular Thermal Shift Assay (CETSA) CETSA quantifies the amount of soluble target protein remaining after cells are heated to various temperatures. Ligand binding results in a "shift" to a higher melting temperature.[20]
Caption: The experimental workflow for a Western Blot-based CETSA.
-
Cell Treatment: Culture cells to an appropriate density and treat them with either thieno[3,4-d]pyrimidine-2,4-diol or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein in each sample using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the corresponding temperature. The resulting "melting curve" for the compound-treated cells will be shifted to the right compared to the vehicle control if the compound binds and stabilizes the target protein.[21]
Method 3: Functional Validation of Target Relevance
Expertise & Rationale: The final and most critical step is to demonstrate that the interaction between the compound and the target is responsible for the compound's ultimate biological effect. This is achieved by specifically removing the target protein and observing if the compound's activity is lost. Small interfering RNA (siRNA) is a precise tool for transiently silencing the expression of a specific gene.[22]
Logical Framework: siRNA Knockdown This experiment tests a clear hypothesis: if the compound's effect is mediated through the target protein, then removing the target protein should render the cells insensitive to the compound.
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Solubility and Bioavailability of Thieno[3,4-d]pyrimidine-2,4-diol: A Predictive Analysis and Methodological Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific isomer, Thieno[3,4-d]pyrimidine-2,4-diol, presents a unique set of physicochemical properties that are critical to its potential development as a drug candidate. This guide provides an in-depth technical analysis of the anticipated solubility and bioavailability characteristics of this molecule. Due to the limited publicly available data on this specific diol derivative, this paper establishes a predictive framework grounded in the known properties of structurally related thienopyrimidine analogs. We present detailed, field-proven protocols for the experimental determination of solubility and in vitro permeability, explaining the causality behind methodological choices to ensure data integrity. Furthermore, this guide explores advanced strategies to mitigate potential liabilities in solubility and bioavailability, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals working with this compound class.
Introduction: The Thienopyrimidine Scaffold and the Imperative of "Drug-likeness"
The fusion of thiophene and pyrimidine rings creates the thienopyrimidine system, a bioisostere of purine that has proven to be a fertile ground for the discovery of potent modulators of biological targets.[1] Derivatives of this scaffold are being investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, and anti-infective agents.[2] The subject of this guide, Thieno[3,4-d]pyrimidine-2,4-diol, contains the core structure of interest for a range of potential kinase targets.
However, potent biological activity alone is insufficient for therapeutic success. A candidate molecule must possess an adequate Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is fundamentally governed by its physicochemical properties. Among the most critical of these are aqueous solubility and bioavailability. Poor solubility can hinder formulation, lead to variable absorption, and ultimately result in sub-optimal efficacy and increased development costs.[3][4]
This document serves as a proactive guide to understanding and experimentally assessing these crucial properties for Thieno[3,4-d]pyrimidine-2,4-diol. We will first build a theoretical foundation for its expected behavior, then provide robust experimental workflows for its characterization, and finally, discuss strategies to overcome common challenges in this chemical space.
Physicochemical Profile and Solubility Prediction
The developability of a drug candidate is intrinsically linked to its physicochemical properties. For Thieno[3,4-d]pyrimidine-2,4-diol, we can predict several key characteristics based on its structure, which features a fused aromatic system, hydrogen bond donors (N-H, O-H), and hydrogen bond acceptors (N, C=O).
Predicted Physicochemical Properties
Computational models provide a valuable starting point for assessing a molecule's "drug-likeness" before significant resources are committed to its synthesis and testing.[5][6]
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight | ~168.17 g/mol | Well within the "Rule of 5" limit (<500), favoring good absorption. |
| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.2 | Indicates a relatively hydrophilic character, which may favor solubility but could limit passive membrane permeability. |
| Hydrogen Bond Donors | 2 (from diol/dione tautomer) | Within the "Rule of 5" limit (<5), but contributes to high crystal lattice energy, potentially lowering solubility. |
| Hydrogen Bond Acceptors | 4 (from diol/dione tautomer) | Within the "Rule of 5" limit (<10), contributing to aqueous interactions. |
| Polar Surface Area (PSA) | ~86.4 Ų | Suggests good potential for oral absorption and cell permeability. |
Note: These values are estimations derived from standard computational algorithms and provide a preliminary assessment.
Factors Influencing Aqueous Solubility
The solubility of Thieno[3,4-d]pyrimidine-2,4-diol will be dictated by a balance between its interaction with water and the strength of its crystal lattice.
-
Solid-State Properties: As a planar heterocyclic system with multiple hydrogen bonding sites, the molecule is likely to be a crystalline solid with significant crystal lattice energy. Overcoming this energy is a primary barrier to dissolution. Polymorphism, the existence of different crystal forms, could lead to significant variations in solubility and must be characterized.[7]
-
pH-Dependent Solubility: The pyrimidine ring contains basic nitrogen atoms, while the diol/dione moiety provides acidic protons. This amphiprotic nature means its solubility will be highly dependent on the pH of the medium. It is expected to exhibit minimal solubility at its isoelectric point and increased solubility in both acidic and basic conditions due to salt formation.
-
Tautomerism: The "2,4-diol" nomenclature can exist in equilibrium with its more stable "2,4-dione" tautomeric form (1H,3H-thieno[3,4-d]pyrimidine-2,4-dione). This equilibrium can influence its hydrogen bonding patterns, crystal packing, and ultimately, its solubility.
Caption: Predicted pH-solubility profile for an amphiprotic compound like Thieno[3,4-d]pyrimidine-2,4-diol.
Experimental Workflow: Equilibrium Solubility Determination
Theoretical predictions must be confirmed by empirical data. The Shake-Flask method (or a miniaturized plate-based version) remains the gold standard for determining thermodynamic equilibrium solubility.
Protocol: Shake-Flask Solubility Assay (ICH Q6A)[8][9]
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and by using orthogonal analytical methods.
Objective: To determine the thermodynamic equilibrium solubility of Thieno[3,4-d]pyrimidine-2,4-diol in various aqueous buffers.
Materials:
-
Thieno[3,4-d]pyrimidine-2,4-diol (solid, >99% purity)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Citrate Buffer, pH 3.0
-
Borate Buffer, pH 9.0
-
HPLC-grade water, acetonitrile, and relevant solvents
-
Calibrated analytical balance, pH meter
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV system
Step-by-Step Methodology:
-
Preparation of Media: Prepare and pH-verify all aqueous buffers.
-
Compound Addition: Add an excess amount of solid Thieno[3,4-d]pyrimidine-2,4-diol to vials containing a known volume (e.g., 2 mL) of each buffer. The excess must be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.
-
Expert Insight: Adding a visual excess of solid is critical. If all compound dissolves, the solution is unsaturated, and the experiment must be repeated with more compound.
-
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours.
-
Trustworthiness: A 48-hour time point is often included to confirm that equilibrium has been reached. If the concentration at 24h and 48h is identical, one can be confident that the system is at equilibrium.
-
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. Avoid disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve.
-
Data Reporting: Report the solubility in µg/mL or µM. The final pH of the saturated solution should also be measured and reported, as it can sometimes shift slightly.
Bioavailability: From In Vitro Prediction to In Vivo Reality
Oral bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a product of both absorption and first-pass metabolism. While direct in vivo data for Thieno[3,4-d]pyrimidine-2,4-diol is unavailable, studies on related thienopyrimidine-based kinase inhibitors provide valuable context.
Bioavailability of Structurally Related Thienopyrimidines
Many kinase inhibitors based on the thienopyrimidine scaffold are developed for oral administration. Their success often hinges on overcoming bioavailability challenges.
| Compound Class/Example | Target | Oral Bioavailability (F%) | Species | Key Insights & Reference |
| Benzothienopyrimidinones | Pim Kinase | 76% (for compound 14j) | Mouse | Demonstrates that high oral bioavailability is achievable with this scaffold through structural optimization.[8] |
| Thieno[3,2-d]pyrimidine derivatives | RIPK2 | 46.6% (for compound HY3) | Mouse | Shows good oral absorption and favorable pharmacokinetic properties are possible.[9] |
| Pan-Pim Kinase Inhibitors | Pim Kinase | "Excellent oral bioavailability" | N/A | Highlights the general success in optimizing this class for oral delivery.[10] |
| LGB321 | Pim Kinase | "Orally available" | Mouse | Efficacy in in vivo models suggests sufficient bioavailability was achieved for pharmacological effect.[11] |
These examples underscore a critical point: while the core thienopyrimidine scaffold can be "drug-like," its ultimate bioavailability is highly sensitive to the nature and placement of substituents, which modulate solubility, permeability, and metabolic stability.
In Vitro Permeability Assessment: A Gateway to Predicting Absorption
To de-risk development, in vitro models are used to predict a compound's potential for intestinal absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are industry-standard tools for this purpose.[12][13]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion, the primary absorption route for many drugs.[8][9] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Caption: High-level workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
5.1.1. Protocol: PAMPA-GIT Assay
Objective: To determine the passive permeability coefficient (Pe) of Thieno[3,4-d]pyrimidine-2,4-diol as a predictor of gastrointestinal absorption.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
96-well acceptor plates
-
PAMPA lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Donor Buffer (e.g., pH 6.5 buffer to mimic the upper intestine)
-
Acceptor Buffer (e.g., PBS, pH 7.4 to mimic physiological pH)
-
LC-MS/MS system for quantification
Step-by-Step Methodology:
-
Prepare Acceptor Plate: Add 300 µL of Acceptor Buffer to each well of the acceptor plate.
-
Prepare Donor Solution: Dilute the test compound stock solution into the Donor Buffer to a final concentration of ~10-50 µM (final DMSO concentration should be <1%).
-
Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the filter plate. Allow it to impregnate for 5-10 minutes.
-
Expert Insight: The integrity and uniformity of the lipid layer are paramount. This step should be performed carefully to avoid bubbles and ensure complete coverage.
-
-
Assemble & Incubate: Add 150 µL of the Donor Solution to each well of the coated filter plate. Carefully place the filter plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference sample of the initial donor solution (mass balance).
-
Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where VA and VD are the volumes of the acceptor and donor wells, respectively.
Caco-2 Permeability Assay
The Caco-2 assay is a more biologically complex model that uses a monolayer of human colorectal adenocarcinoma cells.[14][15] These cells differentiate to form tight junctions and express key efflux and uptake transporters (like P-glycoprotein), providing insights into both passive and active transport mechanisms.[16][17]
5.2.1. Protocol: Bidirectional Caco-2 Assay
Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio (ER).
Materials:
-
Caco-2 cells and cell culture reagents
-
Transwell® insert plates (e.g., 24-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lucifer yellow (for monolayer integrity check)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range for your lab.
-
Trustworthiness: TEER measurement is a critical quality control step. It confirms the presence of tight junctions, ensuring that transport occurs through the cells (transcellular) rather than between them (paracellular). A post-experiment Lucifer yellow leak test provides a secondary confirmation of integrity.
-
-
Assay Initiation (A→B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the test compound (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber.
-
Assay Initiation (B→A): a. In a separate set of wells, add the test compound to the basolateral chamber. b. Add fresh buffer to the apical chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for each direction.
-
Analysis: Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculation:
-
Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
-
Caption: Key differences between the PAMPA and Caco-2 permeability assays.
Advanced Strategies for Overcoming Formulation Challenges
If Thieno[3,4-d]pyrimidine-2,4-diol exhibits poor solubility or permeability, several well-established medicinal chemistry and formulation strategies can be employed.[18][19]
Formulation Approaches
-
Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][20]
-
Amorphous Solid Dispersions: Converting the crystalline drug into a high-energy amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution.[18]
-
Lipid-Based Formulations: For lipophilic compounds, formulating in lipids, oils, or surfactants (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve solubility and leverage lipid absorption pathways in the gut.[20][21]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes where the hydrophobic drug molecule resides within the cyclodextrin's cavity, presenting a hydrophilic exterior to the aqueous environment.[22]
Medicinal Chemistry: The Prodrug Strategy
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active molecule.[23][24] This is a powerful tool for overcoming ADME barriers.
-
Solubility-Enhancing Prodrugs: Attaching a highly polar, ionizable promoiety (e.g., a phosphate, amino acid, or polyethylene glycol) can dramatically increase aqueous solubility. This is particularly useful for enabling intravenous formulations or improving dissolution in the GI tract.[24] The promoiety is designed to be cleaved by endogenous enzymes (like phosphatases or esterases) to release the parent thienopyrimidine.
Caption: Overview of key strategies to enhance the developability of poorly soluble compounds.
Conclusion
Thieno[3,4-d]pyrimidine-2,4-diol belongs to a therapeutically important class of molecules. While its specific solubility and bioavailability data are not yet widely reported, a robust framework for its evaluation can be constructed based on established principles and data from its structural analogs. Its predicted physicochemical properties suggest that while it adheres to general "drug-likeness" rules, its high melting point and hydrogen bonding capacity may lead to low aqueous solubility, which is a primary development risk.
The experimental protocols detailed in this guide for determining equilibrium solubility, passive permeability (PAMPA), and active transport (Caco-2) provide a clear, reliable pathway for characterizing these critical properties. By understanding the causality behind each experimental step and incorporating self-validating controls, researchers can generate high-quality data to inform decision-making. Should liabilities be identified, a range of validated formulation and medicinal chemistry strategies are available to enhance the solubility and bioavailability of this promising scaffold, ultimately paving the way for its successful development.
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Methodological & Application
Application Notes & Protocols for the In Vitro Kinase Profiling of Thieno[3,4-d]pyrimidine-2,4-diol
Abstract
The thienopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases, leading to clinical candidates and approved drugs.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro kinase assay protocol to characterize the inhibitory activity of a novel compound, Thieno[3,4-d]pyrimidine-2,4-diol. Due to the limited specific literature on this particular isomer, this guide presents a general strategy for initial kinase profiling to identify potential targets, determine inhibitory potency (IC50), and establish a foundation for further mechanistic studies. The protocols detailed herein are designed to be adaptable and are grounded in established, high-throughput screening methodologies to ensure data integrity and reproducibility.
Introduction: The Thienopyrimidine Scaffold in Kinase Inhibition
Protein kinases are critical regulators of a vast number of cellular processes, and their dysregulation is a known driver of many diseases, particularly cancer.[3] The human genome encodes over 500 kinases, making them a major class of therapeutic targets.[3] Thienopyrimidine derivatives, being structural analogs of the native ATP molecule's purine core, are particularly well-suited to act as competitive inhibitors at the kinase ATP-binding site.[1] Extensive research has focused on thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, which have yielded potent inhibitors of key oncogenic kinases such as VEGFR-2, EGFR, PIM, and ROCK.[4][5][6]
While the biological activity of the Thieno[3,4-d]pyrimidine-2,4-diol isomer is less characterized in the context of kinase inhibition, its structural features merit investigation. The initial step in characterizing any novel potential kinase inhibitor is to perform a broad in vitro screen against a panel of diverse kinases.[3][7] This process, known as kinase profiling, serves two primary purposes:
-
Target Identification: To discover the specific kinase(s) that the compound inhibits.
-
Selectivity Assessment: To understand the compound's specificity, as inhibiting multiple kinases (off-target effects) can lead to toxicity or desired polypharmacology.[3][7]
This document outlines a detailed protocol using a luminescence-based assay, a versatile and robust method for kinase profiling.[8]
Choosing the Right In Vitro Kinase Assay Platform
Several assay formats are available for measuring kinase activity, each with its own advantages and limitations.[3][9][10] The choice of platform is a critical experimental decision.
| Assay Platform | Principle | Advantages | Considerations |
| Luminescent Assays (e.g., ADP-Glo™, Kinase-Glo®) | Measures the amount of ADP produced or ATP consumed during the kinase reaction via a luciferase-based light-generating reaction.[8] | Universal (any ATP-utilizing kinase), high sensitivity, wide dynamic range, amenable to HTS. | Potential for interference from compounds that inhibit luciferase. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light emitted from a fluorescently labeled tracer that is displaced from a phosphospecific antibody by the kinase-generated product. | Homogeneous (no-wash) format, ratiometric measurement reduces well-to-well variability. | Requires specific, high-affinity antibodies and fluorescent probes; may be less sensitive for some kinases. |
| Radiometric Assays ([γ-³³P]-ATP Filter Binding) | Directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, which is then captured on a filter.[11] | Considered the "gold standard" for direct activity measurement; not prone to light-based interference. | Requires handling and disposal of radioactive materials, lower throughput. |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor (e.g., Europium) and an acceptor fluorophore brought into proximity by a binding event (e.g., antibody binding to a phosphorylated substrate).[12] | Homogeneous, ratiometric, and robust for HTS. | Requires specific labeled reagents (antibodies, substrates); potential for compound interference with FRET signal. |
For the initial profiling of a novel compound like Thieno[3,4-d]pyrimidine-2,4-diol, a luminescence-based assay such as ADP-Glo™ is highly recommended due to its universality and high-throughput compatibility. The signal generated is directly proportional to kinase activity, providing an intuitive measure of inhibition.[8]
Experimental Workflow and Protocols
Overall Experimental Workflow
The process of determining the IC50 value of Thieno[3,4-d]pyrimidine-2,4-diol for a given kinase involves several key stages, from initial preparation to final data analysis.
Figure 1: General workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a template and must be optimized for each specific kinase, particularly the concentrations of enzyme, substrate, and ATP.[13] The ATP concentration should ideally be at or near the Km value for the specific kinase to allow for accurate determination of the inhibitor constant (Ki) from the IC50.[13]
Materials:
-
Thieno[3,4-d]pyrimidine-2,4-diol
-
DMSO (ACS Grade)
-
Recombinant Protein Kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP solution
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
Protocol Steps:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Thieno[3,4-d]pyrimidine-2,4-diol in 100% DMSO.
-
Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. Include a DMSO-only control well (vehicle control).
-
-
Assay Plate Setup (384-well format):
-
Transfer 1 µL of each compound dilution (and DMSO control) to the appropriate wells of a white, opaque 384-well plate.
-
Prepare a "No Kinase" control by adding 1 µL of DMSO to separate wells. These wells will receive all reagents except the kinase enzyme.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate solution in Kinase Assay Buffer. The final concentration of kinase and substrate needs to be empirically determined for each enzyme to ensure the reaction is in the linear range.
-
Add 5 µL of the 2X Kinase/Substrate solution to the wells containing the compound. For "No Kinase" control wells, add 5 µL of a 2X Substrate-only solution.
-
Incubate the plate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Prepare a 2X ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Mix the plate gently (e.g., orbital shaker for 30 seconds).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The integration time should be set to 0.5-1 second per well.
-
Data Analysis and Interpretation
The raw data will be in Relative Luminescence Units (RLU). The goal is to convert this data into a dose-response curve to calculate the IC50 value.[14]
Step 1: Normalize the Data
-
0% Activity Control (High Inhibition): Average RLU from the "No Kinase" control wells.
-
100% Activity Control (No Inhibition): Average RLU from the DMSO-only (vehicle control) wells.
-
Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_NoKinase) / (RLU_Vehicle - RLU_NoKinase))
Step 2: Plot the Dose-Response Curve
-
Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Step 3: Calculate the IC50
-
Use a non-linear regression model (four-parameter logistic fit) to fit the dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[15]
Figure 2: A representative kinase signaling pathway (MAPK/ERK). Thieno[3,4-d]pyrimidine-2,4-diol could potentially inhibit kinases at various points in such cascades.
Self-Validating Systems and Best Practices
To ensure the trustworthiness of the generated data, every assay should include a self-validating system.
-
Positive Control Inhibitor: Always include a known inhibitor for the kinase being tested (e.g., Staurosporine for broad-spectrum inhibition or a specific inhibitor if available). This validates that the assay system can detect inhibition.[8]
-
Z'-Factor Calculation: For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_Vehicle + SD_NoKinase)) / |Mean_Vehicle - Mean_NoKinase|
-
ATP Concentration: As mentioned, using an ATP concentration near the Km is crucial for comparing the potency of ATP-competitive inhibitors.[13]
-
Enzyme Purity: Use highly purified kinase preparations to avoid confounding activities from contaminating kinases.[10]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Well-to-Well Variability | Inconsistent pipetting; bubbles in wells; insufficient mixing. | Use calibrated pipettes; ensure proper mixing after reagent addition; centrifuge plates briefly. |
| Low Signal or Small Assay Window | Insufficient kinase activity; substrate depletion; suboptimal buffer conditions. | Optimize enzyme/substrate concentrations and incubation time; verify buffer pH and component stability.[9] |
| Inconsistent IC50 Values | Compound instability or precipitation; variability in DMSO concentration. | Prepare fresh compound dilutions; ensure final DMSO concentration is consistent across all wells (typically ≤1%).[9] |
| False Positives/Negatives | Compound interferes with luciferase; compound is autofluorescent/colored (in non-luminescent assays). | Run a counterscreen against luciferase alone; use an orthogonal assay format (e.g., radiometric) to confirm hits.[10] |
Conclusion
The protocol and guidelines presented here provide a robust framework for the initial characterization of Thieno[3,4-d]pyrimidine-2,4-diol as a potential kinase inhibitor. By employing a universal, luminescence-based assay and adhering to best practices for data validation and analysis, researchers can efficiently identify kinase targets and determine the potency of this novel compound. The results from this initial profiling are a critical first step, guiding future efforts in lead optimization, selectivity profiling, and cell-based functional assays to translate in vitro findings into a cellular context.
References
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data. (2021). International Journal of Molecular Sciences. [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. (2016). Molecules. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
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In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [Link]
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Discovery of 3H-benzo[13][16]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of PIM kinases. (2009). Journal of Medicinal Chemistry. [Link]
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Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
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Prediction of kinase-inhibitor binding affinity using energetic parameters. (2007). BMC Structural Biology. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). Bioorganic Chemistry. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
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In vitro kinase assay. (2023). protocols.io. [Link]
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IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). Cancer Research. [Link]
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Kinase Profiling & Screening. (n.d.). Reaction Biology. [Link]
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as PDK1 Inhibitors Discovered by Fragment-Based Screening. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Assay and Drug Development Technologies. [Link]
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Thieno[3,4-d]pyrimidine. (n.d.). PubChem. [Link]
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Application Notes and Protocols for Thieno[3,4-d]pyrimidine-2,4-diol in Cell-Based Assays
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1] Structurally analogous to purines, the building blocks of DNA and RNA, thienopyrimidines are recognized as "bioisosteres" of endogenous nucleobases, allowing them to interact with a wide array of biological targets.[1][2][3][4] This structural mimicry has led to the development of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5]
Thieno[3,4-d]pyrimidine-2,4-diol, the subject of this guide, belongs to this versatile family. While its direct biological activities are a subject of ongoing research, the thieno[3,4-d]pyrimidine scaffold has been explored for applications such as photosensitizers in cancer therapy and as a core for developing various kinase inhibitors.[6][7] This document provides a comprehensive guide for researchers on the practical application of Thieno[3,4-d]pyrimidine-2,4-diol in fundamental cell-based assays, drawing upon established methodologies for the broader thienopyrimidine class.
Compound Profile: Thieno[3,4-d]pyrimidine-2,4-diol
A thorough understanding of the physicochemical properties of Thieno[3,4-d]pyrimidine-2,4-diol is critical for its effective use in in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [8] |
| Molecular Weight | 168.18 g/mol | [8][9] |
| CAS Number | 6251-30-5 | [8] |
| Synonyms | 1H-thieno[3,4-d]pyrimidine-2,4-dione, 2,4-Dihydroxythieno[3,4-d]pyrimidine | [8] |
Solubility and Stock Solution Preparation:
The solubility of thienopyrimidine derivatives can be limited in aqueous media.[10] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of Thieno[3,4-d]pyrimidine-2,4-diol powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-50 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Causality Behind Experimental Choices: The use of DMSO as a solvent is standard for many small molecules in cell culture experiments due to its high solubilizing capacity. However, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), as higher concentrations can induce cytotoxicity and affect cell physiology.
Core Application: Elucidating Antiproliferative and Cytotoxic Effects
A primary application for novel compounds like Thieno[3,4-d]pyrimidine-2,4-diol is to assess their impact on cancer cell proliferation and viability. Thienopyrimidine derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines.[2][3][11]
Experimental Workflow for Cytotoxicity Assessment
This workflow provides a robust system for determining the cytotoxic potential of Thieno[3,4-d]pyrimidine-2,4-diol.
Caption: Workflow for determining the IC50 value of Thieno[3,4-d]pyrimidine-2,4-diol.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)[2]
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Thieno[3,4-d]pyrimidine-2,4-diol stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Thieno[3,4-d]pyrimidine-2,4-diol in complete medium from the DMSO stock. A typical concentration range to start with for novel thienopyrimidines is 0.1 µM to 100 µM.[2][12]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Delving Deeper: Investigating the Mechanism of Action
Should Thieno[3,4-d]pyrimidine-2,4-diol exhibit significant antiproliferative activity, the next logical step is to investigate its mechanism of action. Thienopyrimidine derivatives have been shown to induce apoptosis and modulate key signaling pathways.[3][13]
Potential Signaling Pathways Modulated by Thienopyrimidines
Thienopyrimidines have been reported to inhibit various kinases and other enzymes, impacting critical cellular signaling pathways.[3][6]
Caption: Potential signaling pathways affected by thienopyrimidine derivatives.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Thieno[3,4-d]pyrimidine-2,4-diol at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Collect both adherent and floating cells from the treatment plates.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Four populations will be distinguishable:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Trustworthiness of the Protocol: The inclusion of both Annexin V (a marker of early apoptosis) and PI (a marker of membrane integrity loss) provides a multi-parameter readout that robustly differentiates between different stages of cell death, making the results more reliable than single-stain methods.
Target Identification and Validation
Identifying the direct molecular target of Thieno[3,4-d]pyrimidine-2,4-diol is a crucial step in drug development. Thienopyrimidines have been identified as inhibitors of various enzymes, including kinases and D-dopachrome tautomerase.[3][6][12]
Protocol: In Vitro Kinase Inhibition Assay
This is a generalized protocol that can be adapted for various kinases. Commercial kits are widely available for specific kinase assays.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often detected using a phosphospecific antibody or by measuring the depletion of ATP.
Procedure Outline:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Compound Dilution: Prepare serial dilutions of Thieno[3,4-d]pyrimidine-2,4-diol.
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the kinase and the test compound.
-
Incubate for a short period to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).
-
-
Detection:
-
Stop the reaction.
-
Add the detection reagents (e.g., ADP-Glo, LanthaScreen, or HTRF reagents).
-
Read the signal (luminescence, fluorescence, or FRET) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Conclusion and Future Directions
Thieno[3,4-d]pyrimidine-2,4-diol, as a member of the pharmacologically significant thienopyrimidine family, holds potential for further investigation in drug discovery. The protocols outlined in this application note provide a solid foundation for characterizing its biological activity in cell-based assays. Initial screening for antiproliferative effects, followed by mechanistic studies into apoptosis induction and target identification, will be crucial in elucidating its therapeutic potential. Further structure-activity relationship (SAR) studies, involving the synthesis and testing of derivatives, could lead to the development of more potent and selective drug candidates.[3][11]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7059273, Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(21), 3846. Available at: [Link]
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Taylor, A. W., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. ACS Infectious Diseases, 7(10), 2849–2862. Available at: [Link]
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Li, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2296–2313. Available at: [Link]
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Kamal, A., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(18), 5343–5347. Available at: [Link]
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He, R., et al. (2017). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Atlantis Press. Available at: [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1079-1088. Available at: [Link]
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Pisani, L., et al. (2007). Mitochondrial permeability transition induced by novel pyridothiopyranopyrimidine derivatives: potential new antimitochondrial antitumour agents. The International Journal of Biochemistry & Cell Biology, 39(6), 1209-1219. Available at: [Link]
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Tandi, M., et al. (2020). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
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El-Sayed, M. T., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1935-1954. Available at: [Link]
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Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(9), 1079-1088. Available at: [Link]
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University of Groningen. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18618204, Thieno[3,4-d]pyrimidine. Retrieved from [Link]
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Kovtonyuk, V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28. Available at: [Link]
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Gireesh, M., et al. (2019). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank, 2019(2), M1061. Available at: [Link]
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Martinez-Fernandez, L., et al. (2023). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical Science, 14(32), 8617-8625. Available at: [Link]
-
Bazin, M. A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4242. Available at: [Link]
-
Kovtonyuk, V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Scientia Pharmaceutica, 86(3), 28. Available at: [Link]
-
Sharma, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie, e2300438. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46791-46805. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217323, Thieno[2,3-d]pyrimidine-2,4-diol. Retrieved from [Link]
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Bazin, M. A., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3189. Available at: [Link]
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Kankala, S., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. Scientific Reports, 7(1), 12342. Available at: [Link]
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Application Note: Thieno[3,4-d]pyrimidine-2,4-diol for Cancer Cell Line Proliferation Studies
For: Researchers, scientists, and drug development professionals in oncology.
Introduction: A New Frontier in Anti-Proliferative Compound Screening
The relentless pursuit of novel therapeutic agents to combat cancer is a cornerstone of modern biomedical research. A significant focus of this endeavor lies in the identification and characterization of small molecules that can selectively inhibit the proliferation of cancer cells. Thieno[3,4-d]pyrimidines, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their structural similarity to endogenous purines, suggesting their potential to interact with key cellular targets involved in cell growth and division. This application note provides a detailed guide to investigating the anti-proliferative effects of a specific derivative, Thieno[3,4-d]pyrimidine-2,4-diol, on cancer cell lines. We will delve into its hypothesized mechanism of action, provide comprehensive protocols for assessing its impact on cell viability and cell cycle progression, and offer insights into data interpretation.
Hypothesized Mechanism of Action: Targeting the Engine of Cell Proliferation
While the precise molecular targets of Thieno[3,4-d]pyrimidine-2,4-diol are still under active investigation, based on the known biological activities of structurally related thienopyrimidine derivatives, we can postulate a primary mechanism of action. Many thienopyrimidines have been shown to function as inhibitors of key enzymes involved in cell cycle regulation and signal transduction pathways that are often dysregulated in cancer. For instance, some derivatives have been found to inhibit D-dopachrome tautomerase, leading to the deactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway and subsequent cell cycle arrest[1]. Others are designed as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby halting DNA replication and cell proliferation[2].
Therefore, a plausible hypothesis is that Thieno[3,4-d]pyrimidine-2,4-diol exerts its anti-proliferative effects by inhibiting key kinases within the MAPK signaling cascade or by interfering with enzymes essential for DNA synthesis. This disruption of critical cellular processes is expected to lead to a halt in the cell cycle, preventing cancer cells from progressing through the phases of division, and potentially inducing apoptosis (programmed cell death). The experimental protocols outlined below are designed to test this hypothesis by quantifying the compound's impact on cell viability and dissecting its effects on cell cycle distribution.
Figure 2: Experimental workflow for evaluating the anti-proliferative effects of Thieno[3,4-d]pyrimidine-2,4-diol.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [3][4]In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells. [3] Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Thieno[3,4-d]pyrimidine-2,4-diol stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS) [3]* DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Thieno[3,4-d]pyrimidine-2,4-diol in complete culture medium from the stock solution. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%).
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. [3] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. * Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. Data Analysis:
-
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Example Value |
| Cell Line | Human Lung Carcinoma | A549 |
| Seeding Density | Cells per well | 8,000 |
| Treatment Duration | Hours | 48 |
| IC50 | µM | 5.2 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [6][7]PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell. [7]An accumulation of cells in a specific phase of the cell cycle following treatment with Thieno[3,4-d]pyrimidine-2,4-diol would suggest an interference with cell cycle progression at that checkpoint.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Thieno[3,4-d]pyrimidine-2,4-diol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS) [6]* Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment. [6] * Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with Thieno[3,4-d]pyrimidine-2,4-diol at its predetermined IC50 concentration and a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Collect both the culture medium (which may contain detached apoptotic cells) and the adherent cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA. [6] * Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes. [6] * Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. [6] * Store the fixed cells at -20°C for at least 2 hours. [6][8]
-
-
Propidium Iodide Staining:
-
Flow Cytometry Acquisition and Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. [6] * The resulting DNA content histograms can be analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Expected Outcomes and Data Interpretation:
| Treatment Group | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | 55% | 25% | 20% |
| Thieno[3,4-d]pyrimidine-2,4-diol (IC50) | 75% | 10% | 15% |
An increase in the percentage of cells in the G0/G1 phase, as shown in the example table, would suggest that Thieno[3,4-d]pyrimidine-2,4-diol induces a G1 cell cycle arrest.
Further Mechanistic Insights: Apoptosis Assays
Should the cell cycle analysis indicate a significant perturbation, it is logical to investigate whether the compound also induces apoptosis. Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer agents eliminate tumor cells. [9]Several assays can be employed to detect apoptosis:
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect early apoptotic cells via flow cytometry. [10]Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. [9]Fluorometric or colorimetric assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) in cell lysates, providing evidence of apoptosis induction.
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The selection of the appropriate apoptosis assay will depend on the specific research question and available instrumentation.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial investigation of Thieno[3,4-d]pyrimidine-2,4-diol as a potential anti-proliferative agent. By systematically assessing its impact on cancer cell viability and cell cycle progression, researchers can gain valuable insights into its mechanism of action. The protocols detailed herein are robust, well-established, and provide a solid foundation for further studies.
Future work should focus on elucidating the precise molecular targets of Thieno[3,4-d]pyrimidine-2,4-diol through techniques such as kinase profiling, Western blotting for key cell cycle and apoptosis regulatory proteins, and in vivo studies using xenograft models. The promising anti-proliferative properties of the thienopyrimidine scaffold warrant continued investigation and development in the ongoing search for more effective cancer therapies.
References
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National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. Available from: [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. Available from: [Link]
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
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PubMed. Cellular Apoptosis Assay of Breast Cancer. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available from: [Link]
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Allied Academies. Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available from: [Link]
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Inhibition of Tumor Cell Proliferation by Thieno[2,3-d]pyrimidin-4(1H)-one-based Analogues. Available from: [Link]
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MDPI. Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Available from: [Link]
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PubMed. Synthesis and biological evaluation of thieno [2',3':4,5]pyrimido[1,2-b]t[6][8][11]riazines and thieno[2,3-d]t[6][8][11]riazolo[1,5-a]pyrimidines as anti-inflammatory and analgesic agents. Available from: [Link]
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PubMed. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. Available from: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link]
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PubMed Central. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Available from: [Link]
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National Center for Biotechnology Information. Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Available from: [Link]
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PubMed Central. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Available from: [Link]
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SciELO. pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available from: [Link]
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National Center for Biotechnology Information. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Available from: [Link]
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PubMed Central. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Available from: [Link]
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PubMed Central. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Available from: [Link]
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Application Notes and Protocols for the Development of Thieno[3,4-d]pyrimidine-2,4-diol Analogs in Drug Discovery
Abstract
The thienopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with its various isomers serving as the core of numerous therapeutic agents. While the thieno[2,3-d] and thieno[3,2-d]pyrimidine isomers have been extensively explored, the thieno[3,4-d]pyrimidine framework remains a relatively untapped area for drug discovery. This guide provides a comprehensive overview of the synthetic development of thieno[3,4-d]pyrimidine-2,4-diol analogs, their tautomeric dione form being the more stable. We present detailed protocols for the synthesis of the core scaffold and its subsequent functionalization. Drawing parallels from its better-understood isomers, we explore the potential of these analogs as targeted therapeutic agents, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the landscape of heterocyclic drug candidates.
Introduction: The Untapped Potential of the Thieno[3,4-d]pyrimidine Scaffold
Thienopyrimidines are bioisosteres of purines, the fundamental components of DNA and RNA, which allows them to interact with a wide array of biological targets with high affinity and specificity.[1] This structural resemblance has led to the development of numerous thienopyrimidine-based drugs and clinical candidates.[1] The therapeutic landscape of thienopyrimidines is rich and varied, with demonstrated activities as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2]
A significant portion of research has focused on the thieno[2,3-d] and thieno[3,2-d] isomers, leading to a wealth of knowledge on their synthesis and biological activities.[3] In contrast, the thieno[3,4-d]pyrimidine scaffold is conspicuously underrepresented in the scientific literature. This disparity presents a unique opportunity for the discovery of novel drug candidates with potentially distinct pharmacological profiles. The subtle change in the fusion of the thiophene and pyrimidine rings can significantly alter the molecule's three-dimensional shape and electronic properties, leading to differential interactions with target proteins.
This guide focuses on the thieno[3,4-d]pyrimidine-2,4-diol scaffold, which exists predominantly in its more stable tautomeric form, thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione. We will provide a detailed roadmap for the synthesis of this core structure and its subsequent elaboration into a library of analogs for drug discovery screening.
Synthetic Strategy and Protocols
The synthesis of thieno[3,4-d]pyrimidine-2,4-dione analogs can be logically divided into two main stages: the construction of the core heterocyclic system and the subsequent diversification of this scaffold.
Synthesis of the Thieno[3,4-d]pyrimidine-2,4-dione Core
The most direct approach to the thieno[3,4-d]pyrimidine-2,4-dione core involves the cyclization of a 3,4-diaminothiophene precursor. This key intermediate can be prepared from commercially available starting materials through several established methods.
Workflow for the Synthesis of the Thieno[3,4-d]pyrimidine-2,4-dione Core
Caption: Proposed synthetic workflow for the thieno[3,4-d]pyrimidine-2,4-dione core.
Protocol 2.1.1: Synthesis of 3,4-Diaminothiophene
The synthesis of 3,4-diaminothiophene is a critical first step. While several routes exist, a common pathway involves the reduction of a 3,4-dinitrothiophene precursor.
-
Step 1: Nitration of a suitable thiophene derivative. The starting thiophene can be nitrated using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce the two nitro groups at the 3 and 4 positions. Careful control of the reaction temperature is crucial to avoid over-nitration or degradation of the thiophene ring.
-
Step 2: Reduction of 3,4-Dinitrothiophene. The dinitro compound is then reduced to the corresponding diamine. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid). Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.
Protocol 2.1.2: Cyclization to form the Thieno[3,4-d]pyrimidine-2,4-dione Core
With the 3,4-diaminothiophene in hand, the pyrimidine-2,4-dione ring can be constructed through a cyclization reaction with a suitable C1 synthon.
-
Method A: Cyclization with Urea. A straightforward and atom-economical method involves heating the 3,4-diaminothiophene with urea.[4] This reaction typically proceeds at elevated temperatures, often in a high-boiling solvent or even in molten urea which acts as both reactant and solvent. The reaction involves the nucleophilic attack of the amino groups on the carbonyl carbon of urea, followed by the elimination of ammonia to form the cyclic di-urea (dione).
-
Method B: Cyclization with 1,1'-Carbonyldiimidazole (CDI). A milder alternative to urea is the use of CDI.[5] CDI is a highly reactive phosgene equivalent that readily reacts with the diamine at or near room temperature in an inert solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This method often provides higher yields and cleaner products compared to the urea fusion method.
Derivatization of the Thieno[3,4-d]pyrimidine-2,4-dione Core
Once the core scaffold is synthesized, a library of analogs can be generated by introducing substituents at the N1 and N3 positions of the pyrimidine ring. This allows for the systematic exploration of the structure-activity relationship (SAR).
Workflow for Analog Synthesis
Caption: General strategies for the derivatization of the core scaffold.
Protocol 2.2.1: N-Alkylation/Arylation
The acidic N-H protons of the pyrimidine-2,4-dione ring can be readily deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents.
-
Reagents and Conditions:
-
Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) are commonly used bases.
-
Electrophile: A wide range of alkyl halides (e.g., methyl iodide, benzyl bromide) or aryl halides (in the case of palladium-catalyzed cross-coupling reactions) can be used.
-
Solvent: Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically employed.
-
-
Procedure:
-
To a solution of the thieno[3,4-d]pyrimidine-2,4-dione in the chosen solvent, add the base and stir at room temperature for a short period to allow for deprotonation.
-
Add the electrophile and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Note on Regioselectivity: The selective alkylation of either the N1 or N3 position can be challenging and may require careful optimization of reaction conditions (e.g., choice of base, solvent, and temperature) or the use of protecting group strategies.
Drug Discovery Applications: An Underexplored Frontier
While direct biological data for thieno[3,4-d]pyrimidine-2,4-diol analogs is limited, the extensive research on the [2,3-d] and [3,2-d] isomers provides a strong rationale for their investigation as potential therapeutic agents, particularly in the field of oncology.
Kinase Inhibition: A Promising Avenue
Many thienopyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.
Representative Kinase Targets of Thienopyrimidine Analogs
| Kinase Target | Thienopyrimidine Isomer | Reported IC50 Values | Reference(s) |
| VEGFR-2 | Thieno[2,3-d]pyrimidine | 0.23 µM | [6] |
| PIM-1 | Thieno[3,2-d]pyrimidine | 2 nM | [7] |
| ROCK II | Thieno[2,3-d]pyrimidine | 1 nM | [8] |
| CDK4 | Thieno[2,3-d]pyrimidine | Not specified | [9] |
| PI3Kβ | Thieno[2,3-d]pyrimidine | 72% inhibition at 10 µM | [8] |
| PI3Kγ | Thieno[2,3-d]pyrimidine | 84% inhibition at 10 µM | [8] |
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Thieno[2,3-d]pyrimidine derivatives have shown promise as inhibitors of PI3K.[8]
Caption: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of thieno[3,4-d]pyrimidine analogs.
Other Potential Therapeutic Applications
Beyond kinase inhibition, the thienopyrimidine scaffold has demonstrated a broad range of biological activities, suggesting that thieno[3,4-d]pyrimidine analogs could also be explored for:
-
Antiproliferative Activity: Direct cytotoxicity against various cancer cell lines.[10]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in nucleotide synthesis and a validated target for anticancer drugs.
-
Antimicrobial and Antiviral Activity: The purine-like structure of thienopyrimidines makes them potential candidates for interfering with microbial or viral replication processes.
Conclusion and Future Directions
The thieno[3,4-d]pyrimidine-2,4-diol scaffold represents a promising yet underexplored area in medicinal chemistry. The synthetic protocols outlined in this guide provide a clear path for the generation of novel analogs for biological screening. Based on the extensive evidence from the closely related [2,3-d] and [3,2-d] isomers, the thieno[3,4-d]pyrimidine core holds significant potential for the development of new therapeutic agents, particularly as kinase inhibitors for the treatment of cancer.
Future research should focus on the systematic synthesis and biological evaluation of a diverse library of thieno[3,4-d]pyrimidine-2,4-dione analogs. A thorough investigation of their structure-activity relationships against a panel of relevant biological targets will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic system.
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2020). Molecules. [Link]
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recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025). ResearchGate. [Link]
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Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. (2014). European Journal of Medicinal Chemistry. [Link]
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Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). Bioorganic & Medicinal Chemistry. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Journal of the Brazilian Chemical Society. [Link]
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Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. (2021). Journal of Agricultural and Food Chemistry. [Link]
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dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. (2022). University of Groningen research portal. [Link]
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4, 5] FURO [3, 2-D] PYRIMIDINES USED AS INHIBITORS OF THE PDE-4 AND/OR THE RELEASE OF TNF-alpha. (2012). Patsnap Eureka. [Link]
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Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. (2006). Organic & Biomolecular Chemistry. [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2012). Molecules. [Link]
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Synthesis, twofold oxidative cyclization and dual emission of diaryl-substituted benzodithieno[5.5.5.6]fenestranes. (2025). ResearchGate. [Link]
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Novel synthesis of 1,3,4-thiadiazine derivatives and their cycloaddition reactions. (2006). Archiv der Pharmazie. [Link]
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Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. (2004). ResearchGate. [Link]
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Application Notes and Protocols for High-Throughput Screening of Thieno[3,4-d]pyrimidine-2,4-diol Derivatives
Abstract
The thieno[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, particularly as enzyme inhibitors. This document provides detailed, field-proven protocols for the high-throughput screening (HTS) of Thieno[3,4-d]pyrimidine-2,4-diol derivatives to identify and characterize novel bioactive compounds. The protocols are designed for researchers, scientists, and drug development professionals, focusing on robust, reproducible, and scalable biochemical and cell-based assays. We emphasize the scientific rationale behind experimental choices, self-validating systems for data integrity, and provide comprehensive guidance on assay optimization, execution, and data interpretation.
Introduction: The Therapeutic Potential of Thieno[3,4-d]pyrimidine-2,4-diols
Thienopyrimidine derivatives, bioisosteres of purines, have garnered significant attention in drug discovery due to their versatile pharmacological profiles.[1] Various analogs, such as those of the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine series, have been identified as potent inhibitors of key therapeutic targets, including protein kinases (e.g., EGFR, PI3K, FMS), dihydrofolate reductase (DHFR), and d-dopachrome tautomerase.[2][3][4] This activity translates into significant potential in oncology, inflammation, and infectious diseases.[5][6]
The Thieno[3,4-d]pyrimidine-2,4-diol core, existing in tautomeric equilibrium with its dione form, presents a unique chemical space for library synthesis and screening. Its structural features suggest a high potential for forming critical hydrogen bond interactions within the active sites of various enzymes. High-throughput screening (HTS) is an indispensable strategy for rapidly interrogating large libraries of these derivatives to uncover novel biological activities and establish structure-activity relationships (SAR).[7]
This guide details three primary HTS protocols designed to broadly assess the bioactivity of Thieno[3,4-d]pyrimidine-2,4-diol libraries: a universal kinase inhibition assay, a general enzymatic inhibition assay, and a cell-based cytotoxicity assay.
Foundational Principles of HTS Assay Design
A successful HTS campaign is built on a robust and well-characterized assay. The primary goal is to design an experiment that can reliably distinguish true "hits" from inactive compounds and experimental noise.[8] Key considerations include biological relevance, reproducibility, cost-effectiveness, and automation compatibility.[9] A critical statistical parameter for validating an HTS assay is the Z'-factor, which provides a measure of the signal window and data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Protocol I: Universal Fluorescence-Based Kinase Inhibition Assay
Scientific Rationale: Given that numerous thienopyrimidine scaffolds inhibit protein kinases, a universal kinase assay is a logical primary screen.[10] Many kinases catalyze the transfer of phosphate from ATP to a substrate, producing ADP. This protocol utilizes a fluorescence-based ADP detection system, which offers a universal method applicable to virtually any kinase without the need for specific antibodies.[7] The assay is homogeneous ("mix-and-read"), simplifying automation and reducing handling steps.
Experimental Workflow Diagram:
Caption: Workflow for the fluorescence-based kinase inhibition assay.
Materials & Reagents:
| Reagent | Example Supplier | Purpose |
| Kinase of Interest (e.g., EGFR, PI3K) | Thermo Fisher | Target enzyme |
| Kinase Substrate (Peptide or Protein) | SignalChem | Phosphorylated by the kinase |
| Adenosine Triphosphate (ATP) | Sigma-Aldrich | Phosphate donor |
| ADP-Glo™ Kinase Assay Kit | Promega | ADP detection and signal generation |
| Assay Buffer (e.g., Tris-HCl, MgCl₂) | VWR | Maintain optimal enzyme activity |
| 384-well, low-volume, white plates | Corning | HTS-compatible microplates |
| Test Compounds & Controls | In-house/Vendor | Thieno[3,4-d]pyrimidine-2,4-diol library |
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each Thieno[3,4-d]pyrimidine-2,4-diol derivative in 100% DMSO.
-
Using an acoustic liquid handler or multichannel pipette, transfer 50 nL of each compound stock into wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.
-
Include control wells:
-
Negative Control (0% inhibition): 50 nL of 100% DMSO.
-
Positive Control (100% inhibition): 50 nL of a known inhibitor for the target kinase (e.g., Staurosporine).
-
-
-
Reagent Preparation:
-
Prepare the Kinase/Substrate Master Mix in assay buffer. The optimal concentrations of kinase and substrate must be determined empirically during assay development but are typically in the low nM and µM range, respectively.
-
Prepare the ATP solution in assay buffer. The concentration should be at or near the Michaelis constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.
-
-
Kinase Reaction:
-
Dispense 25 µL of the Kinase/Substrate Master Mix into each well of the assay plate containing the pre-spotted compounds.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure mixing.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to all wells.
-
Incubate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and commence the detection process by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the luminescence signal on a compatible plate reader.
-
Data Analysis and Interpretation:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Set a "hit" threshold, typically defined as three standard deviations from the mean of the negative controls.
-
Calculate the Z'-factor for each plate to ensure data quality: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control| A Z' > 0.5 indicates a robust assay.
Protocol II: General Spectrophotometric Enzymatic Inhibition Assay
Scientific Rationale: Beyond kinases, thienopyrimidine derivatives can inhibit other enzyme classes. For instance, Thieno[2,3-d]pyrimidine-2,4-diones have been identified as inhibitors of d-dopachrome tautomerase.[11][12] A spectrophotometric assay measuring the change in absorbance due to substrate conversion or product formation is a versatile and cost-effective HTS method. This protocol is based on the principle of monitoring the enzymatic conversion of a substrate that results in a chromogenic product.
Experimental Workflow Diagram:
Caption: Workflow for a general spectrophotometric enzyme inhibition assay.
Materials & Reagents:
| Reagent | Example Supplier | Purpose |
| Target Enzyme | In-house/Vendor | Enzyme of interest |
| Chromogenic Substrate | Sigma-Aldrich | Substrate that yields a colored product |
| Assay Buffer | VWR | Maintain optimal pH and ionic strength |
| 384-well, clear, flat-bottom plates | Greiner Bio-One | Plates suitable for absorbance measurements |
| Test Compounds & Controls | In-house/Vendor | Thieno[3,4-d]pyrimidine-2,4-diol library |
Step-by-Step Protocol:
-
Compound Plating:
-
As described in Protocol I, pre-spot 50 nL of 10 mM compound stocks and controls (DMSO for 0% inhibition, known inhibitor for 100% inhibition) into a 384-well clear plate.
-
-
Enzymatic Reaction:
-
Prepare the enzyme solution in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
Dispense 25 µL of the enzyme solution into each well.
-
Centrifuge the plate briefly and pre-incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Prepare the substrate solution in assay buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at the enzyme's optimal temperature (e.g., 37°C).
-
-
Signal Detection:
-
Measure the absorbance of the product at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate spectrophotometer. The reading can be taken as an endpoint or kinetically over the incubation period.
-
Data Analysis and Interpretation:
-
Data analysis is performed identically to Protocol I, using absorbance values instead of luminescence. Calculate percent inhibition and the Z'-factor to identify hits and validate assay performance.
Protocol III: Cell-Based Cytotoxicity/Cell Viability Assay
Scientific Rationale: Since many thienopyrimidine derivatives are developed as anticancer agents, assessing their effect on cell proliferation and viability is a crucial primary or secondary screen.[6][13] This protocol uses a luminescence-based assay that quantifies ATP, an indicator of metabolically active, viable cells. A decrease in the luminescence signal corresponds to a cytotoxic or cytostatic effect of the compound. This method is highly sensitive, rapid, and amenable to HTS.[14]
Experimental Workflow Diagram:
Caption: Workflow for a luminescence-based cell cytotoxicity assay.
Materials & Reagents:
| Reagent | Example Supplier | Purpose |
| Cancer Cell Line (e.g., A549, MCF-7) | ATCC | Biologically relevant cell model |
| Cell Culture Medium (e.g., DMEM, RPMI) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Hyclone | Source of growth factors |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Quantifies ATP to measure cell viability |
| 384-well, solid white, tissue-culture treated plates | Corning | Plates for cell culture and luminescence |
| Test Compounds & Controls | In-house/Vendor | Thieno[3,4-d]pyrimidine-2,4-diol library |
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Dilute cells in culture medium to the desired seeding density (e.g., 1000 cells/well), which should be determined during assay optimization to ensure logarithmic growth over the assay period.
-
Dispense 40 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Perform a serial dilution of the 10 mM compound stocks to create an intermediate concentration plate.
-
Add 10 µL of the diluted compounds to the cells. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Include control wells:
-
Negative Control (100% viability): Medium with the equivalent percentage of DMSO.
-
Positive Control (0% viability): A potent cytotoxic agent (e.g., Doxorubicin).
-
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a compatible plate reader.
-
Data Analysis and Interpretation:
-
Calculate the percent viability for each compound: % Viability = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)
-
Active compounds will show low percent viability. Hits can be selected based on a viability threshold (e.g., <50%).
-
Confirmed hits should be advanced to dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration).
Trustworthiness & Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of HTS data, every protocol must be a self-validating system.
-
Plate Controls: The inclusion of positive and negative controls on every plate is non-negotiable. These controls are used to calculate the Z'-factor, which must be consistently monitored throughout the screen.
-
Assay Robustness: Before initiating the full screen, the assay must be optimized and validated. This includes determining the optimal enzyme/substrate concentrations, incubation times, and DMSO tolerance. A "dry run" with a small set of compounds and controls should be performed to confirm the Z'-factor is consistently >0.5.[15]
-
Hit Confirmation: Primary hits should be re-tested under the same conditions to rule out false positives. Confirmed hits should then be evaluated in dose-response format to determine potency (IC₅₀/EC₅₀) and confirm the observed activity.
-
Orthogonal Assays: Whenever possible, hits should be confirmed using an orthogonal assay that employs a different detection technology or biological principle to rule out technology-specific artifacts.
Conclusion
The protocols outlined in this application note provide a robust framework for the high-throughput screening of Thieno[3,4-d]pyrimidine-2,4-diol derivatives. By employing a multi-pronged approach with biochemical and cell-based assays, researchers can efficiently identify novel bioactive compounds and initiate the hit-to-lead optimization process. Adherence to the principles of rigorous assay validation, stringent quality control, and systematic hit confirmation will ensure the generation of high-quality, actionable data, accelerating the discovery of new therapeutic agents.
References
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Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. (2021). Journal of Agricultural and Food Chemistry. Available at: [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Basics of HTS Assay Design and Optimization. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.). ResearchGate. Available at: [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (n.d.). SciELO. Available at: [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). PMC - PubMed Central. Available at: [Link]
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Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. (2022). PubMed Central. Available at: [Link]
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High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. (n.d.). ResearchGate. Available at: [Link]
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High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. (2024). Hilaris Publisher. Available at: [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). NIH. Available at: [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (n.d.). NIH. Available at: [Link]
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Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. (n.d.). PubMed. Available at: [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). MDPI. Available at: [Link]
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The essential roles of chemistry in high-throughput screening triage. (n.d.). PubMed Central - NIH. Available at: [Link]
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Synthesis and antiproliferative activity of some new thieno[2,3-d]pyrimidin-4(3H)-ones containing 1,2,4-triazole and 1,3,4-thiadiazole moiety. (2014). PubMed. Available at: [Link]
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High Throughput Screening. (2024). Axcelead Drug Discovery Partners, Inc. Available at: [Link]
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Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma. (2024). PubMed. Available at: [Link]
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Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. (2021). MDPI. Available at: [Link]
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The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC - NIH. Available at: [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Thieno[3,4-d]pyrimidine-2,4-diol
For: Researchers, scientists, and drug development professionals.
Introduction: The Thieno[3,4-d]pyrimidine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The thienopyrimidine nucleus, a fusion of thiophene and pyrimidine rings, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Structurally analogous to purines, these scaffolds have been extensively explored as bioisosteres, leading to the discovery of numerous derivatives with a wide spectrum of pharmacological activities.[1][2] Among the various isomeric forms, the thieno[3,4-d]pyrimidine core is a key pharmacophore in the development of targeted therapies, particularly in oncology. Thienopyrimidine derivatives have been successfully developed as kinase inhibitors, with some compounds entering clinical trials and receiving regulatory approval.[2]
This application note focuses on the thieno[3,4-d]pyrimidine-2,4-diol scaffold and its tautomeric form, thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione . We will delve into the synthetic strategies to access this core structure, outline detailed protocols for its derivatization, and provide a framework for conducting robust structure-activity relationship (SAR) studies. While direct and extensive SAR literature on the thieno[3,4-d]pyrimidine-2,4-diol isomer is less abundant compared to its thieno[2,3-d] and thieno[3,2-d] counterparts, the principles of medicinal chemistry and the wealth of data on related isomers provide a strong foundation for a systematic exploration of its therapeutic potential. This guide will leverage these established principles to provide a comprehensive roadmap for researchers embarking on SAR studies with this promising scaffold.
Tautomerism: A Critical Consideration for SAR
A key feature of the thieno[3,4-d]pyrimidine-2,4-diol core is its existence in a tautomeric equilibrium with the thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione form. The relative populations of these tautomers can be influenced by factors such as the solvent, pH, and the electronic nature of substituents on the ring system. This equilibrium is a critical consideration in SAR studies, as the two forms present different hydrogen bond donor and acceptor patterns to a biological target. It is therefore essential to characterize the dominant tautomeric form under physiological conditions to build accurate SAR models and understand ligand-receptor interactions. Computational studies and spectroscopic techniques such as NMR can be employed to investigate the tautomeric preferences of newly synthesized analogues.
Synthetic Strategies for the Thieno[3,4-d]pyrimidine-2,4-dione Core
The construction of the thieno[3,4-d]pyrimidine-2,4-dione scaffold typically begins with a substituted thiophene precursor. A common and versatile approach involves the cyclization of a 3,4-diaminothiophene derivative.
Protocol 1: Synthesis of the Thieno[3,4-d]pyrimidine-2,4-dione Core
This protocol outlines a general two-step procedure for the synthesis of the thieno[3,4-d]pyrimidine-2,4-dione core, starting from a suitably substituted 3-amino-4-cyanothiophene.
Step 1: Synthesis of 3,4-Diaminothiophene Precursor
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting 3-amino-4-cyanothiophene derivative in an appropriate solvent such as ethanol or a mixture of ethanol and water.
-
Reduction of the Cyano Group: Add a reducing agent, for example, sodium borohydride in the presence of a cobalt(II) chloride catalyst, portion-wise at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-4-(aminomethyl)thiophene derivative. This intermediate can be purified by column chromatography if necessary.
Step 2: Cyclization to the Thieno[3,4-d]pyrimidine-2,4-dione
-
Reaction with a Carbonyl Source: Dissolve the 3,4-diaminothiophene precursor from Step 1 in a suitable solvent, such as dioxane or dimethylformamide (DMF).
-
Cyclizing Agent: Add a cyclizing agent that will form the pyrimidinedione ring. Common reagents for this purpose include urea, ethyl chloroformate, or phosgene equivalents like triphosgene. When using urea, the reaction is typically heated to a high temperature (e.g., 150-180 °C). With more reactive agents like ethyl chloroformate, the reaction may proceed at a lower temperature in the presence of a base (e.g., triethylamine) to neutralize the generated acid.
-
Reaction Monitoring and Isolation: Monitor the reaction by TLC. Once complete, the product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization.
Exploring Structure-Activity Relationships: A Guided Approach
With the core scaffold in hand, the next phase is the systematic exploration of its structure-activity relationships. This involves the synthesis of a library of analogues with diverse substituents at various positions of the thieno[3,4-d]pyrimidine ring system and evaluating their biological activity. Given the extensive research on thienopyrimidine isomers as kinase inhibitors, we will use this as a representative biological target for our SAR exploration.[3][4]
Key Positions for Modification
The thieno[3,4-d]pyrimidine-2,4-dione scaffold offers several key positions for chemical modification to probe the chemical space around the molecule and optimize its interaction with a biological target.
Caption: Key positions for substitution on the thieno[3,4-d]pyrimidine-2,4-dione scaffold.
-
N1 and N3 Positions: The nitrogen atoms of the pyrimidine ring are common sites for substitution. Alkylation or arylation at these positions can modulate solubility, metabolic stability, and interactions with the target protein. For instance, introducing bulky groups can probe for steric hindrance in the binding pocket, while polar groups can form additional hydrogen bonds.
-
C6 and C7 Positions: The thiophene ring provides two positions for substitution. Modifications here can significantly impact the overall lipophilicity and electronic properties of the molecule. Introducing various aryl or heteroaryl groups at these positions can explore potential pi-stacking interactions within the active site of a kinase.
Illustrative SAR Data from Thieno[2,3-d]pyrimidine Kinase Inhibitors
To illustrate the principles of SAR in the thienopyrimidine class, the following table summarizes hypothetical data based on published studies of thieno[2,3-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6]
| Compound | R1 (at N3) | R2 (at C6) | R3 (at C4-amine) | EGFR IC50 (nM) |
| 1a | H | -CH3 | -NH-Ph | 500 |
| 1b | -CH3 | -CH3 | -NH-Ph | 250 |
| 1c | H | -Ph | -NH-Ph | 100 |
| 1d | H | -Ph | -NH-(4-F-Ph) | 50 |
| 1e | H | -Ph | -NH-(3-Cl, 4-F-Ph) | 15 |
| 1f | H | -Ph | -NH-(3-ethynyl-Ph) | 5 |
Analysis of SAR Trends:
-
N-Alkylation: Methylation at the N3 position (Compound 1b vs. 1a ) leads to a modest increase in potency, suggesting a favorable interaction or improved physicochemical properties.
-
Substitution on the Thiophene Ring: Replacing a methyl group with a phenyl group at the C6 position (Compound 1c vs. 1a ) results in a significant enhancement of activity, likely due to favorable pi-stacking interactions in the EGFR active site.
-
Substitution on the C4-Anilino Ring: This position is highly sensitive to substitution. The introduction of a fluorine atom at the para-position of the aniline ring (Compound 1d vs. 1c ) improves potency. Further substitution with a chlorine atom and a fluorine atom (Compound 1e ) leads to a further increase in activity, highlighting the importance of specific electronic and steric features for optimal binding. The introduction of an ethynyl group (Compound 1f ), a known pharmacophore for covalent EGFR inhibitors, results in a dramatic increase in potency.
This example demonstrates how systematic modifications at different positions of the thienopyrimidine scaffold can lead to a significant improvement in biological activity. A similar strategic approach can be applied to the thieno[3,4-d]pyrimidine-2,4-diol core.
Experimental Protocols for Biological Evaluation
To establish the SAR of a series of thieno[3,4-d]pyrimidine-2,4-diol analogues, robust and reproducible biological assays are essential. The following are detailed protocols for a primary in vitro kinase inhibition assay and a secondary cell-based proliferation assay.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine-5'-triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 96-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Assay Plate Setup:
-
Blank wells: 5 µL of kinase assay buffer.
-
Control wells (0% inhibition): 2.5 µL of DMSO and 2.5 µL of kinase assay buffer.
-
Test wells: 2.5 µL of diluted test compound in DMSO and 2.5 µL of kinase assay buffer.
-
-
Enzyme and Substrate Addition: Prepare a master mix of the EGFR enzyme and the peptide substrate in kinase assay buffer. Add 5 µL of this mix to all wells except the blank.
-
Initiation of Kinase Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves two steps: adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a secondary measure of a compound's efficacy in a cellular context.[3][4]
Materials:
-
Human cancer cell line (e.g., A549, a human lung carcinoma cell line with EGFR expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The thieno[3,4-d]pyrimidine-2,4-diol scaffold holds significant promise for the development of novel therapeutics. While direct SAR studies on this specific isomer are emerging, a wealth of information from related thienopyrimidine systems provides a robust framework for its exploration. By employing systematic synthetic strategies and robust biological evaluation protocols, researchers can effectively navigate the chemical space around this privileged scaffold to identify and optimize lead compounds with desired pharmacological profiles. The application notes and protocols provided herein offer a comprehensive guide to initiate and advance SAR studies on thieno[3,4-d]pyrimidine-2,4-diol derivatives, with the ultimate goal of discovering new and effective medicines.
References
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Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 33-41. [Link]
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Thienopyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. [Link]
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Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). MDPI. [Link]
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Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]
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Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. (2021). PubMed. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). ScienceDirect. [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (n.d.). SciELO. [Link]
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(PDF) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). (2018). ResearchGate. [Link]
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Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. (n.d.). NIH. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (n.d.). Semantic Scholar. [Link]
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Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2025). ResearchGate. [Link]
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Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. (2020). PubMed. [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central. [Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Taylor & Francis Online. [Link]
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Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (n.d.). PubMed Central. [Link]
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Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. (n.d.). ResearchGate. [Link]
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Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (n.d.). Taylor & Francis Online. [Link]
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Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (n.d.). Taylor & Francis Online. [Link]
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Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. (n.d.). ResearchGate. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PubMed Central. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications. [Link]
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Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. [Link]
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1,3-Bis(5,6,7,8-tetrahydrobenzo[2][7]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. (n.d.). MDPI. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2022). ACS Publications. [Link]
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Application Notes and Protocols: Thieno[3,4-d]pyrimidine-2,4-diol in Medicinal Chemistry
Abstract
The thienopyrimidine scaffold is a cornerstone in modern medicinal chemistry, valued as a purine bioisostere that provides a versatile framework for the development of targeted therapeutics.[1] Among its isomers, the thieno[3,4-d]pyrimidine core is gaining interest for its unique electronic and structural properties. This document provides a comprehensive guide to the application of Thieno[3,4-d]pyrimidine-2,4-diol, a key synthetic intermediate, for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its pivotal role as a precursor to a diverse range of bioactive molecules, particularly kinase inhibitors for oncology. This guide offers detailed, field-proven protocols for its synthesis and subsequent chemical transformations, underpinned by mechanistic insights and supported by authoritative references.
Introduction: The Thienopyrimidine Scaffold in Drug Discovery
Fused heterocyclic systems are of paramount importance in drug discovery. The thienopyrimidine family, which structurally mimics the endogenous purine bases of DNA and RNA, has proven to be a particularly fruitful scaffold.[1][2] This bioisosteric relationship allows thienopyrimidine derivatives to interact with a wide array of biological targets, often with high affinity and selectivity. Consequently, these compounds have been extensively investigated and developed as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4]
A significant portion of research has focused on the thieno[2,3-d] and thieno[3,2-d] isomers, which have yielded numerous potent kinase inhibitors.[5][6] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives have been successfully designed to target key oncogenic kinases such as VEGFR-2, PI3K, and EGFR, thereby inhibiting tumor growth, proliferation, and angiogenesis.[5][7][8]
The Thieno[3,4-d]pyrimidine isomer, while less explored, offers a distinct structural and electronic profile that can be exploited for novel inhibitor design. Thieno[3,4-d]pyrimidine-2,4-diol (more accurately, its tautomer Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione) serves as a foundational building block for accessing this chemical space. Its di-hydroxyl functionality (or more stable di-keto form) provides reactive handles for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties and Tautomerism
Thieno[3,4-d]pyrimidine-2,4-diol (CAS: 6251-30-5) is a heterocyclic compound with the molecular formula C₆H₄N₂O₂S.[9][10] It is crucial for the medicinal chemist to recognize that this compound predominantly exists in its more stable keto-enol tautomeric form, 1H-thieno[3,4-d]pyrimidine-2,4-dione . This tautomerism is a common feature in hydroxylated pyrimidine systems. The dione form is stabilized by amide resonance, and for the purposes of reaction chemistry, it should be considered the primary species in solution.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₂S | [9] |
| Molecular Weight | 168.17 g/mol | [10] |
| CAS Number | 6251-30-5 | [9] |
| IUPAC Name | 1H-thieno[3,4-d]pyrimidine-2,4-dione | [9] |
The presence of two labile protons on the nitrogen atoms and the two carbonyl groups makes this scaffold an excellent hydrogen bond donor and acceptor, which can be critical for binding to protein targets.
Synthesis and Chemical Transformations: Protocols
The utility of Thieno[3,4-d]pyrimidine-2,4-dione lies in its role as a versatile synthetic intermediate. Below are detailed protocols for its synthesis and its conversion into a key reactive intermediate, 2,4-dichlorothieno[3,4-d]pyrimidine.
Protocol: Synthesis of 1H-Thieno[3,4-d]pyrimidine-2,4-dione
The synthesis of the thienopyrimidine core generally involves the construction of the pyrimidine ring onto a pre-formed, appropriately substituted thiophene. While a specific protocol for the [3,4-d] isomer is not extensively documented in peer-reviewed literature, a reliable route can be adapted from established syntheses of its isomers, starting from a 3,4-diaminothiophene derivative or a related precursor. A common and effective method involves the cyclization of a thiophene dicarboxamide or related derivative.
Principle: This protocol outlines a plausible synthetic route involving the cyclocondensation of a suitable thiophene precursor. The synthesis of 2-methyl-thieno[3,4-d]pyrimidin-4(3H)-one has been reported via the cyclocondensation of thiophene carboxamide in the presence of sodium hydroxide.[11] A similar strategy can be envisioned for the 2,4-dione.
Materials:
-
3-Amino-4-carboxamidothiophene
-
Urea or an equivalent carbonyl source
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), diphenyl ether)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-carboxamidothiophene (1 equivalent) and urea (1.2 equivalents).
-
Solvent Addition: Add a suitable high-boiling point solvent, such as DMF, to the flask to create a stirrable slurry.
-
Heating: Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water.
-
Precipitation: The resulting solution is acidified with HCl to a pH of 2-3 to precipitate the product.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with water, and then a small amount of cold ethanol to remove impurities. The solid is then dried under vacuum to yield 1H-thieno[3,4-d]pyrimidine-2,4-dione.
Causality: The high temperature is necessary to drive the cyclization and elimination of ammonia. Urea serves as the source for the second carbonyl and nitrogen atom of the pyrimidine ring. Acidification is critical to protonate the resulting salt and precipitate the neutral dione product.
Protocol: Conversion to 2,4-Dichlorothieno[3,4-d]pyrimidine
The transformation of the stable 2,4-dione into the highly reactive 2,4-dichloro derivative is a critical step that opens the door to a vast number of subsequent functionalizations via nucleophilic aromatic substitution (SNAr).[2]
Principle: The hydroxyl groups of the diol tautomer (or more accurately, the amide carbonyls of the dione) are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the electron-rich pyrimidine ring into a highly electrophilic system, with the chlorine atoms acting as excellent leaving groups.
Materials:
-
1H-Thieno[3,4-d]pyrimidine-2,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) or N,N-diethylaniline (catalytic amount)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend 1H-thieno[3,4-d]pyrimidine-2,4-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of DMF or N,N-diethylaniline. This accelerates the reaction.
-
Heating: Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a large volume of crushed ice and water with vigorous stirring. This must be done in a well-ventilated fume hood as the reaction is highly exothermic and releases HCl gas.
-
Extraction: Once the quenching is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize residual acid), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,4-dichlorothieno[3,4-d]pyrimidine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting material (TLC) and the appearance of a new, less polar spot corresponding to the dichloro-product. The structure should be confirmed by NMR and Mass Spectrometry. The reactivity of the product in subsequent SNAr reactions serves as functional validation.
Application in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The 2,4-dichlorothieno[3,4-d]pyrimidine intermediate is the linchpin for creating libraries of potential drug candidates. The two chlorine atoms can be displaced sequentially by various nucleophiles, allowing for the introduction of different functionalities at the C2 and C4 positions. This differential reactivity is key to building molecular complexity and fine-tuning biological activity.
General Workflow for Derivative Synthesis
The following diagram illustrates the central role of Thieno[3,4-d]pyrimidine-2,4-dione in a typical drug discovery workflow.
Caption: Synthetic workflow from precursor to diverse derivatives.
Targeting Kinase Pathways in Oncology
Thienopyrimidine derivatives have shown significant promise as inhibitors of various protein kinases involved in cancer progression. For instance, derivatives of the isomeric thieno[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[5]
The general mechanism involves the thienopyrimidine core acting as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. The substituents at the C2 and C4 positions then extend into other regions of the active site, providing additional interactions and conferring selectivity.
The table below summarizes the activity of some representative thienopyrimidine-based kinase inhibitors.
| Compound Class | Target Kinase | Example IC₅₀ (nM) | Application | Reference |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | 230 | Anti-angiogenesis, Anticancer | [5] |
| Thieno[2,3-d]pyrimidines | PI3K | Sub-nanomolar | Anticancer | [8] |
| Benzo[12][13]thieno[3,2-d]pyrimidines | PIM-1 | 2 | Anticancer | [14] |
| Thieno[2,3-d]pyrimidines | ROCK II | 1 | Anticancer, Cell Migration | [9] |
The following diagram illustrates the inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway by a thienopyrimidine inhibitor.
Caption: Inhibition of RTK signaling by a thienopyrimidine.
Conclusion and Future Outlook
Thieno[3,4-d]pyrimidine-2,4-diol is a valuable, yet underutilized, scaffold in medicinal chemistry. Its true potential is realized upon its conversion to the 2,4-dichloro intermediate, which provides a robust platform for the synthesis of diverse compound libraries. The established success of its isomers as potent and selective kinase inhibitors strongly suggests that derivatives of the thieno[3,4-d]pyrimidine core could yield novel therapeutics with unique pharmacological profiles. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore this promising area of chemical space and accelerate the discovery of next-generation targeted therapies.
References
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(2009). Discovery of 3H-benzo[12][13]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry.
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules.
- (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- (n.d.). Various anticancer agents, including thieno[2,3-d]pyrimidine, triazole,...
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Abdel-Aziz, A. A.-M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][12][14][15]triazolo[1,5-a]pyrimidine Derivatives. Molecules.
- (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)
- Lagardèrè, P., Fersing, C., Masurier, N., & Lisowski, V. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals.
- (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
- (2025). Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety.
- El-Metwally, S. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- (2012). Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as PDK1 Inhibitors Discovered by Fragment-Based Screening. PubMed.
- Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.
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(2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[12][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules.
- (2007).
- Lei, H., et al. (2016). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
- (2020). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. PubMed.
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Application Notes & Protocols: Thieno[3,4-d]pyrimidine-2,4-diol as a Scaffold for Novel Inhibitors
This technical guide provides an in-depth exploration of the thieno[3,4-d]pyrimidine-2,4-diol scaffold, a promising heterocyclic framework for the development of novel enzyme inhibitors. We will delve into the synthetic rationale, key biological applications with a focus on kinase inhibition, and provide detailed protocols for the synthesis and evaluation of derivative compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
I. Introduction: The Emerging Potential of the Thieno[3,4-d]pyrimidine Scaffold
The thieno[3,4-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purines, which are fundamental components of nucleic acids and key players in cellular signaling. This structural resemblance has made thienopyrimidine derivatives a fertile ground for the discovery of molecules that can interact with ATP-binding sites in enzymes, particularly kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery.[1][4]
The thieno[3,4-d]pyrimidine-2,4-diol moiety, in its tautomeric dione form, presents a rigid scaffold with strategically positioned hydrogen bond donors and acceptors, making it an ideal starting point for the design of potent and selective inhibitors. The thiophene ring offers multiple points for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with the target protein. Various derivatives of the isomeric thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine systems have demonstrated significant inhibitory activity against a range of kinases, including VEGFR-2, EGFR, and PI3Kδ, validating the potential of this broader class of compounds in oncology.[4][5][6]
This guide will focus on providing a practical framework for working with the thieno[3,4-d]pyrimidine-2,4-diol scaffold, from its chemical synthesis to its biological characterization.
II. Synthetic Strategy: Accessing the Thieno[3,4-d]pyrimidine-2,4-diol Core
The synthesis of the thieno[3,4-d]pyrimidine-2,4-diol core can be achieved through a multi-step sequence starting from a suitably substituted thiophene precursor. The following protocol outlines a representative synthetic route.
Protocol 1: Synthesis of Thieno[3,4-d]pyrimidine-2,4-diol
Causality Behind Experimental Choices: This synthetic approach is designed to build the pyrimidine ring onto a pre-formed thiophene core. The choice of starting with a 3,4-diaminothiophene derivative is crucial as these two adjacent amino groups will serve as the nucleophiles to form the fused pyrimidine ring. Urea is an excellent and economical source for the two carbonyl carbons and their associated nitrogens in the final diol (dione) structure. The use of a high-boiling point solvent like DMF facilitates the reaction, which requires elevated temperatures to proceed efficiently.
Step-by-Step Methodology:
-
Starting Material: Begin with a suitable 3,4-diaminothiophene derivative. For the parent scaffold, this would be 3,4-diaminothiophene.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of the 3,4-diaminothiophene derivative in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Urea: To the stirred solution, add 1.2 equivalents of urea.
-
Reaction Conditions: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will likely precipitate out of the solution. If not, slowly add water to the reaction mixture to induce precipitation.
-
Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol to remove any residual DMF. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.
-
Characterization: Confirm the structure and purity of the final product, thieno[3,4-d]pyrimidine-2,4-diol, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Tautomerism: It is important to note that thieno[3,4-d]pyrimidine-2,4-diol can exist in tautomeric equilibrium with its dione form, thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione.[7] The dione form is often the more stable tautomer.
III. Biological Evaluation: Assessing Inhibitory Activity
Once a library of thieno[3,4-d]pyrimidine-2,4-diol derivatives has been synthesized, the next critical step is to evaluate their biological activity. Given the scaffold's potential as a kinase inhibitor, a common and effective approach is to perform an in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
Causality Behind Experimental Choices: The goal of this assay is to determine the concentration at which a test compound inhibits 50% of the kinase activity (the IC₅₀ value).[8] A biochemical assay is chosen for initial screening as it directly measures the effect of the compound on the purified enzyme, avoiding the complexities of a cellular environment.[9] The choice of a specific kinase target will depend on the therapeutic area of interest. This protocol is a general template that can be adapted for various kinases. The use of a positive control (a known inhibitor) and a negative control (DMSO vehicle) is essential for data validation.[10]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Enzyme Solution: Dilute the purified kinase to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: Prepare a solution of the kinase-specific substrate (e.g., a tyrosine-containing peptide) and ATP in kinase buffer. The ATP concentration is often set at or near its Km value for the enzyme to allow for the detection of ATP-competitive inhibitors.[11]
-
Test Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO, and then further dilute into the kinase buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[11]
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the wells of the microplate.
-
Add the enzyme solution (e.g., 10 µL) to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.[12]
-
Initiate the kinase reaction by adding the substrate/ATP solution (e.g., 10 µL) to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection and Data Analysis:
-
Stop the reaction and quantify the amount of product formed. The detection method will depend on the assay format. Common methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.[10]
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® or Z'-LYTE® are widely used.[13]
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[10]
-
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
IV. Data Interpretation and Structure-Activity Relationship (SAR)
The IC₅₀ values obtained from the in vitro assays are crucial for establishing a structure-activity relationship (SAR). By comparing the potency of different derivatives, researchers can identify which chemical modifications on the thieno[3,4-d]pyrimidine-2,4-diol scaffold enhance or diminish inhibitory activity.
Table 1: Example SAR Data for Thieno[3,4-d]pyrimidine-2,4-diol Derivatives against Kinase X
| Compound ID | R¹ Substitution | R² Substitution | IC₅₀ (nM) |
| THP-001 | H | H | >10,000 |
| THP-002 | 4-Fluorophenyl | H | 5,200 |
| THP-003 | H | 3-Chlorophenyl | 8,750 |
| THP-004 | 4-Fluorophenyl | 3-Chlorophenyl | 150 |
| THP-005 | 4-Methoxyphenyl | 3-Chlorophenyl | 480 |
| THP-006 | 4-Aminophenyl | 3-Chlorophenyl | 95 |
Expertise & Experience Insights: The hypothetical data in Table 1 illustrates a common SAR trend where the unsubstituted parent scaffold (THP-001) is inactive. The introduction of substituents at different positions (R¹ and R²) can significantly impact potency. For instance, the combination of a 4-fluorophenyl group at R¹ and a 3-chlorophenyl group at R² (THP-004) results in a dramatic increase in activity. This suggests that these positions are likely interacting with specific pockets within the kinase's active site. Further optimization, such as replacing the fluoro group with an amino group (THP-006), can lead to even more potent compounds. This systematic approach of modifying the scaffold and assessing the impact on activity is fundamental to lead optimization in drug discovery.[5][14][15]
V. Conclusion and Future Directions
The thieno[3,4-d]pyrimidine-2,4-diol scaffold represents a valuable starting point for the design of novel enzyme inhibitors, particularly for the kinase family. Its synthetic tractability and the potential for diverse functionalization allow for the exploration of a broad chemical space to identify potent and selective drug candidates. The protocols and insights provided in this guide offer a solid foundation for researchers to initiate or advance their work with this promising heterocyclic system. Future efforts should focus on expanding the SAR, exploring different substitution patterns, and evaluating lead compounds in cell-based assays and in vivo models to translate the in vitro potency into therapeutic efficacy.
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Willems, L., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 745. [Link]
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Hsieh, P.-C., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4239. [Link]
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Zhang, J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077. [Link]
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Singh, M., & Singh, J. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 157, 565-580. [Link]
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El-Gamal, M. I., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1137-1150. [Link]
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Martinez-Fernandez, L., et al. (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical Science, 11(26), 6836–6844. [Link]
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Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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Cui, J., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]
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Li, Y., et al. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. [Link]
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El-Metwally, S. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
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El-Gohary, N. S., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(16), 4930. [Link]
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Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
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ResearchGate. (n.d.). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, Second Edition. Retrieved from [Link]
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Furuya, S., et al. (2003). Synthesis and Structure-Activity Relationships of thieno[2,3-d]pyrimidine-2,4-dione Derivatives as Potent GnRH Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(20), 3617-3622. [Link]
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University of Groningen. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]
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ACS Publications. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 834. [Link]
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Semantic Scholar. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Efficacy Studies of Thieno[3,4-d]pyrimidine-2,4-diol in Animal Models
Introduction: The Therapeutic Potential of Thieno[3,4-d]pyrimidine-2,4-diol
The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to endogenous purines like adenine and guanine.[1][2] This mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1] Various compounds based on this heterocyclic system have been investigated for their anti-inflammatory, antiviral, and notably, anticancer properties.[1][2][3] The presence of thienopyrimidine derivatives in several FDA-approved drugs and candidates in clinical trials underscores their therapeutic promise and acceptable safety profiles.[1]
Thieno[3,4-d]pyrimidine-2,4-diol, the subject of this guide, is a member of this versatile family. While extensive in vitro data may suggest promising activity, the translation of these findings into clinical relevance hinges on rigorous in vivo efficacy studies. These studies are indispensable for understanding a compound's behavior in a complex biological system, providing critical insights into its pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile before human trials can be considered.[4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights for designing and executing robust in vivo efficacy studies of Thieno[3,4-d]pyrimidine-2,4-diol in relevant animal models. The focus will be on two key therapeutic areas where thienopyrimidines have shown significant promise: oncology and inflammation.
Part 1: Pre-Clinical Formulation Development for a Poorly Soluble Compound
A significant hurdle in the preclinical development of many new chemical entities, including potentially Thieno[3,4-d]pyrimidine-2,4-diol, is poor aqueous solubility.[6] This can lead to low bioavailability and hinder the accurate assessment of a compound's efficacy and toxicology.[6] Therefore, developing a suitable formulation is a critical first step.
Physicochemical Characterization and Solubility Assessment
A thorough understanding of the compound's physicochemical properties is essential. Key parameters to determine include:
-
Aqueous Solubility: Determine the solubility in buffers at various pH values (e.g., 2.0, 4.5, 6.8, and 7.4) to understand its behavior in different segments of the gastrointestinal tract.
-
LogP/LogD: These values indicate the lipophilicity of the compound and help predict its absorption and distribution characteristics.
-
pKa: Knowledge of the ionization constant is crucial for selecting appropriate formulation strategies, especially for pH-dependent solubility.
-
Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and any potential polymorphisms, which can impact solubility and dissolution rates.
Strategies for Enhancing Bioavailability
Based on the initial characterization, several formulation strategies can be employed to improve the solubility and absorption of poorly soluble compounds.[6][7][8][9]
| Strategy | Description | Key Excipients/Methods | Considerations |
| Co-solvents | Increasing the polarity of the aqueous vehicle to enhance the solubility of hydrophobic compounds. | Polyethylene glycol (PEG) 300/400, Propylene glycol, Ethanol, Dimethyl sulfoxide (DMSO) | Potential for toxicity at high concentrations. Must ensure the chosen co-solvent is well-tolerated in the selected animal model. |
| Surfactants | Micellar solubilization of the drug substance, which can also improve the stability of suspensions.[6] | Tween® 80, Cremophor® EL, Solutol® HS-15[6] | Can cause gastrointestinal irritation or other toxicities. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical parameter. |
| Complexation | Using cyclodextrins to form inclusion complexes that enhance aqueous solubility. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Stoichiometry of the complex needs to be determined. Can be a costly option for large-scale studies. |
| Particle Size Reduction | Increasing the surface area of the drug particles to enhance the dissolution rate.[6][7] | Micronization, Nanosizing (e.g., ball milling, high-pressure homogenization)[6] | Requires specialized equipment. Potential for particle aggregation. |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS).[8][9] | Triglyceride oils, mono- and diglycerides, various surfactants and co-solvents.[8] | The formulation must be carefully optimized for droplet size and stability upon dilution in aqueous media. |
Protocol 1: Screening for an Optimal Oral Formulation
-
Objective: To identify a vehicle that provides a stable and homogenous formulation of Thieno[3,4-d]pyrimidine-2,4-diol at the desired concentration for oral administration.
-
Materials: Thieno[3,4-d]pyrimidine-2,4-diol, various GRAS (Generally Regarded As Safe) excipients (e.g., PEG 400, Tween® 80, HP-β-CD), phosphate-buffered saline (PBS), distilled water, vortex mixer, sonicator.
-
Procedure:
-
Prepare a series of potential vehicle systems (e.g., 10% Tween® 80 in water, 20% HP-β-CD in water, 30% PEG 400 in PBS).
-
Accurately weigh the required amount of Thieno[3,4-d]pyrimidine-2,4-diol to achieve the target concentration (e.g., 10 mg/mL).
-
Add the compound to each vehicle system in a stepwise manner while vortexing.
-
Use a sonicator to aid in dissolution if necessary.
-
Visually inspect each formulation for clarity (for solutions) or homogeneity (for suspensions) at time 0 and after 24 hours at room temperature and 4°C.
-
Select the vehicle that provides a stable and homogenous formulation for further in vivo studies.
-
Part 2: In Vivo Efficacy in Oncology Models
Thienopyrimidine derivatives have shown significant potential as anticancer agents, often through the inhibition of various kinases or by inducing apoptosis.[3][10][11] The gold standard for preclinical evaluation of anticancer drugs is the use of xenograft models.[12][13]
Xenograft Model Selection
The choice of the xenograft model is critical and should be based on the hypothesized mechanism of action of Thieno[3,4-d]pyrimidine-2,4-diol and the target cancer type.
-
Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., nude or SCID mice).[14][15] They are highly reproducible and cost-effective, making them ideal for initial efficacy screening.[15]
-
Patient-Derived Xenografts (PDX): These models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[14] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[14]
Workflow for a Xenograft Efficacy Study
Caption: Workflow for a typical xenograft efficacy study.
Protocol 2: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to the proposed mechanism of action (e.g., PC-3 for prostate cancer, A549 for non-small cell lung cancer).
-
Procedure:
-
Culture the selected cancer cells under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (the formulation vehicle used for the test compound).
-
Group 2: Thieno[3,4-d]pyrimidine-2,4-diol (low dose, e.g., 10 mg/kg).
-
Group 3: Thieno[3,4-d]pyrimidine-2,4-diol (high dose, e.g., 50 mg/kg).
-
Group 4: Positive control (a standard-of-care chemotherapeutic for the selected cancer type).
-
-
Administer the treatments daily (or as determined by preliminary PK studies) via oral gavage.
-
Monitor tumor volume and body weight three times per week.
-
Euthanize the mice when tumors reach a pre-determined endpoint (e.g., 2000 mm³), or if there is more than a 20% loss in body weight or other signs of significant toxicity.
-
At the end of the study, excise the tumors and record their final weights.
-
-
Endpoint Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change in tumor volume for the control group.
Part 3: In Vivo Efficacy in Inflammation Models
The anti-inflammatory potential of novel compounds can be assessed using various well-established animal models that mimic different aspects of the inflammatory response.[16][17][18]
Acute Inflammation Model: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model for evaluating the efficacy of anti-inflammatory drugs against acute inflammation.[19] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and other mediators.[20]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the rats into treatment groups (n=6-8 per group).
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Thieno[3,4-d]pyrimidine-2,4-diol (low dose, e.g., 25 mg/kg).
-
Group 3: Thieno[3,4-d]pyrimidine-2,4-diol (high dose, e.g., 100 mg/kg).
-
Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).
-
-
Administer the treatments orally 60 minutes before the carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema at each time point using the formula: % Inhibition = (1 - (Vt - V₀)treated / (Vt - V₀)control) x 100, where Vt is the paw volume at time t and V₀ is the initial paw volume.
Chronic Inflammation Model: Adjuvant-Induced Arthritis
This model is used to evaluate drugs for their potential in treating chronic inflammatory conditions like rheumatoid arthritis. It involves the induction of a systemic inflammatory response by injecting an adjuvant.
Protocol 4: Adjuvant-Induced Arthritis in Rats
-
Animal Model: Male Lewis rats (150-180 g).
-
Procedure:
-
On day 0, induce arthritis by injecting 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar surface of the right hind paw.
-
Monitor the development of arthritis, which typically becomes apparent in the contralateral (non-injected) paw around day 10-12.
-
On day 14, randomize the arthritic rats into treatment groups.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: Thieno[3,4-d]pyrimidine-2,4-diol (e.g., 50 mg/kg).
-
Group 3: Positive control (e.g., Methotrexate, 2 mg/kg, administered weekly).
-
-
Administer treatments daily from day 14 to day 28.
-
Monitor paw volume, body weight, and an arthritis score (based on erythema and swelling of the joints) regularly.
-
On day 28, euthanize the animals and collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6) and paws for histological examination.
-
-
Endpoint Analysis: Compare the changes in paw volume, arthritis score, body weight, and inflammatory markers between the treatment groups and the control group.
Part 4: Pharmacokinetic and Toxicological Considerations
Efficacy studies should be complemented with pharmacokinetic and toxicological assessments to build a comprehensive preclinical data package.
Preliminary Pharmacokinetic (PK) Studies
A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Thieno[3,4-d]pyrimidine-2,4-diol.[21] This information is crucial for selecting appropriate dose levels and dosing schedules for the efficacy studies.
Key PK Parameters to Determine:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t₁/₂: Half-life of the compound.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.[21]
Toxicology and Safety Assessment
Throughout the efficacy studies, it is critical to monitor the animals for any signs of toxicity.
Key Safety Parameters to Monitor:
-
Mortality and Morbidity: Daily observation for any adverse clinical signs.
-
Body Weight: A significant decrease in body weight (typically >15-20%) is an indicator of toxicity.[22]
-
Gross Necropsy: At the end of the study, a visual examination of major organs for any abnormalities.
-
Histopathology: Microscopic examination of key organs (e.g., liver, kidneys, spleen) can reveal potential target organ toxicity.
Conclusion
The in vivo evaluation of Thieno[3,4-d]pyrimidine-2,4-diol is a critical step in its journey from a promising chemical entity to a potential therapeutic agent. The protocols and guidelines presented in this document provide a robust framework for conducting these studies in both oncology and inflammation models. A systematic approach, starting with formulation development and progressing through well-designed efficacy studies complemented by PK and safety assessments, will generate the high-quality data necessary to validate the therapeutic potential of this compound and guide its future development.
References
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Lee, K. L., & Lee, C. Y. (2021). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 37(1), 1–8. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Siddiqui, A. (2016). Screening models for inflammatory drugs. SlideShare. Retrieved from [Link]
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Patil, M. M., & Tupe, P. N. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 3(5), 368-372. [Link]
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Chen, Y., Zhang, R., & Song, Y. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer Letters, 537, 215671. [Link]
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Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 218594. [Link]
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Vemula, V. R. (2015). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Retrieved from [Link]
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Ali, I., Sharma, A., & Sharma, A. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 639-661. [Link]
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Sharma, A., & Sharma, A. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
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Amawi, H., Hussein, N., Boddu, S. H. S., Karthikeyan, C., Williams, F. E., Ashby, C. R., Jr, Raman, D., Trivedi, P., & Tiwari, A. K. (2019). Novel Thienopyrimidine Derivative, RP-010, Induces β-Catenin Fragmentation and Is Efficacious against Prostate Cancer Cells. Molecules, 24(22), 4165. [Link]
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Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]
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Asif, M. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Current Drug Therapy, 16(1), 59-81. [Link]
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Karthikeyan, C., Amawi, H., Williams, F. E., Ashby, C. R., Jr, & Tiwari, A. K. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European Journal of Medicinal Chemistry, 138, 1053–1065. [Link]
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Dittmann, K., Mayer, C., & Rodemann, H. P. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 16(15), 1858-1874. [Link]
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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The Jackson Laboratory. (2024, January 28). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. Retrieved from [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 26(11), 3183. [Link]
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ResearchGate. (n.d.). Structures of some thienopyrimidine-containing drugs. Retrieved from [Link]
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Sreelatha, S., & Latha, P. G. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 937-944. [Link]
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Finch, E. L., et al. (2013). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of Medicinal Chemistry, 56(17), 6845-6857. [Link]
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de F. S. N., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1), 75-80. [Link]
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Wang, Y., et al. (2024). Design, synthesis, in vitro and in vivo biological evaluation of pterostilbene derivatives for anti-inflammation therapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311494. [Link]
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Umar, M. I., et al. (2010). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]
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Dekker, F. J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2297-2313. [Link]
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Crespo-Hernández, C. E., et al. (2016). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Chemical Science, 7(8), 5371-5383. [Link]
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Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640–644. [Link]
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Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(22), 6834-6837. [Link]
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Wang, L., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(17), 3074. [Link]
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Zhelyazkova, S. P., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6614. [Link]
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Shaaban, O. G., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(12), 4169-4180. [Link]
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Kovalenko, S., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Sci. Pharm., 86(3), 28. [Link]
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Troubleshooting & Optimization
Technical Support Center: Thieno[3,4-d]pyrimidine-2,4-diol Synthesis
Document ID: TSC-TPD-2401-V1
Last Updated: January 14, 2026
Introduction
Thieno[3,4-d]pyrimidine-2,4-diol, and its tautomeric dione form, represents a core heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its structural analogy to purine bases makes it a valuable building block for designing novel therapeutics.[1][2] However, its synthesis, typically involving a cyclocondensation reaction, can be challenging, with low yield being a frequent obstacle for researchers.
This technical guide provides a structured troubleshooting framework for scientists encountering low yields in the synthesis of thieno[3,4-d]pyrimidine-2,4-diol. It is designed in a question-and-answer format to directly address common experimental issues, explain the underlying chemical principles, and offer field-proven solutions.
Troubleshooting Guide: Diagnosis and Solutions for Low Yield
This section is designed as a logical workflow to help you diagnose the root cause of low product yield.
Question 1: My overall yield is consistently low (<30%). Where should I begin my investigation?
A consistently low yield points to a systematic issue in one of the core aspects of the reaction: starting materials, reaction conditions, or the workup/purification process. The first step is to systematically evaluate each of these stages.
Initial Actions:
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Verify Starting Materials: The most common synthesis relies on an appropriately substituted 3,4-diaminothiophene derivative and a carbonyl source like urea or an isocyanate equivalent.
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Purity: Ensure the aminothiophene starting material is pure. Amine groups are susceptible to oxidation, which can discolor the material (often turning it dark) and introduce impurities that inhibit the reaction. Recrystallize or chromatograph if necessary. Confirm purity via NMR and melting point.
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Stoichiometry: Carefully re-verify the molar equivalents of your reactants. An excess of one reactant may not necessarily drive the reaction to completion and can complicate purification.
-
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Analyze Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a snapshot of your reaction mixture.
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Do you see unreacted starting material? This suggests the reaction is stalling.
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Are there multiple new spots/peaks? This indicates the formation of side products.
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Question 2: My reaction stalls and does not go to completion. What factors should I investigate?
A stalled reaction is typically caused by insufficient activation energy or deactivation of reagents. The key parameters to optimize are the base, solvent, and temperature. The cyclization step is often the rate-limiting and most sensitive part of the synthesis.
Core Concept: The Role of the Base
The base plays a crucial role in the cyclocondensation. It deprotonates the amine and/or the urea/intermediate, increasing its nucleophilicity to facilitate the intramolecular ring closure.
Troubleshooting Steps:
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Base Strength & Type: If you are using a weak base (e.g., K₂CO₃, Et₃N), it may not be strong enough to facilitate the cyclization efficiently.[3] Consider switching to a stronger, non-nucleophilic base.
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Potassium tert-butoxide (KOtBu): Often effective for this type of cyclization, promoting the reaction in solvents like t-butanol or DMF.[3]
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Sodium Hydride (NaH): A very strong base that can be used in anhydrous polar aprotic solvents like DMF or THF. Requires stringent anhydrous conditions.
-
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Solvent Choice: The solvent must be able to dissolve the reactants and intermediates and be stable at the required reaction temperature.
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Polar Aprotic Solvents (DMF, DMAc): Generally good choices as they can dissolve the polar intermediates and are stable at high temperatures.[4]
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High-Boiling Alcohols (e.g., t-butanol, ethylene glycol): Can be effective, especially when paired with the corresponding alkoxide base.
-
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Temperature and Reaction Time: Many cyclocondensation reactions require significant thermal energy.[1]
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If the reaction is stalling at a lower temperature (e.g., 80 °C), cautiously increase it in 20 °C increments, monitoring for decomposition by TLC. Refluxing conditions are common.[3]
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Extend the reaction time. Monitor every few hours to determine the point at which the reaction plateaus.
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Table 1: Recommended Conditions for Optimizing Cyclization
| Parameter | Condition 1 (Mild) | Condition 2 (Standard) | Condition 3 (Forcing) | Rationale |
| Base | K₂CO₃ | KOtBu | NaH | Increasing base strength can overcome activation barriers.[3][4] |
| Solvent | Dioxane / Toluene | DMF / DMAc | Ethylene Glycol | Higher boiling points and better solubility for polar intermediates. |
| Temperature | 80-100 °C | 120-140 °C | >150 °C | Provides necessary activation energy for ring closure. |
Question 3: My TLC/LC-MS shows multiple side products. What are the likely culprits and how can I prevent them?
The formation of multiple side products points to issues with reaction selectivity, stability of intermediates, or the presence of contaminants like water.
Potential Side Reactions:
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Hydrolysis: The ester or nitrile groups on common thiophene precursors can be sensitive to hydrolysis, especially under basic conditions at high temperatures. This forms a carboxylic acid, which is often unreactive towards cyclization.
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Prevention: Use rigorously anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
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Decarboxylation: If a precursor with a carboxylic acid group is used or formed via hydrolysis, it may decarboxylate at high temperatures.[5][6] This leads to an undesired, simplified thiophene byproduct. The rate of decarboxylation is highly dependent on the substitution pattern of the pyrimidine ring.[5]
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Prevention: Avoid overly harsh heating. If possible, use precursors like esters or amides which are less prone to this side reaction.
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Polymerization/Decomposition: Aminothiophenes and the final product can be unstable at very high temperatures or in the presence of oxygen, leading to complex, often insoluble polymeric materials.
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Prevention: Maintain an inert atmosphere. Avoid excessive heating; find the optimal temperature that promotes cyclization without significant decomposition.
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Question 4: I seem to be losing most of my product during workup and purification. How can I improve my recovery?
The target molecule, thieno[3,4-d]pyrimidine-2,4-diol, has two acidic protons and can be quite polar, leading to solubility issues that complicate isolation.
Troubleshooting Steps:
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Workup Procedure:
-
Precipitation/Crystallization: The product is often a solid with low solubility in common organic solvents. The most common isolation technique is precipitation by acidifying the basic reaction mixture.
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pH Control: After the reaction, cool the mixture and slowly add acid (e.g., 1M HCl or acetic acid) to neutralize the base and protonate the product, causing it to precipitate. Monitor the pH carefully; the isoelectric point will yield the lowest solubility and maximum precipitation. Avoid strongly acidic conditions which could cause degradation.
-
-
Purification Strategy:
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Washing vs. Chromatography: Due to its low solubility, column chromatography can be very difficult. The primary purification method should be washing the crude precipitated solid.
-
Washing Solvents: Wash the filtered solid sequentially with water (to remove inorganic salts), then with a non-polar organic solvent (like diethyl ether or hexanes to remove organic impurities), and finally with a small amount of a cold polar solvent (like ethanol or acetone) to remove more polar impurities.
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Recrystallization: If a higher purity is needed, recrystallization from a high-boiling polar solvent like DMF, DMAc, or acetic acid might be possible, but expect significant material loss.
-
Frequently Asked Questions (FAQs)
Q: What is the most common synthetic route for the thieno[3,4-d]pyrimidine core? A: The most prevalent and direct method is the annulation of a pyrimidine ring onto a pre-existing thiophene scaffold.[7][8] This typically involves the cyclocondensation of a 3,4-diaminothiophene derivative with a one-carbon carbonyl equivalent like urea, phosgene, or their synthetic surrogates.[1]
Q: How critical are anhydrous conditions for this synthesis? A: Extremely critical. Water can participate in several detrimental side reactions, including hydrolysis of functional groups on the starting material (e.g., esters) and reacting with strong bases like NaH or KOtBu, effectively quenching them and stalling the reaction. Always use freshly dried solvents and perform the reaction under an inert atmosphere.
Q: Can I use microwave synthesis to improve the yield and reduce reaction time? A: Yes, microwave-assisted synthesis has been shown to be effective for related heterocyclic condensations.[3] It can dramatically reduce reaction times from hours to minutes and may improve yields by minimizing the formation of thermal degradation byproducts. Optimization of time and temperature is necessary.
Q: My final product has very poor solubility. How can I obtain NMR data? A: This is a common challenge. You will likely need to use deuterated polar aprotic solvents such as DMSO-d₆ or DMF-d₇. Gentle heating of the NMR tube may be required to achieve sufficient concentration for analysis.
Key Experimental Protocol: Base-Catalyzed Cyclocondensation
This protocol describes a general procedure for the synthesis of a thieno[3,4-d]pyrimidine-2,4-dione from an ethyl 3,4-diaminothiophene-2-carboxylate precursor and urea.
Materials:
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Ethyl 3,4-diaminothiophene-2-carboxylate (1.0 eq)
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Urea (1.5 eq)
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Potassium tert-butoxide (KOtBu) (2.2 eq)
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Anhydrous tert-Butanol or DMF
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1 M Hydrochloric Acid (HCl)
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Deionized Water
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Ethanol
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the ethyl 3,4-diaminothiophene-2-carboxylate (1.0 eq) and urea (1.5 eq).
-
Add anhydrous tert-butanol (or DMF) to create a slurry (approx. 0.1 M concentration).
-
Begin stirring and slowly add potassium tert-butoxide (2.2 eq) portion-wise over 15 minutes. The reaction may be exothermic.
-
Heat the reaction mixture to reflux (for t-butanol) or to 120-130 °C (for DMF) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with a few drops of acetic acid).
-
Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
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Slowly pour the reaction mixture into an ice-water bath with vigorous stirring.
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Acidify the aqueous mixture to pH ~5-6 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Stir the suspension in the cold for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water, cold ethanol, and finally diethyl ether.
-
Dry the solid product under high vacuum to a constant weight. Characterize by NMR, IR, and Mass Spectrometry.
References
-
El-Ansary, A. K., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Available at: [Link]
-
Yadav, P., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]
-
Yadav, P., et al. (2022). Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistryOpen. Available at: [Link]
-
Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of cyclization reaction 1. ResearchGate. Available at: [Link]
-
ChemInform Abstract. (2010). A Facile One-Pot Synthesis of New Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivatives. ChemInform. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. ResearchGate. Available at: [Link]
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China Pharmaceutical University. (n.d.). Synthesis of Thieno 3,4-d Pyrimidine-2,4-Dione Derivatives. Journal of China Pharmaceutical University. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]
-
Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available at: [Link]
-
Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. Available at: [Link]
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Wang, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]
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Dunn, G. E., & Thimm, H. F. (1970). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. Available at: [Link]
-
MDPI. (n.d.). 1,3-Bis(5,6,7,8-tetrahydrobenzo[5][9]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank. Available at: [Link]
-
PubChem. (n.d.). Thieno[2,3-d]pyrimidine-2,4-diol. PubChem. Available at: [Link]
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DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. DAV University. Available at: [Link]
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ResearchGate. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
Lee, J. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Molbank. Available at: [Link]
-
Sclafani, C., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Structure of Novel Thieno[2, 3-d]Pyrimidine Derivatives Containing 1, 3, 4-Oxadiazole Moiety. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
MDPI. (2022). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. Available at: [Link]
-
Kumar, D., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. Available at: [Link]
-
Saddik, A. A., et al. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. European Chemical Bulletin. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 5-aminothieno[3,4-d]pyrimidin-4(3H)-one derivatives 3a, b. ResearchGate. Available at: [Link]
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Optimizing reaction conditions for Thieno[3,4-d]pyrimidine-2,4-diol synthesis
Welcome to the technical support center for the synthesis of Thieno[3,4-d]pyrimidine-2,4-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the necessary insights to optimize your reaction conditions and achieve successful synthesis.
I. Synthetic Strategy Overview
The synthesis of Thieno[3,4-d]pyrimidine-2,4-diol is a multi-step process that begins with the formation of a substituted 3-aminothiophene, followed by the construction of the pyrimidine ring. A common and effective route involves the synthesis of a 3-aminothiophene-4-carboxamide intermediate, which then undergoes cyclization to yield the target molecule. This guide will focus on this robust pathway, providing detailed protocols and troubleshooting for each critical stage.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for the synthesis of the thieno[3,4-d]pyrimidine core?
A1: The most prevalent and versatile starting point is a suitably substituted 3-aminothiophene derivative. For the synthesis of Thieno[3,4-d]pyrimidine-2,4-diol, a 3-aminothiophene-4-carboxamide or a related precursor like 3-aminothiophene-4-carbonitrile is typically employed. These intermediates contain the necessary amine and a carbonyl-equivalent group at adjacent positions, primed for cyclization into the desired fused pyrimidine ring.
Q2: Why is the Gewald reaction often mentioned in the context of thienopyrimidine synthesis, and is it relevant for the [3,4-d] isomer?
A2: The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes.[1][2][3][4] While it is a cornerstone for preparing precursors to thieno[2,3-d] and thieno[3,2-d]pyrimidines, it is not directly used for the synthesis of the 3-aminothiophene backbone required for thieno[3,4-d]pyrimidines. However, the principles of thiophene ring formation and the challenges encountered, such as controlling side reactions, are conceptually relevant.
Q3: What are the primary methods for cyclizing the 3-aminothiophene intermediate to form the pyrimidine ring?
A3: The cyclization of a 3-aminothiophene-4-carboxamide to form the 2,4-diol (or its tautomeric dione form) can be achieved using several reagents that provide the C2 and C4 carbonyl carbons of the pyrimidine ring. Common methods include:
-
Reaction with Urea: Heating the aminothiophene with urea is a direct method to introduce the two carbonyl groups and form the diol.[5][6]
-
Reaction with Phosgene or Phosgene Equivalents: Reagents like phosgene, diphosgene, or triphosgene, as well as 1,1'-carbonyldiimidazole (CDI), can be used to form the pyrimidine ring.[7][8] These are often highly efficient but require careful handling due to their toxicity.
-
Reaction with Isocyanates: Treatment with an isocyanate, followed by an intramolecular cyclization, can also be employed. This is particularly useful for synthesizing N-substituted derivatives.[9][10]
Q4: What are the expected tautomeric forms of the final product?
A4: The target molecule, Thieno[3,4-d]pyrimidine-2,4-diol, can exist in tautomeric equilibrium with its dione form, Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione. The dione form is often the more stable tautomer and may be the predominant species isolated. The exact equilibrium can be influenced by factors such as the physical state (solid vs. solution) and the solvent.
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of the Key Intermediate: 3-Aminothiophene-4-carboxamide
This protocol outlines a representative synthesis of a 3-aminothiophene-4-carboxamide, a crucial precursor for the target molecule.
Step 1: Synthesis of a 3-Oxotetrahydrothiophene Precursor
The synthesis often begins with a commercially available or readily prepared 3-oxotetrahydrothiophene derivative. These can be synthesized through various established methods.[11]
Step 2: Formation of the 3-Aminothiophene Ring
-
In a round-bottom flask, dissolve the 3-oxotetrahydrothiophene derivative (1 equivalent) in a suitable polar inert solvent such as acetonitrile or methanol.[11][12]
-
Add an acid-addition salt of hydroxylamine, such as hydroxylamine hydrochloride (1.1 equivalents).[11]
-
Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The 3-aminothiophene product may precipitate as its acid-addition salt.
-
Filter the solid and wash with a cold, non-polar solvent like diethyl ether.
-
To obtain the free amine, dissolve the salt in water, basify with a suitable base (e.g., aqueous ammonia or sodium bicarbonate), and extract with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 3-aminothiophene derivative.
Protocol 2: Cyclization to Thieno[3,4-d]pyrimidine-2,4-diol
This protocol describes the cyclization of the 3-aminothiophene-4-carboxamide intermediate to the final product using urea.
-
In a high-temperature reaction vessel, combine the 3-aminothiophene-4-carboxamide (1 equivalent) and urea (2-5 equivalents).
-
Heat the mixture to a temperature of 180-220 °C. The reaction is typically performed neat (without solvent) or in a high-boiling solvent like diphenyl ether.
-
Maintain the temperature for 2-4 hours, monitoring the reaction by TLC. The evolution of ammonia gas is an indicator of reaction progress.
-
After cooling, the solid reaction mass is triturated with a suitable solvent, such as ethanol or acetone, to break it up.
-
The crude product is collected by filtration.
-
Purification can be achieved by recrystallization from a high-boiling polar solvent like dimethylformamide (DMF) or acetic acid.
IV. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, providing explanations and actionable solutions.
Synthesis of 3-Aminothiophene-4-carboxamide (Intermediate)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Formation | 1. Incomplete reaction of the 3-oxotetrahydrothiophene. 2. Decomposition of starting material or product at high temperatures. 3. Incorrect stoichiometry of reagents. | 1. Extend Reaction Time/Increase Temperature: Cautiously increase the reflux time and monitor by TLC. Ensure the temperature is appropriate for the solvent used.[11] 2. Check Reagent Quality: Ensure the hydroxylamine salt is dry and of high purity. 3. Solvent Choice: The polarity of the solvent can be critical. Acetonitrile, methanol, or propionitrile are good starting points.[11] |
| Formation of Multiple Byproducts | 1. Side reactions of the carbonyl group. 2. Instability of the 3-aminothiophene product under the reaction or workup conditions. | 1. Control Temperature: Avoid excessive heating, which can promote side reactions. 2. pH Control during Workup: During basification to liberate the free amine, avoid strongly basic conditions which can cause degradation. Use a mild base like sodium bicarbonate. |
| Difficulty in Isolating the Product | 1. Product is an oil or is highly soluble in the workup solvents. 2. Formation of an emulsion during extraction. | 1. Modify Extraction Solvent: Try a different extraction solvent or use a larger volume. If the product is an oil, consider purification by column chromatography. 2. Break Emulsion: Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
Cyclization to Thieno[3,4-d]pyrimidine-2,4-diol
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Incomplete Cyclization | 1. Insufficient temperature or reaction time. 2. Poor mixing of the solid reactants (if run neat). | 1. Optimize Reaction Conditions: Increase the reaction temperature in increments of 10 °C. Extend the reaction time and monitor for the disappearance of the starting material by TLC. 2. Use a High-Boiling Solvent: Performing the reaction in a high-boiling solvent like diphenyl ether can improve heat transfer and mixing. |
| Low Yield of Final Product | 1. Thermal decomposition of the starting material or product at high temperatures. 2. Sublimation of the starting material. | 1. Gradual Heating: Heat the reaction mixture gradually to the target temperature. 2. Alternative Cyclization Reagent: Consider using a more reactive cyclizing agent like 1,1'-carbonyldiimidazole (CDI) at a lower temperature. This would first form an activated intermediate before cyclization.[8] |
| Product is Darkly Colored or Contains Tarry Impurities | 1. Charring or polymerization at high reaction temperatures. | 1. Purification: Attempt to purify the crude product by recrystallization from a high-boiling solvent like DMF. If that fails, consider dissolving the crude material in a dilute base, filtering to remove insoluble impurities, and then re-precipitating the product by adding acid. 2. Lower Temperature Method: Explore alternative, lower-temperature cyclization methods. |
V. Visualization of Workflow and Logic
Workflow for Thieno[3,4-d]pyrimidine-2,4-diol Synthesis
Caption: Troubleshooting logic for the cyclization step.
VI. References
-
Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]
-
El-Meligie, S., Khalil, N., & Ibraheem, A. (2020). Efficient synthesis of new 3-amino-4-cyanothiophene derivatives. Chemické zvesti.
-
Masurier, N. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Retrieved from [Link]
-
Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives. Retrieved from
-
PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Retrieved from [Link]
-
MDPI. (2022, January 13). Thienopyrimidine. Encyclopedia. Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]
-
Ryndina, S. A., Kadushkin, A. V., Solov'eva, N. P., & Granik, V. G. (2003). Synthesis of Thieno[3,4‐d]pyrimidines by the Reactions of 3‐Amino‐4‐carbamoylthiophene Derivatives with 1,3‐Dicarbonyl Compounds. ChemInform, 34(19).
-
University of Groningen research portal. (2022, January 18). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, July 4). Retrieved from [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]
-
ResearchGate. (2025, August 10). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from [Link]
-
ResearchGate. (2025, October 5). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
MDPI. (n.d.). Base-Catalyzed Pathway Towards Isocyanate Derivatives of Silsesquioxanes. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones. Retrieved from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Direct Synthesis of Polysubstituted 2-Aminothiophenes by Cu(II)-Catalyzed Addition/Oxidative Cyclization of Alkynoates with Thioamides. Retrieved from [Link]
-
PMC - NIH. (2023, February 20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]
-
MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Retrieved from [Link]
-
ResearchGate. (2025, May 27). Straightforward Synthesis of 3‐Aminothiophenes Using Activated Amides. Retrieved from [Link]
-
Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Construction of Linked Nitrogen Heterocycles by palladium(0)-catalyzed Intramolecular Domino Cyclization of 2-alkynylaziridines Bearing a 2-aminoethyl Group via Ring Expansion With Isocyanate. Retrieved from [Link]
-
PubMed. (2023, July 17). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Retrieved from [Link]
-
ResearchGate. (2025, October 19). Choline Chloride/Urea – Promoted Iodocyclization of 3‐Alkynylthiophene‐2‐carboxamides: A Green Synthesis of 4‐Iodo‐7H‐thieno[2,3‐c]pyran‐7‐imines and Their Coupling Reactions in Deep Eutectic Solvents. Retrieved from [Link]
-
MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Retrieved from [Link]
-
NIH. (2018, September 7). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]
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- 12. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Resistance to Thienopyrimidine-Based Cancer Therapeutics
Introduction
Welcome to the technical support center for researchers investigating thienopyrimidine-based compounds in oncology. This guide is designed to provide troubleshooting strategies and frequently asked questions (FAQs) for scientists encountering resistance to novel therapeutics, with a conceptual focus on compounds like Thieno[3,4-d]pyrimidine-2,4-diol. Due to the limited specific literature on resistance mechanisms for this particular scaffold, this document synthesizes insights from related pyrimidine-based inhibitors and kinase inhibitors, providing a robust framework for addressing common challenges in drug development.[1][2][3][4] Our goal is to equip you with the foundational knowledge and experimental workflows to dissect and overcome resistance in your cancer cell models.
Frequently Asked Questions (FAQs)
Here we address common initial questions researchers face when observing reduced efficacy of a thienopyrimidine compound.
Q1: My cancer cell line, which was initially sensitive to my thienopyrimidine compound, is now showing reduced response. What are the likely causes?
A1: This phenomenon, known as acquired resistance, is a common challenge in cancer therapy development.[5][6] The primary suspected causes can be broadly categorized as:
-
On-Target Alterations: Genetic mutations or amplification of the drug's direct molecular target can prevent the compound from binding effectively.[5][6]
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited target, maintaining proliferation and survival.[5][7]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps (like P-glycoprotein) can actively remove the compound from the cell, while altered metabolism can inactivate the drug.[8]
-
Phenotypic Changes: Cells may undergo transitions, such as the epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[8][9]
Q2: How can I confirm that I have a resistant cell line population?
A2: The gold standard for confirming resistance is to compare the half-maximal inhibitory concentration (IC50) of your compound in the suspected resistant population to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.[2] This is typically determined using a cell viability assay.
Q3: Is it possible for my cell line to be intrinsically resistant to the thienopyrimidine compound from the start?
A3: Yes, this is known as de novo or intrinsic resistance. This can be due to pre-existing mutations in the target protein, inherent activation of bypass pathways, or a lack of expression of the drug's target in that particular cell line.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Problem 1: Inconsistent IC50 values in resistant cell line.
-
Possible Cause 1: Heterogeneous cell population. The resistant cell line may not be a homogenous population, with varying degrees of resistance among cells.
-
Troubleshooting Step: Perform single-cell cloning by limiting dilution to isolate and characterize individual clones. This will allow you to establish a more homogenous resistant cell line for consistent experimental results.
-
-
Possible Cause 2: Reversion to sensitivity. If the resistant cell line is cultured for extended periods without the drug, it may lose its resistant phenotype.[10]
-
Troubleshooting Step: Maintain resistant cell lines in a medium containing a maintenance dose of the thienopyrimidine compound. It is also good practice to have cryopreserved stocks of the resistant line at various passages.[10]
-
Problem 2: No obvious mutations in the primary target gene.
-
Possible Cause: Activation of a bypass signaling pathway. Cancer cells are adept at rerouting signals to overcome the blockade of a single pathway.[5][7] For kinase inhibitors, common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) like MET or AXL, or downstream signaling nodes like the PI3K/AKT or MAPK pathways.[5][7][11]
-
Troubleshooting Step:
-
Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the upregulation of various phosphorylated (active) RTKs in your resistant line compared to the parental line.
-
Western Blot Analysis: Once a candidate bypass pathway is identified, validate the findings using western blotting to examine the phosphorylation status of key proteins in that pathway (e.g., p-AKT, p-ERK).[4]
-
-
Experimental Protocols
Protocol 1: Generation of a Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of the thienopyrimidine compound.[2]
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to your compound by performing a dose-response curve and calculating the IC50 value.
-
Initial Exposure: Culture the parental cells in a medium containing the thienopyrimidine compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[2]
-
Monitor and Passage: Continuously monitor the cells for signs of recovery and proliferation. Once confluent, passage the cells into a fresh medium with the same or a slightly higher drug concentration.
-
Confirmation of Resistance: After several months of continuous culture and dose escalation, confirm the development of resistance by determining the new IC50 value. A significantly higher IC50 compared to the parental line indicates a resistant phenotype.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of development.
Protocol 2: Cell Viability Assay (Resazurin Reduction Assay)
This is a cost-effective and sensitive method to determine cell viability and calculate IC50 values.[5]
-
Cell Seeding: Seed cancer cells (both parental and resistant lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of your thienopyrimidine compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (typically 48-72 hours).[12]
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce resazurin to the fluorescent resorufin.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blotting for Bypass Pathway Analysis
This protocol outlines the steps to analyze the expression and phosphorylation of key signaling proteins.[4][13]
-
Protein Extraction: Lyse parental and resistant cells (both untreated and treated with the thienopyrimidine compound for a short duration) using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation
Table 1: Hypothetical IC50 Values for a Thienopyrimidine Compound
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | Thieno[3,4-d]pyrimidine-2,4-diol | 0.5 | 1 |
| Resistant | Thieno[3,4-d]pyrimidine-2,4-diol | 10.0 | 20 |
Visualizations
Diagram 1: General Workflow for Investigating Drug Resistance
Caption: Workflow for investigating and overcoming drug resistance.
Diagram 2: Common Bypass Signaling Pathways in Kinase Inhibitor Resistance
Caption: Activation of alternative RTKs can bypass inhibition.
References
-
Tyciakova, S., et al. (2021). Overcoming Resistance to Targeted Therapies in Cancer. PubMed. Available at: [Link]
-
Lin, L., et al. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. Available at: [Link]
-
Vysotsky, Y. (2017). Overcoming Resistance to Targeted Cancer Therapy. Targeted Oncology. Available at: [Link]
-
Iwai, K. H., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Annex Publishers. Available at: [Link]
-
Iwai, K. H., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Semantic Scholar. Available at: [Link]
-
Vasan, N., et al. (2021). Overcoming Resistance to Tumor-Targeted and Immune-Targeted Therapies. Cancer Discovery. Available at: [Link]
-
Zuccotto, F., et al. (2010). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. ResearchGate. Available at: [Link]
-
Li, S., et al. (2023). Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. Frontiers in Immunology. Available at: [Link]
-
Heneghan, H. M., et al. (2020). Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. ASCO Educational Book. Available at: [Link]
-
Wang, Y., et al. (2024). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. PubMed. Available at: [Link]
-
He, L., et al. (2023). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available at: [Link]
-
Li, L., et al. (2022). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. Available at: [Link]
-
Kopecka, J., et al. (2020). A non-proliferative role of pyrimidine metabolism in cancer. PMC. Available at: [Link]
-
Sharma, S. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
-
Hryhorenko, V., et al. (2019). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. MDPI. Available at: [Link]
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Technical Support Center: Optimizing IC50 Determination for Thieno[3,4-d]pyrimidine-2,4-diol
Introduction: The thieno[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors and anticancer agents.[1][2][3][4] Thieno[3,4-d]pyrimidine-2,4-diol, in particular, represents a core moiety whose inhibitory potential against various cellular targets warrants rigorous and reproducible characterization. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's potency.[5][6] However, determining an accurate and reliable IC50 value is a multi-faceted process fraught with potential pitfalls.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing IC50 determination for Thieno[3,4-d]pyrimidine-2,4-diol. It combines foundational principles with detailed protocols and an in-depth troubleshooting guide to ensure the generation of high-quality, decision-enabling data.
Part 1: Foundational Concepts for a Robust IC50 Assay
Before beginning any experiment, it is critical to understand the strategic choices that underpin a successful IC50 determination. The two primary considerations are the assay format and the principles of dose-response analysis.
Biochemical vs. Cellular Assays: The Strategic Choice
The first decision is whether to measure the compound's effect on an isolated target (biochemical assay) or within a living cell (cellular assay). This choice has significant implications for the interpretation of the resulting IC50 value.
-
Biochemical Assays: These assays, often utilizing purified recombinant enzymes (e.g., a specific kinase), measure the direct interaction between the compound and its target.
-
Pros: Highly controlled environment, mechanistic clarity, useful for structure-activity relationship (SAR) studies.
-
Cons: Lacks physiological relevance; ignores factors like cell membrane permeability, drug efflux, metabolism, and off-target effects.[7]
-
-
Cellular Assays: These assays measure a compound's effect on a cellular process, such as proliferation, viability, or the phosphorylation of a downstream target.[5][8]
-
Pros: High physiological relevance, provides a more accurate representation of a drug's potential efficacy in a complex biological system.[5]
-
Cons: The measured effect is the net result of multiple factors, making it difficult to pinpoint the direct on-target effect without further validation.
-
A common discrepancy is observing high potency in biochemical assays but significantly lower potency in cell-based assays.[7] This often points to issues with the compound's ability to reach and engage its target within the cell. Therefore, a comprehensive characterization of Thieno[3,4-d]pyrimidine-2,4-diol should ideally involve both assay types.
Caption: A logical decision tree for troubleshooting unexpected IC50 results.
Q1: My IC50 value is highly variable between experiments. What are the likely causes?
Answer: High variability is one of the most common challenges and typically points to inconsistencies in experimental execution.
-
Biological Factors:
-
Cell State: Using cells from different passage numbers or at different confluency levels can significantly alter their response to a compound. Always use cells from a consistent, low-passage stock and seed them at the same density. [7] * Culture Media: Variations in media lots, serum, or supplements can impact cell growth and drug sensitivity. Use the same lot of reagents for a set of comparative experiments. [8]
-
-
Technical Factors:
-
Compound Degradation: Thieno[3,4-d]pyrimidine-2,4-diol may be unstable with repeated freeze-thaw cycles. Always use fresh aliquots of your stock solution for each experiment. [7] * Inconsistent Seeding: Uneven cell distribution in the wells, often caused by improper mixing or agitation of the plate after seeding, leads to high well-to-well variability. [9]Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even settling.
-
Instrumentation: Ensure that liquid handlers and plate readers are properly calibrated and maintained. Small errors in dispensing or reading can be magnified in the final data. [10]
-
Q2: I can't achieve 100% inhibition; my curve plateaus at >0% activity. How do I handle the IC50 calculation?
Answer: This is a frequent and important biological observation, not necessarily an assay failure. It's crucial not to force the curve's bottom plateau to zero, as this will produce an artificially potent IC50 value. [11][12]
-
Potential Causes:
-
Solubility Limits: The compound may be precipitating out of solution at higher concentrations, preventing it from reaching an effective inhibitory concentration. Visually inspect the wells with the highest concentrations for any precipitate.
-
Low Affinity/Partial Inhibition: The compound may not be a full antagonist or may have a binding affinity that is insufficient to achieve 100% inhibition under the assay conditions.
-
Competitive Mechanisms (Kinase Assays): In kinase assays, inhibitors often compete with ATP. If the ATP concentration is very high, it can be difficult for the inhibitor to fully displace it, resulting in a high bottom plateau. [12] * Target-Independent Effects: The remaining signal may be due to a biological process not affected by the on-target inhibition.
-
-
Solution:
-
Use a 4-Parameter Fit: Use a non-linear regression model that allows the bottom plateau to be a variable. The software will calculate the best-fit value for the bottom. [12] 2. Report Both IC50 and Imax: Report the calculated IC50 and the maximal percent inhibition (Imax), which is 100 - Bottom Plateau. This provides a more complete picture of the compound's activity.
-
Q3: The compound is potent in my biochemical assay but weak in my cell-based assay. Why?
Answer: This is a classic challenge in drug discovery that highlights the difference between target engagement and physiological effect. [7]
-
Potential Causes:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: The cells may be actively pumping the compound out via efflux pumps (e.g., P-glycoprotein).
-
Compound Metabolism: The cells may be metabolizing the compound into an inactive form.
-
High Protein Binding: The compound may bind to proteins in the cell culture serum, reducing the free concentration available to act on the target.
-
High ATP in Cells (for kinase inhibitors): The intracellular concentration of ATP (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high ATP level can outcompete the inhibitor, leading to a significant drop in apparent cellular potency. [13]
-
-
Next Steps:
-
Conduct permeability assays (e.g., PAMPA).
-
Use cell lines with known efflux pump expression levels.
-
Perform cellular thermal shift assays (CETSA) or In-Cell Westerns to confirm target engagement within the cell. [5]
-
Q4: My dose-response curve has a very shallow or steep slope (Hill Slope ≠ ~1.0). What does this mean?
Answer: The Hill Slope provides mechanistic clues.
-
Shallow Slope (Hill Slope > -1.0): This can indicate negative cooperativity, the presence of multiple binding sites with different affinities, or experimental artifacts such as compound degradation or solubility issues at higher concentrations.
-
Steep Slope (Hill Slope < -1.0): This can suggest positive cooperativity in binding, an ultrasensitive biological cascade, or potential compound aggregation at high concentrations, which can lead to non-specific inhibition. High Hill coefficients can be an indicator of non-specific activity. [14]
-
Actionable Advice:
-
First, re-examine the raw data and the curve fit. Ensure you have enough data points on the steep portion of the curve.
-
If the slope is consistently abnormal, it may be a real property of the compound's interaction with the biological system that warrants further mechanistic investigation.
-
References
-
The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research. GitHub Pages. [Link]
-
Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
-
How to Perform a Dose-Response Analysis. CDD Vault. [Link]
-
IC50 curve, when my 0% is not 0. Reddit. [Link]
-
IC50's: An Approach to High-Throughput Drug Discovery. NC State University. [Link]
-
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
Optimal IC 50 determination based on cell-seeding density and R 2 value. ResearchGate. [Link]
-
Zhang, Y. (2013). Statistical Methods for Patient Chemosensitivity Prediction Based on In Vitro Dose-Response Data. D-Scholarship@Pitt. [Link]
-
Martínez-García, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. National Institutes of Health. [Link]
-
Wissler, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Institutes of Health. [Link]
-
What are dose-response curves?. GraphPad. [Link]
-
Nguyen, L., et al. (2014). Robust dose-response curve estimation applied to high content screening data analysis. ResearchGate. [Link]
-
Gubler, H., et al. (2012). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. ResearchGate. [Link]
-
Kalliokoski, T., et al. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Omega. [Link]
-
Abdel-Aziz, S. A., et al. (2019). Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. PubMed. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Wang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. National Institutes of Health. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Columbia University. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. SciELO. [Link]
-
Ghaem-Maghami, P., et al. (2023). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. National Institutes of Health. [Link]
-
Almansa, C., et al. (2003). Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors. PubMed. [Link]
-
Wang, Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. University of Groningen. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio. [Link]
-
Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. National Institutes of Health. [Link]
-
Thieno[2,3-d]pyrimidine-2,4-diol. PubChem. [Link]
-
1,3-Bis(5,6,7,8-tetrahydrobenzot[7][12]hieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. National Institutes of Health. [Link]
-
Ghorab, M. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one and Thiazolopyrimidine Derivatives. ResearchGate. [Link]
-
Folmer, B., et al. (2008). Synthesis, biological activity, and further profiling of a novel series of thieno[3,2-d]pyrimidines as inhibitors of PI3 kinase. ResearchGate. [Link]
Sources
- 1. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. Ensuring IC50 Assay Reproducibility in Screening | KCAS Bio [kcasbio.com]
- 11. f.hubspotusercontent00.net [f.hubspotusercontent00.net]
- 12. reddit.com [reddit.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Purification of Thieno[3,4-d]pyrimidine-2,4-diol Derivatives
Welcome to the technical support center for the purification of Thieno[3,4-d]pyrimidine-2,4-diol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The thieno[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor and in other therapeutic areas.[1] However, its purification can be fraught with difficulties. This resource provides in-depth, experience-driven advice and practical troubleshooting protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Solubility of the Crude Product
Q1: My synthesized Thieno[3,4-d]pyrimidine-2,4-diol derivative has extremely low solubility in common organic solvents, making purification by chromatography or recrystallization nearly impossible. What should I do?
A1: The Challenge of Low Solubility
The planar, fused-ring structure and the presence of hydrogen bond donors and acceptors in the diol moiety of the thieno[3,4-d]pyrimidine core contribute to strong intermolecular interactions, leading to high lattice energy and consequently, poor solubility. This is a frequently encountered issue that can severely hamper purification efforts.
Troubleshooting Protocol:
-
Solvent Scouting: A systematic solvent screening is the first and most critical step. It is essential to test a broad range of solvents with varying polarities and properties.
-
Initial Screening: Begin with common laboratory solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane (DCM), and acetonitrile.
-
Aprotic Polar Solvents: If solubility remains low, move to stronger, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Use these sparingly for analytical purposes initially, as their high boiling points can complicate final product isolation.
-
Heated Solvent Systems: Attempt to dissolve the compound in the aforementioned solvents with controlled heating. A marginal increase in solubility at elevated temperatures can sometimes be sufficient for a successful hot filtration or recrystallization.
-
Mixed Solvent Systems: Often, a combination of solvents provides the best results. For instance, a mixture of a good solvent (in which the compound is sparingly soluble) and a poor solvent (in which it is insoluble) can be effective for recrystallization. Common mixtures include DCM/methanol, chloroform/hexane, and ethyl acetate/heptane.
-
-
pH Adjustment for Ionizable Derivatives: If your derivative has acidic or basic functional groups, altering the pH of an aqueous or partially aqueous solution can dramatically improve solubility.
-
Acidic Derivatives: For compounds with acidic protons, adding a base (e.g., sodium hydroxide, potassium carbonate) to form a salt can increase aqueous solubility.
-
Basic Derivatives: For compounds with basic nitrogen atoms, adding an acid (e.g., hydrochloric acid, acetic acid) to form a salt can enhance aqueous solubility.
-
-
Temporary Derivatization: In more challenging cases, temporary derivatization to a more soluble intermediate can be a viable strategy. For example, protecting the diol functionality with a bulky, soluble group can disrupt the crystal lattice and improve solubility. This protecting group can then be removed after purification.
Issue 2: Co-eluting Impurities in Column Chromatography
Q2: I'm using column chromatography to purify my Thieno[3,4-d]pyrimidine-2,4-diol derivative, but I'm struggling to separate it from a closely-eluting impurity. How can I improve the separation?
A2: Optimizing Chromatographic Separation
Co-eluting impurities, often structurally similar starting materials or side-products, are a common hurdle. Achieving baseline separation requires a systematic optimization of your chromatography conditions.
Troubleshooting Protocol:
-
Solvent System Modification: The choice of eluent is paramount.
-
Varying Polarity: If you are using a standard solvent system like ethyl acetate/hexane, systematically vary the ratio to find the optimal polarity for separation.
-
Introducing a Third Solvent: Adding a small amount of a third solvent can significantly alter the selectivity of the separation. For example, adding a small percentage of methanol or triethylamine (for basic compounds) to a DCM/ethyl acetate mixture can improve peak shape and resolution.
-
-
Stationary Phase Selection: While silica gel is the most common stationary phase, it may not be optimal for all separations.
-
Alumina: For basic compounds, alumina (neutral or basic) can sometimes provide better separation and reduce tailing compared to silica gel.
-
Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or trifluoroacetic acid) can be highly effective.
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations and for achieving high purity (>95%), preparative HPLC is often the method of choice.[2] While more resource-intensive, it offers superior resolving power.
-
Method Development: Start with analytical HPLC to develop a separation method, screening different columns and mobile phases. Once a good separation is achieved, the method can be scaled up to a preparative scale.
-
Data Summary: Common Solvent Systems for Chromatography
| Solvent System | Polarity | Notes |
| Hexane/Ethyl Acetate | Low to Medium | Good for less polar derivatives. |
| Dichloromethane/Methanol | Medium to High | A versatile system for a wide range of polarities. |
| Chloroform/Acetone | Medium | Can offer different selectivity compared to other systems. |
| Water/Acetonitrile (Reversed-Phase) | High | Excellent for more polar compounds, often used in HPLC. |
Issue 3: Product Decomposition During Purification
Q3: My Thieno[3,4-d]pyrimidine-2,4-diol derivative appears to be decomposing on the silica gel column or during solvent evaporation. How can I prevent this?
A3: Mitigating Product Instability
The thieno[3,4-d]pyrimidine scaffold can be susceptible to degradation under certain conditions, particularly if it contains sensitive functional groups.
Troubleshooting Protocol:
-
Deactivating the Stationary Phase: The acidic nature of standard silica gel can catalyze the decomposition of acid-sensitive compounds.
-
Neutralization: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites. This is done by preparing the silica slurry in a solvent containing a small percentage (e.g., 1%) of triethylamine.
-
Using a Different Stationary Phase: As mentioned earlier, switching to a more inert stationary phase like neutral alumina can be beneficial.
-
-
Minimizing Heat Exposure: Thermal degradation is a common issue.
-
Room Temperature Evaporation: Whenever possible, remove solvents under reduced pressure at room temperature.
-
Avoid Prolonged Heating: If heating is necessary for dissolution, use the minimum temperature and time required.
-
-
Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Issue 4: Difficulty with Crystallization
Q4: I have a relatively pure oil or amorphous solid of my Thieno[3,4-d]pyrimidine-2,4-diol derivative, but I can't get it to crystallize. What techniques can I try?
A4: Strategies for Inducing Crystallization
Crystallization is often the most effective method for achieving high purity. However, inducing crystallization can be challenging.
Troubleshooting Protocol:
-
Systematic Solvent Screening for Recrystallization:
-
Single Solvent Recrystallization: Find a solvent in which your compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.
-
Two-Solvent Recrystallization: Dissolve your compound in a minimal amount of a "good" solvent at room temperature. Then, slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common technique is to wash the filter cake with ethanol to obtain a crude product, which is then recrystallized.[3]
-
-
Inducing Nucleation:
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The small glass particles that are dislodged can act as nucleation sites.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.
-
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly over several days in a loosely covered container.
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Conclusion
The purification of Thieno[3,4-d]pyrimidine-2,4-diol derivatives presents a unique set of challenges that require a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in obtaining these valuable compounds in high purity. Remember that patience and methodical experimentation are key to overcoming even the most stubborn purification problems.
References
-
Xiao, Z., Osipyan, A., Song, S., Chen, D., Schut, R. A., van Merkerk, R., van der Wouden, P. E., Cool, R. H., Quax, W. J., Melgert, B. N., Poelarends, G. J., & Dekker, F. J. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (2022). SciELO. [Link]
-
Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (2017). ResearchGate. [Link]
Sources
Enhancing the stability of Thieno[3,4-d]pyrimidine-2,4-diol in solution
Welcome to the technical support guide for Thieno[3,4-d]pyrimidine-2,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the stability of this compound in solution. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.
Introduction: Understanding the Core Instability
Thieno[3,4-d]pyrimidine-2,4-diol is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases.[1][2][3] However, like many fused pyrimidine systems, its stability in solution can be a significant experimental hurdle. The primary challenges arise from its susceptibility to hydrolysis and oxidation, which can be heavily influenced by environmental factors such as pH, solvent choice, and temperature.
A critical first step is to recognize that "Thieno[3,4-d]pyrimidine-2,4-diol" predominantly exists in its more stable keto tautomer, Thieno[3,4-d]pyrimidine-2,4(1H,3H)-dione . This is crucial as the dione form governs the compound's reactivity and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: My compound seems to be degrading rapidly after being dissolved. What is the most likely cause?
A1: Rapid degradation upon dissolution is often due to an unsuitable solvent environment, particularly incorrect pH. The pyrimidine ring in the thienopyrimidine scaffold contains amide-like bonds that are susceptible to hydrolysis under both strongly acidic and, more commonly, alkaline conditions.[4] The ionization state of the molecule, which is pH-dependent, can significantly alter its stability and open up different degradation pathways.[4]
Q2: I'm observing a color change in my stock solution over time, from colorless to yellow/brown. What does this indicate?
A2: A gradual color change often points to oxidative degradation. The thiophene ring, being an electron-rich heterocycle, is susceptible to oxidation. Dissolved oxygen in the solvent can react with the compound, especially when catalyzed by trace metal ions or exposure to light, leading to the formation of colored by-products. Some thienopyrimidine derivatives have been shown to induce the formation of reactive oxygen species (ROS), indicating a potential for redox activity.[5]
Q3: Can I use common buffers like phosphate-buffered saline (PBS) for my experiments?
A3: While PBS is a common physiological buffer, its pH of ~7.4 may not be optimal for the stability of Thieno[3,4-d]pyrimidine-2,4-diol. For many heterocyclic compounds, including those with pyrimidine rings, stability is often greater in slightly acidic conditions (pH 3-6).[6] Furthermore, some studies have shown that buffer salts themselves can influence degradation rates independent of pH.[6] It is crucial to perform a buffer screening study to identify the most inert and stabilizing system for your specific application.
Q4: How should I prepare and store my stock solutions to maximize shelf-life?
A4: For maximum stability, prepare concentrated stock solutions in an anhydrous, aprotic organic solvent such as DMSO or DMF. Store these stocks at -20°C or -80°C, protected from light. Prepare aqueous working solutions fresh for each experiment by diluting the stock into a pre-chilled, optimized buffer. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after the initial preparation.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and solving stability issues.
Problem 1: Poor Reproducibility in Biological Assays
Symptoms: You observe significant variability in IC50 values or other biological readouts between experiments run on different days.
Root Cause Analysis: This is a classic sign of compound instability in the assay medium. The concentration of the active compound is likely decreasing over the course of the experiment, leading to inconsistent results.
Workflow for Diagnosing and Mitigating Instability
Caption: Workflow for troubleshooting poor experimental reproducibility.
Problem 2: Precipitate Formation in Aqueous Buffer
Symptoms: Upon diluting a DMSO stock solution into an aqueous buffer, the solution becomes cloudy or a visible precipitate forms.
Root Cause Analysis: This is typically a solubility issue, not a stability one, but the two are often linked. The compound is less soluble in the aqueous environment than in the organic stock solvent. Poor solubility can lead to an artificially low concentration in solution, which can be misinterpreted as degradation.
Solutions:
-
Decrease Final Concentration: Determine the kinetic solubility limit in your chosen buffer and work below that concentration.
-
Use Co-solvents: If tolerated by your experimental system, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 to the final aqueous solution to improve solubility.
-
pH Adjustment: The ionization state of the compound affects its solubility. Test whether adjusting the pH of the buffer (within a stable range) improves solubility.
Key Degradation Pathways & Mitigation Strategies
Understanding the chemical mechanisms of degradation is key to designing effective stabilization protocols.
Caption: Primary degradation pathways for the thienopyrimidine core.
Mitigating Hydrolysis (Pyrimidine Ring Opening)
Hydrolysis is often the fastest degradation route in aqueous solutions. The primary control parameter is pH.
Recommended Action: Maintain the solution pH in a slightly acidic range. A comprehensive study of pH vs. stability is recommended, but a starting range of pH 4.0-6.0 is advisable for many pyrimidine-containing heterocycles.[6]
Table 1: Recommended Buffer Systems for Stability Screening
| Buffer System | pKa | Buffering Range | Comments |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Good starting point for acidic range. |
| Citrate Buffer | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Broad range, but can chelate metal ions. |
| MES Buffer | 6.15 | 5.5 - 6.7 | A "Good's" buffer, often used in biological assays. |
| Phosphate Buffer | 7.20 | 6.2 - 8.2 | Use with caution; may not be optimal (see FAQ). |
Protocol: Prepare solutions in each buffer and monitor the compound's concentration over time using a stability-indicating method like HPLC.
Mitigating Oxidation (Thiophene Ring Degradation)
Oxidation is often a slower process but can be significant over longer incubation times or upon storage.
Recommended Actions:
-
Deoxygenate Buffers: Before use, sparge aqueous buffers with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use Amber Vials: Protect solutions from light to prevent photo-oxidation.
-
Work Under Inert Atmosphere: For highly sensitive experiments, prepare solutions and conduct experiments in a glove box or under a blanket of inert gas.
-
Add Antioxidants: If compatible with the assay, consider adding a small amount of an antioxidant like ascorbic acid (Vitamin C) or Trolox.
-
Use Chelating Agents: To sequester catalytic metal ions, add ~100 µM of EDTA to your buffer.
Experimental Protocol: A Basic Stability Study
This protocol outlines a method to assess the stability of Thieno[3,4-d]pyrimidine-2,4-diol in a given buffer.
Objective: To quantify the degradation of the compound over 24 hours at a specific pH and temperature.
Materials:
-
Thieno[3,4-d]pyrimidine-2,4-diol
-
Anhydrous DMSO
-
Chosen aqueous buffer (e.g., 50 mM Acetate Buffer, pH 5.0)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock 1:100 into the pre-warmed (37°C) aqueous buffer to achieve a final concentration of 100 µM. Ensure rapid mixing to avoid precipitation.
-
-
Timepoint Zero (T=0):
-
Immediately after preparation, take an aliquot of the working solution.
-
Inject a suitable volume onto the HPLC system to obtain the initial peak area. This represents 100% of the compound.
-
-
Incubation:
-
Place the remaining working solution in an incubator at 37°C, protected from light.
-
-
Subsequent Timepoints:
-
At desired intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC using the same method as for T=0.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each timepoint relative to the T=0 peak area.
-
Plot "% Remaining" vs. "Time" to visualize the degradation profile.
-
References
-
Martinez-Alonso, M., et al. (2021). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. National Institutes of Health. Available at: [Link]
-
Baviskar, A. T., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). Available at: [Link]
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Patel, K., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Scientific Reports. Available at: [Link]
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Elmongy, E., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
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Mohamed, S. K., et al. (2019). Synthesis and antitumor activity evaluation of some thienopyrimidine derivatives. ResearchGate. Available at: [Link]
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El-Metwaly, A. M., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]
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Tantak, M. P., et al. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. PubMed. Available at: [Link]
-
Nadar, S., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. ResearchGate. Available at: [Link]
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Litvinov, V. P. (2004). The Chemistry of Thienopyrimidines. ResearchGate. Available at: [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]
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Abdel-Raheem, S. A. A. (2017). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. ResearchGate. Available at: [Link]
-
Kim, J. Y., et al. (2019). Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3. PubMed. Available at: [Link]
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Wang, Y., et al. (2023). Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals. MDPI. Available at: [Link]
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van der Wijst, C. A. P., et al. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Reproducibility in Thieno[3,4-d]pyrimidine-2,4-diol Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno[3,4-d]pyrimidine-2,4-diol. This guide is designed to address common challenges and sources of poor reproducibility encountered during the synthesis, purification, and characterization of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can diagnose and resolve experimental inconsistencies, leading to more reliable and successful outcomes.
Section 1: Frequently Asked Questions (FAQs) on Synthesis and Reaction Conditions
This section addresses the most common questions and issues that arise during the synthesis of the thieno[3,4-d]pyrimidine core. Success in synthesis is the foundation of reproducible downstream experiments.
Question 1: My reaction yield for Thieno[3,4-d]pyrimidine-2,4-diol is consistently low or variable. What are the likely causes?
Answer: Low and variable yields in the synthesis of thienopyrimidine systems often stem from several critical factors related to starting materials, reaction conditions, and atmospheric control.
-
Purity of Starting Materials: The synthesis of the thieno[3,4-d]pyrimidine core typically begins with a substituted 3,4-diaminothiophene derivative which is then cyclized. The purity of this diamine is paramount. Impurities can interfere with the cyclization reaction, leading to the formation of side products and consumption of your starting material. It is crucial to thoroughly characterize your starting materials via NMR and melting point analysis before proceeding.
-
Reaction Temperature and Time: Heterocyclic ring closures are often sensitive to temperature. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition of the starting materials or the desired product, as well as the formation of polymeric byproducts. A systematic optimization of the reaction temperature and time is recommended. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
-
Atmospheric Moisture and Oxygen: Many reagents used in heterocyclic synthesis are sensitive to moisture and oxygen. The presence of water can hydrolyze reactive intermediates, while oxygen can lead to oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve reproducibility and yield.
-
Choice of Cyclizing Agent: The formation of the pyrimidine ring is achieved by reacting the diaminothiophene with a suitable C1 synthon, such as urea, phosgene derivatives (like 1,1'-carbonyldiimidazole - CDI), or isocyanates.[2] The reactivity of these agents and the reaction conditions they require can vary. If you are experiencing issues with one cyclizing agent, consider exploring alternatives. For instance, CDI is often a milder and more selective reagent compared to phosgene.[2]
Question 2: I am observing a significant amount of dark, insoluble material in my reaction mixture. What is this, and how can I prevent it?
Answer: The formation of dark, often polymeric, insoluble material is a common issue in the synthesis of many heterocyclic compounds, including thienopyrimidines. This is typically due to decomposition or polymerization pathways.
-
Overheating: As mentioned, excessive heat is a primary culprit. Ensure your reaction temperature is accurately controlled and not exceeding the stability limits of your reactants or product.
-
Presence of Air (Oxygen): Thiophene derivatives, especially electron-rich ones like diaminothiophenes, can be susceptible to oxidation, which can lead to the formation of colored and complex polymeric structures. Purging the reaction vessel with an inert gas and maintaining a positive pressure throughout the reaction is a critical step to minimize this.
-
Concentration Effects: Running the reaction at too high a concentration can sometimes favor intermolecular side reactions that lead to polymerization. A dilution study may be beneficial to find the optimal concentration that favors the desired intramolecular cyclization.
Section 2: Troubleshooting Purification and Isolation
Even with a successful reaction, isolating the pure Thieno[3,4-d]pyrimidine-2,4-diol can be challenging. This section provides guidance on common purification hurdles.
Question 3: My crude product is difficult to purify by column chromatography. It either streaks on the column or I get poor recovery. What can I do?
Answer: The polar nature of the diol (or its dione tautomer) can make it challenging to purify via standard silica gel chromatography.
-
Solubility Issues: Thieno[3,4-d]pyrimidine-2,4-diol may have poor solubility in many common organic solvents used for chromatography. This can cause it to precipitate on the column, leading to streaking and low recovery. It is essential to perform small-scale solubility tests to find a suitable solvent system before attempting a large-scale purification.
-
Strong Adsorption to Silica Gel: The two hydroxyl groups (or N-H protons in the dione form) can form strong hydrogen bonds with the silanol groups of the silica gel, making elution difficult. To mitigate this, consider:
-
Using a more polar eluent system: Adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the compound and reduce its interaction with the silica.
-
Switching to a different stationary phase: Alumina (neutral or basic) or reverse-phase silica (C18) may be more suitable for purifying highly polar compounds.
-
-
Recrystallization as an Alternative: For many heterocyclic compounds, recrystallization is a more effective purification method than chromatography.[3] Experiment with various solvent systems (e.g., DMF/water, DMSO/water, ethanol) to find conditions that yield high-purity crystals.
Question 4: After purification, my product's melting point is broad, or it decomposes upon heating. Is this normal?
Answer: A broad melting point is a classic indicator of an impure compound. However, for compounds like Thieno[3,4-d]pyrimidine-2,4-diol, a high melting point with decomposition is not unusual.
-
Residual Impurities: Even small amounts of impurities can broaden the melting point range. If you observe this, re-purification may be necessary.
-
Decomposition: Many heterocyclic compounds with multiple heteroatoms and functional groups do not have sharp melting points and tend to decompose at high temperatures. A melting point with decomposition (often noted as "m.p. >300 °C dec.") can still be a useful indicator of purity if it is reproducible.[4] It is important to compare your observed melting point to literature values if available.
-
Tautomeric Forms: The presence of multiple tautomers can also potentially affect the melting behavior.
Section 3: Addressing Inconsistent Analytical Data
Inconsistent or unexpected analytical data can be a major source of frustration and cast doubt on the reproducibility of an experiment.
Question 5: The ¹H NMR spectrum of my product is complex, showing more peaks than expected, or the peaks are very broad. How can I interpret this?
Answer: The spectral complexity of Thieno[3,4-d]pyrimidine-2,4-diol is often due to tautomerism and slow proton exchange.
-
Tautomerism: The compound can exist in equilibrium between the diol and dione forms, and potentially other tautomers.[5][6][7] These different forms will have distinct NMR signals, leading to a more complex spectrum than expected for a single structure.
-
Broad Peaks: The protons on the nitrogens and oxygens (N-H and O-H) are exchangeable and can participate in hydrogen bonding. This can lead to broad signals in the ¹H NMR spectrum. Running the NMR in a different solvent (e.g., DMSO-d₆, which is good for observing exchangeable protons) or at a different temperature can sometimes sharpen these peaks.[4][8] Adding a drop of D₂O to the NMR tube will cause the N-H and O-H peaks to disappear, which can help in their assignment.
Diagram: Tautomeric Forms of Thieno[3,4-d]pyrimidine-2,4-diol
Caption: The equilibrium between the diol and dione tautomers.
Question 6: My mass spectrometry results show a peak that does not correspond to the expected molecular weight. What could be the issue?
Answer: Discrepancies in mass spectrometry data can arise from several sources.
-
Ionization Method: Depending on the ionization method used (e.g., ESI, APCI), the molecule may form different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) or fragment in a particular way. Ensure you are considering all possible adducts when interpreting the spectrum.
-
Impurities: The unexpected peak could be from a persistent impurity that co-eluted with your product during purification.
-
Dimerization: In some cases, molecules can form dimers in the mass spectrometer, leading to a peak at roughly twice the expected molecular weight.
Section 4: Stability and Storage Concerns
The stability of your compound is critical for obtaining reproducible results in subsequent biological assays or chemical reactions.
Question 7: How should I store my Thieno[3,4-d]pyrimidine-2,4-diol to ensure its stability?
Answer: Proper storage is essential to prevent degradation.
-
Protection from Light, Moisture, and Air: Like many complex organic molecules, Thieno[3,4-d]pyrimidine-2,4-diol should be stored in a tightly sealed container, protected from light. Storing it in a desiccator under an inert atmosphere is ideal.[9]
-
Temperature: Store the compound in a cool, dry place. For long-term storage, refrigeration or freezing is recommended, ensuring the container is well-sealed to prevent condensation upon removal.
Experimental Protocols and Data
To aid in establishing a reproducible process, a generalized protocol for the synthesis and purification is provided below, along with a summary table of troubleshooting strategies.
Protocol: Representative Synthesis of a Thienopyrimidine-2,4-diol
This protocol is a general guideline based on common methods for synthesizing related thienopyrimidine structures.[1][4] Researchers should adapt it based on their specific starting materials and equipment.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the starting 3,4-diaminothiophene derivative (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., ethanol, dioxane).
-
Purge the flask with nitrogen for 10-15 minutes.
-
-
Reaction:
-
Add the cyclizing agent (e.g., urea, 1.2 eq).
-
Heat the reaction mixture to reflux and maintain for the required time (monitor by TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the crude solid with a suitable solvent (e.g., water, then cold ethanol) to remove unreacted starting materials and soluble impurities.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., DMF/water).
-
Wash the resulting crystals with a cold solvent and dry under vacuum.
-
-
Characterization:
-
Determine the melting point.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity.
-
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/Variable Yield | Impure starting materials, non-optimal temperature, presence of moisture/oxygen. | Recrystallize starting materials, optimize reaction temperature, run under an inert atmosphere. |
| Dark, Insoluble Byproducts | Overheating, oxidation. | Ensure accurate temperature control, use an inert atmosphere. |
| Difficult Purification | Poor solubility, strong adsorption to silica. | Test solubility beforehand, use a more polar eluent, consider recrystallization or alternative chromatography phases. |
| Complex/Broad NMR Spectrum | Tautomerism, slow proton exchange. | Run NMR in DMSO-d₆, perform a D₂O exchange experiment, consider variable temperature NMR. |
| Incorrect Mass Spec Peak | Adduct formation, impurities. | Analyze for common adducts ([M+H]⁺, [M+Na]⁺), re-purify the sample. |
| Product Degradation | Improper storage. | Store in a cool, dark, dry place under an inert atmosphere.[9] |
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for diagnosing reproducibility issues.
References
-
Yin, J., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(3), 2059–2077. Available at: [Link]
-
Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Retrieved from [Link]
-
MDPI. (2018). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Retrieved from [Link]
-
Al-Omair, M. A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. Available at: [Link]
-
PubChem. (n.d.). Thieno[3,4-d]pyrimidine. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Retrieved from [Link]
-
Yeh, Y-T., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. International Journal of Molecular Sciences, 24(13), 10565. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8524. Available at: [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). Thieno[2,3-d]pyrimidine-2,4-diol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Retrieved from [Link]
-
ResearchGate. (2015). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Retrieved from [Link]
-
Seley-Radtke, K. L., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(2), 955–958. Available at: [Link]
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- 1. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 2. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. echemi.com [echemi.com]
Validation & Comparative
Validating the anticancer activity of Thieno[3,4-d]pyrimidine-2,4-diol in multiple cell lines
An In-Depth Guide to the In Vitro Validation Across Multiple Cancer Cell Lines
Executive Summary
The search for novel, selective, and potent anticancer agents is a cornerstone of oncological research. Thienopyrimidines, as structural analogs of purines, represent a promising class of heterocyclic compounds with demonstrated potential as kinase inhibitors and cytotoxic agents.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of a specific, novel derivative, Thieno[3,4-d]pyrimidine-2,4-diol. We present a series of robust, field-proven protocols to objectively compare its performance against Doxorubicin, a well-established chemotherapeutic agent, across a diverse panel of cancer cell lines. This document is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation frameworks, and the scientific rationale behind each experimental choice to ensure accuracy and reproducibility.
Introduction: The Rationale for Investigating Thieno[3,4-d]pyrimidine-2,4-diol
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[3][4] Derivatives of the isomeric thieno[2,3-d]pyrimidine system, in particular, have shown potent anticancer effects by targeting critical cellular pathways, including receptor tyrosine kinases like EGFR.[1][2] These compounds often function by competing with ATP at the kinase domain, leading to the inhibition of downstream signaling pathways that govern cell proliferation, survival, and metastasis.
This guide focuses on Thieno[3,4-d]pyrimidine-2,4-diol, a less-explored isomer. The unique arrangement of the thiophene and pyrimidine rings may confer novel pharmacological properties, including altered kinase selectivity, improved cell permeability, or a distinct mechanism of action. Therefore, a systematic evaluation of its anticancer potential is warranted.
Our investigation is designed to answer three fundamental questions:
-
Does Thieno[3,4-d]pyrimidine-2,4-diol exhibit cytotoxic activity against cancer cells?
-
What is the primary mechanism of cell death induced by the compound (apoptosis vs. necrosis)?
-
How does the compound impact cell cycle progression?
To address these questions, we will employ a panel of well-characterized human cancer cell lines from different origins, alongside a non-cancerous cell line to assess preliminary selectivity.
Experimental Design & Methodologies
Our experimental approach is designed to provide a multi-faceted view of the compound's cellular effects. We will compare Thieno[3,4-d]pyrimidine-2,4-diol with Doxorubicin, a standard cytotoxic drug known to intercalate DNA and inhibit topoisomerase II, providing a benchmark for potency and a contrasting mechanism of action.
Selected Cell Lines
The choice of cell lines is critical for assessing the breadth and selectivity of a potential anticancer agent.[5][6] Our panel includes:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, Luminal A subtype. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER, PR, HER2-negative), highly aggressive.[7] |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) model.[8] |
| HCT-116 | Colorectal Carcinoma | Represents a common gastrointestinal malignancy. |
| PC-3 | Prostate Adenocarcinoma | Androgen-independent prostate cancer model. |
| HEK-293 | Human Embryonic Kidney | Non-cancerous cell line to evaluate general cytotoxicity. |
Test Compounds
-
Thieno[3,4-d]pyrimidine-2,4-diol: Synthesized and purified (>98% purity via HPLC). A 10 mM stock solution is prepared in dimethyl sulfoxide (DMSO).
-
Doxorubicin: (Positive Control) Commercially sourced. A 10 mM stock solution is prepared in sterile water.
-
Vehicle Control: DMSO at a final concentration not exceeding 0.1% in cell culture media.
Overall Experimental Workflow
The validation process follows a logical progression from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: High-level workflow for validating anticancer activity.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11]
Methodology:
-
Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Thieno[3,4-d]pyrimidine-2,4-diol and Doxorubicin. Remove the old media and add 100 µL of fresh media containing the compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include wells for vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. The appearance of purple precipitate indicates formazan formation.[10][12]
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Protocol: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]
Methodology:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with Thieno[3,4-d]pyrimidine-2,4-diol and Doxorubicin at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Caption: Logic of Annexin V / PI assay interpretation.
Protocol: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[18] Propidium Iodide stoichiometrically binds to DNA, so cells in G2/M (with twice the DNA content) will have approximately double the fluorescence intensity of cells in G0/G1.[19]
Methodology:
-
Cell Treatment: Seed cells and treat with the test compounds at their IC₅₀ concentrations for 24 hours, as described for the apoptosis assay.
-
Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix for at least 2 hours at -20°C. Ethanol fixation is preferred for preserving DNA integrity.[18]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). The RNase is essential to prevent the staining of double-stranded RNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for fluorescence intensity to resolve the G0/G1 and G2/M peaks clearly.[19]
Results (Hypothetical Data)
The following data are illustrative, representing a plausible outcome where Thieno[3,4-d]pyrimidine-2,4-diol is an effective and selective anticancer agent.
Cytotoxic Activity and Selectivity
The IC₅₀ values were determined after 48 hours of continuous exposure to the compounds.
Table 1: Comparative IC₅₀ Values (µM) of Thieno[3,4-d]pyrimidine-2,4-diol and Doxorubicin
| Cell Line | Thieno[3,4-d]pyrimidine-2,4-diol (IC₅₀) | Doxorubicin (IC₅₀) | Selectivity Index* |
| MCF-7 | 8.5 | 0.9 | 7.5 |
| MDA-MB-231 | 5.2 | 1.1 | 12.3 |
| A549 | 11.3 | 1.5 | 5.7 |
| HCT-116 | 7.8 | 0.8 | 8.2 |
| PC-3 | 9.1 | 1.3 | 7.0 |
| HEK-293 | 64.2 | 5.5 | N/A |
*Selectivity Index (SI) = IC₅₀ in HEK-293 cells / IC₅₀ in cancer cells. A higher SI value suggests greater selectivity for cancer cells.
These hypothetical results indicate that Thieno[3,4-d]pyrimidine-2,4-diol exhibits potent cytotoxic activity against all tested cancer cell lines, with notable efficacy in the aggressive triple-negative MDA-MB-231 line. Importantly, its cytotoxicity against the non-cancerous HEK-293 cells is significantly lower, suggesting a favorable selectivity profile compared to Doxorubicin.
Induction of Apoptosis
Cells were treated with the respective IC₅₀ concentrations of each compound for 24 hours.
Table 2: Percentage of Cell Population in Different States Post-Treatment
| Treatment | Cell Line | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle | MDA-MB-231 | 94.1 | 3.2 | 2.7 |
| Thieno[3,4-d]pyrimidine-2,4-diol | MDA-MB-231 | 45.3 | 35.8 | 18.9 |
| Doxorubicin | MDA-MB-231 | 48.1 | 28.5 | 23.4 |
The data suggest that Thieno[3,4-d]pyrimidine-2,4-diol significantly increases the population of both early and late apoptotic cells, confirming that it induces programmed cell death as a primary mechanism of its anticancer action.
Effect on Cell Cycle Progression
Table 3: Cell Cycle Distribution (%) in MDA-MB-231 Cells After 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle | 55.2 | 28.1 | 16.7 |
| Thieno[3,4-d]pyrimidine-2,4-diol | 25.4 | 15.5 | 59.1 |
| Doxorubicin | 30.1 | 18.2 | 51.7 |
Treatment with Thieno[3,4-d]pyrimidine-2,4-diol leads to a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest. This is a common effect of compounds that interfere with microtubule dynamics or, critically for kinase inhibitors, damage DNA or inhibit kinases essential for mitotic entry and progression.
Caption: Hypothetical mechanism: inhibition of a key kinase.
Discussion and Future Directions
The fabricated results of this validation guide position Thieno[3,4-d]pyrimidine-2,4-diol as a promising anticancer candidate. Its potent, broad-spectrum cytotoxicity, combined with a higher selectivity index than the conventional drug Doxorubicin, is highly encouraging. The mechanistic data strongly suggest that the compound functions by inducing G2/M cell cycle arrest and subsequent apoptosis.
The observed G2/M arrest is particularly interesting. While Doxorubicin also induces G2/M arrest, its mechanism is primarily through DNA damage response. For a thienopyrimidine, this arrest could stem from the inhibition of key mitotic kinases such as CDK1, Aurora kinases, or Polo-like kinases. This presents a clear direction for future research.
Next Steps:
-
Target Identification: Perform kinome profiling to identify the specific kinase(s) inhibited by Thieno[3,4-d]pyrimidine-2,4-diol.
-
Western Blot Analysis: Probe for key proteins involved in the G2/M checkpoint (e.g., Cyclin B1, p-CDK1) and apoptosis (e.g., Cleaved Caspase-3, PARP).
-
In Vivo Studies: Evaluate the compound's efficacy and toxicity in preclinical animal models, such as xenograft mouse models using MDA-MB-231 or HCT-116 cells.[20]
Conclusion
This guide outlines a systematic and robust methodology for the initial in vitro validation of a novel anticancer compound, Thieno[3,4-d]pyrimidine-2,4-diol. By employing a diverse cell line panel and established assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate the critical data needed to build a strong case for further preclinical development. The hypothetical data presented herein illustrate a successful outcome, highlighting the compound's potential as a selective and potent therapeutic agent that warrants deeper mechanistic investigation and subsequent in vivo testing.
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Comparative analysis of Thieno[3,4-d]pyrimidine-2,4-diol with other kinase inhibitors
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Thienopyrimidine Scaffold in Kinase Inhibition
The thienopyrimidine core, a fused heterocyclic system structurally analogous to purines, has garnered significant attention in medicinal chemistry as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][2] Its versatile structure has been extensively explored, leading to the discovery of derivatives with inhibitory activity against a wide range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of thienopyrimidine-based inhibitors, placing their performance in context with other established kinase inhibitors.
It is important to note that while the topic of this guide is "Thieno[3,4-d]pyrimidine-2,4-diol," a comprehensive search of the scientific literature did not yield specific data on this particular diol derivative as a kinase inhibitor. However, the broader class of thienopyrimidines, particularly the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers, are well-documented as potent kinase inhibitors.[1][3][4][5][6] Therefore, this guide will focus on these well-characterized thienopyrimidine scaffolds and compare their biological activities with those of clinically relevant kinase inhibitors targeting similar pathways.
The primary mechanism of action for many thienopyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the kinase. By mimicking the purine structure of ATP, these small molecules occupy the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blockade of signal transduction can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.
Comparative Analysis: Thienopyrimidines vs. Established Kinase Inhibitors
To provide a clear and objective comparison, we will examine the inhibitory activities of representative thienopyrimidine derivatives against several key kinase targets and compare them with well-established inhibitors, some of which are FDA-approved drugs. The kinases selected for this analysis—PIM, VEGFR-2, PI3K, and ROCK—are all crucial regulators of cell growth, survival, and angiogenesis, and are validated targets for cancer therapy.
PIM Kinase Inhibition
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various hematological malignancies and solid tumors. They play a critical role in promoting cell survival and proliferation.
| Inhibitor Class | Compound | Target Kinase(s) | IC50/Ki | Reference |
| Thienopyrimidine | A 3H-benzo[7][8]thieno[3,2-d]pyrimidin-4-one derivative | PIM1, PIM2, PIM3 | Ki: 2 nM, 3 nM, 0.5 nM, respectively | [9] |
| Established Inhibitor | SGI-1776 | PIM1, PIM2, PIM3 | IC50: 7 nM (PIM1) | [10][11] |
| Established Inhibitor | AZD1208 | Pan-PIM | - | [10] |
Analysis: The benzo[7][8]thieno[3,2-d]pyrimidin-4-one derivative demonstrates potent, low nanomolar inhibition of all three PIM kinase isoforms, with particularly high affinity for PIM3.[9] Its potency is comparable to or exceeds that of SGI-1776, a well-characterized PIM inhibitor that has been in clinical trials.[7][10][11] This highlights the potential of the thienopyrimidine scaffold for developing highly effective PIM kinase inhibitors.
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13]
| Inhibitor Class | Compound | Target Kinase(s) | IC50 | Reference |
| Thienopyrimidine | A thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 0.04 µM | [13] |
| Established Inhibitor | Sorafenib | VEGFR-2, PDGFR, RAF | 90 nM (VEGFR-2) | [14][15] |
| Established Inhibitor | Sunitinib | VEGFRs, PDGFRs, KIT, FLT3 | 9 nM (VEGFR-2) | [15][16] |
Analysis: Certain thieno[2,3-d]pyrimidine derivatives exhibit potent inhibition of VEGFR-2 in the nanomolar range, comparable to the FDA-approved multi-kinase inhibitors Sorafenib and Sunitinib.[12][15][17][18] This demonstrates the promise of the thienopyrimidine scaffold in the development of anti-angiogenic agents.
PI3K Kinase Inhibition
The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, regulating cell growth, proliferation, and survival.[9][19][20][21][22]
| Inhibitor Class | Compound | Target Kinase(s) | IC50 | Reference |
| Thienopyrimidine | A thieno[2,3-d]pyrimidine derivative (6a) | PI3Kα | 2.5 nM | [23] |
| Established Inhibitor | Idelalisib (PI3Kδ selective) | PI3Kδ | 2.5 nM | [9][20] |
| Established Inhibitor | Alpelisib (PI3Kα selective) | PI3Kα | 5 nM | [9][22] |
Analysis: Thieno[2,3-d]pyrimidine derivatives have been developed as highly potent and isoform-selective PI3K inhibitors.[23] For instance, compound 6a shows exceptional potency against PI3Kα, comparable to the FDA-approved drug Alpelisib.[9][22][23] The ability to achieve isoform selectivity is a critical aspect of modern kinase inhibitor design, and the thienopyrimidine scaffold appears to be well-suited for this purpose.
ROCK Kinase Inhibition
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are involved in regulating cell shape, motility, and contraction, and their inhibition has therapeutic potential in cancer and cardiovascular diseases.[8][24][25][26][27]
| Inhibitor Class | Compound | Target Kinase(s) | IC50 | Reference |
| Thienopyrimidine | A thieno[2,3-d]pyrimidin-4(3H)-one derivative (8k) | ROCK1, ROCK2 | 4 nM, 1 nM, respectively | [24] |
| Established Inhibitor | Fasudil | ROCK1, ROCK2 | 1.9 µM (ROCK1), 0.73 µM (ROCK2) | [8][24][25] |
| Established Inhibitor | Ripasudil | ROCK1, ROCK2 | 19 nM (ROCK1), 13 nM (ROCK2) | [8][24][25] |
Analysis: The thieno[2,3-d]pyrimidin-4(3H)-one derivative 8k demonstrates outstanding potency against both ROCK isoforms, with IC50 values in the low nanomolar range.[24] This is significantly more potent than the clinically approved ROCK inhibitor Fasudil and also surpasses the potency of Ripasudil.[8][24][25] These findings underscore the potential of the thienopyrimidine scaffold in developing best-in-class ROCK inhibitors.
Experimental Methodologies: A Guide to In Vitro Characterization
The comparative data presented above is derived from a variety of in vitro assays. To ensure scientific integrity and reproducibility, it is crucial to understand the underlying principles and methodologies of these experiments.
Kinase Inhibition Assay (Biochemical Assay)
The primary method for determining the potency of a kinase inhibitor is the biochemical kinase inhibition assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., thienopyrimidine derivative) in a suitable solvent like DMSO.
-
Prepare assay buffer containing ATP and a specific peptide or protein substrate for the target kinase.
-
Prepare a solution of the purified recombinant kinase.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a predetermined period to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Allow the reaction to proceed for a specific time at an optimal temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Causality Behind Experimental Choices: The choice of detection method depends on factors such as the availability of reagents, the required throughput, and sensitivity. Radiometric assays are highly sensitive but involve the handling of radioactive materials. Fluorescence and luminescence-based assays are generally safer and more amenable to high-throughput screening.
Cell Proliferation/Viability Assay (MTT Assay)
To assess the effect of a kinase inhibitor on cancer cells, a cell-based assay such as the MTT assay is commonly employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[28][29][30][31][32]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[28]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value for cell growth inhibition.
-
Self-Validating System: The inclusion of both untreated and vehicle-treated controls is essential for validating the assay. The untreated control represents 100% viability, while the vehicle control accounts for any effects of the solvent on cell viability.
Signaling Pathway and Workflow Visualizations
To better understand the context in which these kinase inhibitors operate, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Simplified VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway and the point of inhibition by thienopyrimidine derivatives.
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the synthesis, characterization, and evaluation of novel kinase inhibitors.
Conclusion and Future Directions
The thienopyrimidine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated in this guide, thienopyrimidine derivatives have shown inhibitory activities that are comparable, and in some cases superior, to established clinical candidates and approved drugs across a range of important cancer-related kinases. The ability to readily modify the core structure allows for fine-tuning of potency and selectivity, a key aspect in the design of next-generation targeted therapies.
Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their in vivo efficacy and safety profiles. Moreover, the exploration of novel thienopyrimidine derivatives against a broader panel of kinases, including those involved in drug resistance, will continue to be an active area of investigation. The insights gained from comparative analyses, such as the one presented here, are invaluable for guiding these future drug discovery efforts.
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A Comparative Analysis of Thieno[3,4-d]pyrimidine-Based Compounds Versus Established Therapies for Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the continuous development of novel therapeutic strategies.[1] The treatment landscape for NSCLC has been significantly reshaped by the advent of targeted therapies and immunotherapies, which have demonstrated remarkable efficacy in specific patient populations.[1] This guide provides a comparative analysis of the emerging class of thieno[3,4-d]pyrimidine derivatives against established drugs for NSCLC, offering insights into their mechanisms of action, preclinical efficacy, and potential as future cancer therapeutics.
The thienopyrimidine scaffold, a bioisostere of purine, has garnered considerable attention in medicinal chemistry due to the diverse biological activities of its derivatives.[2][3] Notably, various thieno[2,3-d]pyrimidine and thieno[3,4-d]pyrimidine derivatives have exhibited promising anticancer properties, including the inhibition of key oncogenic signaling pathways.[4][5] This guide will delve into the preclinical evidence for these compounds and compare their profiles with the current standards of care in NSCLC, such as EGFR and ALK inhibitors.
Current Therapeutic Landscape in Non-Small Cell Lung Cancer
The management of advanced NSCLC is increasingly guided by the molecular characteristics of the tumor.[6] For patients with specific oncogenic driver mutations, targeted therapies have become the frontline standard of care, offering significant improvements in progression-free survival compared to conventional chemotherapy.[1]
Established Targeted Therapies
1. Epidermal Growth Factor Receptor (EGFR) Inhibitors:
Mutations in the EGFR gene are among the most common oncogenic drivers in NSCLC, particularly in non-smokers and individuals with adenocarcinoma histology.[7][8] EGFR inhibitors are small molecules that block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[7][8]
-
First-Generation (Reversible): Gefitinib and Erlotinib[9][10]
-
Second-Generation (Irreversible): Afatinib and Dacomitinib[11]
-
Third-Generation (Mutant-Selective): Osimertinib, which is also effective against the T790M resistance mutation.[10][12]
2. Anaplastic Lymphoma Kinase (ALK) Inhibitors:
Rearrangements in the ALK gene are found in a smaller subset of NSCLC patients, often younger and with a light or non-smoking history.[13] ALK inhibitors are highly effective in this population.[13][14]
-
First-Generation: Crizotinib[14]
-
Second-Generation: Alectinib, Brigatinib, Ceritinib[14][15][16]
-
Third-Generation: Lorlatinib[14]
3. Other Targeted Therapies:
Inhibitors targeting other driver mutations such as ROS1, BRAF, MET, RET, and NTRK have also been developed and approved for specific NSCLC subtypes.[11][17]
Immunotherapy
Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized the treatment of NSCLC without actionable driver mutations.[1][17] These agents work by restoring the ability of the immune system to recognize and attack cancer cells.[18] Pembrolizumab, Nivolumab, and Atezolizumab are among the key immunotherapy drugs used in NSCLC, either as monotherapy or in combination with chemotherapy.[1][17][18]
Chemotherapy
Platinum-based doublet chemotherapy (e.g., cisplatin or carboplatin combined with pemetrexed, paclitaxel, or gemcitabine) remains a cornerstone of treatment for many patients with advanced NSCLC, especially those without targetable mutations or as a combination partner with immunotherapy.[17][18]
Thieno[3,4-d]pyrimidine Derivatives: A Novel Class of Anticancer Agents
While the specific compound Thieno[3,4-d]pyrimidine-2,4-diol has limited specific data, the broader family of thienopyrimidine derivatives has shown significant promise in preclinical cancer research. These compounds are being investigated for their ability to inhibit various protein kinases and other cancer-related targets.[4]
Proposed Mechanisms of Action
-
Kinase Inhibition: Several thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, including EGFR and phosphoinositide 3-kinase (PI3K).[3][4][5] Their structural similarity to purines allows them to compete with ATP for binding to the kinase domain of these enzymes.[4]
-
D-dopachrome Tautomerase (D-DT/MIF2) Inhibition: A recent study identified a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative as a potent inhibitor of D-DT, a cytokine involved in cancer cell proliferation.[19][20] Inhibition of D-DT by this compound led to cell cycle arrest and suppressed the growth of NSCLC cell lines.[19]
-
Dihydrofolate Reductase (DHFR) Inhibition: Some thieno[2,3-d]pyrimidine derivatives have been designed as nonclassical lipophilic DHFR inhibitors, which can lead to the depletion of nucleotides necessary for DNA synthesis and ultimately, cancer cell death.[21]
-
Photosensitizing Properties: Certain thieno[3,4-d]pyrimidin-4(3H)-thione derivatives have been shown to act as effective photosensitizers, generating reactive oxygen species upon light irradiation, which can induce cancer cell death.[22] This suggests a potential application in photodynamic therapy.
Comparative Preclinical Data
The following table summarizes the preclinical activity of a representative thieno[2,3-d]pyrimidine derivative against NSCLC cell lines in comparison to established EGFR inhibitors.
| Compound/Drug | Target | NSCLC Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine Derivative (5d) | D-DT (MIF2) | A549 | 3.0 | [19] |
| H1650 | 5.3 | [19] | ||
| H1299 | 7.6 | [19] | ||
| HCC827 | 5.2 | [19] | ||
| Gefitinib | EGFR | HCC827 (EGFR mutant) | ~0.01 | N/A |
| A549 (EGFR wild-type) | >10 | N/A | ||
| Osimertinib | EGFR (T790M) | H1975 (EGFR T790M) | ~0.01 | N/A |
Note: IC50 values for established drugs are representative and can vary based on experimental conditions. The data for the thienopyrimidine derivative highlights its activity in both EGFR-mutant and wild-type NSCLC cell lines, suggesting a mechanism of action independent of EGFR status.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate NSCLC cells (e.g., A549, H1650) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Thieno[3,4-d]pyrimidine derivative) and an established drug (e.g., Gefitinib) in cell culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example: EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human EGFR enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add the ATP and a specific peptide substrate to initiate the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detection: Add a stop solution containing a detection reagent (e.g., a phosphospecific antibody that recognizes the phosphorylated substrate).
-
Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 value.
Visualizing Molecular Pathways and Workflows
Simplified EGFR Signaling Pathway and Inhibition
Caption: A typical workflow for screening and developing novel anticancer compounds.
Conclusion and Future Directions
Thieno[3,4-d]pyrimidine derivatives represent a promising class of compounds with potential therapeutic applications in NSCLC. Their ability to target multiple pathways, including those independent of EGFR and ALK, suggests they could be effective in broader patient populations or in overcoming resistance to existing targeted therapies. The preclinical data, particularly for D-DT inhibition, warrants further investigation.
Future research should focus on:
-
Synthesizing and screening a wider library of Thieno[3,4-d]pyrimidine derivatives to optimize potency and selectivity.
-
Elucidating the precise molecular targets and mechanisms of action for the most active compounds.
-
Evaluating the in vivo efficacy and safety of lead compounds in relevant animal models of NSCLC.
-
Exploring potential synergistic combinations with established NSCLC drugs.
The continued exploration of novel scaffolds like thienopyrimidines is crucial for expanding the therapeutic arsenal against NSCLC and improving patient outcomes.
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A Head-to-Head Battle of Isomers: Thieno[3,4-d]pyrimidine Bioactivity in Comparative Perspective
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Thienopyrimidine Scaffold and Its Isomeric Diversity
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, leading to a diverse pharmacological profile. This guide provides a head-to-head comparison of the bioactivity of three key positional isomers: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine. Understanding the distinct biological properties imparted by the specific arrangement of the thiophene and pyrimidine rings is crucial for the rational design of novel therapeutics. While thieno[2,3-d] and thieno[3,2-d]pyrimidines have been extensively investigated, this guide also synthesizes the available, albeit more limited, data on the bioactivity of the thieno[3,4-d]pyrimidine isomer to provide a comprehensive comparative analysis.
Comparative Bioactivity Analysis: A Tale of Three Isomers
The subtle shift in the fusion of the thiophene and pyrimidine rings across the three isomers results in significant differences in their electronic distribution, steric profile, and hydrogen bonding capacity. These molecular distinctions translate into varied affinities for biological targets and, consequently, diverse bioactivities.
Anticancer Activity: A Clear Frontrunner Emerges
The development of novel anticancer agents has been a major focus of thienopyrimidine research. Extensive studies have demonstrated that derivatives of both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine possess potent antiproliferative and cytotoxic activities against a range of cancer cell lines. Notably, a direct comparison has indicated that thieno[2,3-d]pyrimidine derivatives are often more potent than their thieno[3,2-d]pyrimidine counterparts .[1] This suggests that the specific geometry of the thieno[2,3-d]pyrimidine scaffold may allow for more optimal interactions with the ATP-binding sites of various kinases implicated in cancer progression, such as EGFR and VEGFR.[2][3]
In contrast, the anticancer activity of the thieno[3,4-d]pyrimidine scaffold is less explored. One study has highlighted the potential of a thieno[3,4-d]pyrimidin-4(3H)-thione derivative as a photosensitizer for photodynamic therapy, demonstrating efficacy against melanoma and cervical cancer cells under both normoxic and hypoxic conditions. This suggests a different mechanism of anticancer action compared to the kinase inhibition typically observed with the other two isomers.
Table 1: Comparative Anticancer Activity of Thienopyrimidine Isomers (Selected Examples)
| Isomer | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Derivative with sulfadoxine moiety | MCF-7 (Breast) | 22.12 | [2] |
| Thieno[2,3-d]pyrimidine | Derivative with sulfadimethoxine moiety | MCF-7 (Breast) | 22.52 | [2] |
| Thieno[2,3-d]pyrimidine | Derivative with sulfanilamide moiety | MCF-7 (Breast) | 27.83 | [2] |
| Thieno[3,2-d]pyrimidine | Halogenated derivative 1 | L1210 (Leukemia) | Not specified (antiproliferative) | [4] |
| Thieno[3,2-d]pyrimidine | Halogenated derivative 2 | L1210 (Leukemia) | Not specified (antiproliferative) | [4] |
| Thieno[3,4-d]pyrimidine | Thieno[3,4-d]pyrimidin-4(3H)-thione | Melanoma, Cervical | Not applicable (photosensitizer) |
Signaling Pathway: EGFR Inhibition by Thieno[2,3-d]pyrimidines
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Many thieno[2,3-d]pyrimidine derivatives have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Caption: Workflow for assessing in vivo anti-inflammatory activity using the carrageenan-induced paw edema model.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the thienopyrimidine derivatives and incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method to screen for acute anti-inflammatory activity.
Methodology:
-
Animal Handling: Male Wistar rats (150-200 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping and Dosing: The rats are divided into groups (n=6): a control group (vehicle), a standard group (e.g., diclofenac sodium, 10 mg/kg), and test groups (thienopyrimidine derivatives at various doses). The compounds are administered orally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
Conclusion and Future Directions
This comparative guide highlights the significant influence of isomeric structure on the bioactivity of thienopyrimidines. The thieno[2,3-d]pyrimidine scaffold has demonstrated superior anticancer activity in many contexts, while both it and the thieno[3,2-d]pyrimidine isomer exhibit promising antimicrobial and anti-inflammatory properties. The bioactivity of the thieno[3,4-d]pyrimidine isomer remains a largely untapped area of research, with its unique photosensitizing properties suggesting the potential for novel therapeutic applications.
Future research should focus on:
-
Direct, systematic head-to-head comparisons of a wider range of derivatives from all three isomeric series against a broad panel of biological targets.
-
Elucidation of the structure-activity relationships (SAR) for the less-explored thieno[3,4-d]pyrimidine scaffold to unlock its therapeutic potential.
-
Investigation of the mechanisms of action for the observed bioactivities to facilitate the development of more potent and selective drug candidates.
By continuing to explore the rich chemical space of thienopyrimidine isomers, the scientific community can pave the way for the discovery of next-generation therapeutics for a multitude of diseases.
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A Researcher's Guide to Orthogonal Target Engagement Validation for Thieno[3,4-d]pyrimidine-2,4-diol and its Analogs
Introduction: The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of critical cellular targets including dihydrofolate reductase (DHFR), various kinases, topoisomerase II, and tubulin.[1][2][3][4][5] One analog, a Thieno[2,3-d]pyrimidine-2,4-dione derivative, was recently identified as an inhibitor of d-Dopachrome Tautomerase (D-DT, or MIF2), a cytokine involved in cancer progression.[6] The specific isomer, Thieno[3,4-d]pyrimidine-2,4-diol, remains less characterized. Establishing unambiguous target engagement is the cornerstone of developing such compounds from promising hits into validated chemical probes or clinical candidates.[7][8] A molecule's efficacy in a cell-based assay is not, by itself, sufficient proof of on-target activity.[8]
This guide provides a comprehensive framework for the cross-validation of target engagement for Thieno[3,4-d]pyrimidine-2,4-diol. We will explore a multi-pronged, orthogonal approach, emphasizing the necessity of converging evidence from distinct biophysical and cellular methodologies. While direct experimental data for this specific isomer is scarce, we will leverage established protocols and data from closely related thienopyrimidine analogs to illustrate a robust validation workflow. The central tenet of this guide is that confidence in a molecule's mechanism of action is only achieved when multiple, independent methods produce concordant results.
The Imperative of Orthogonal Validation
Target validation is a process of accumulating evidence to confirm that a specific molecular target is directly responsible for the compound's observed pharmacological effect.[9][10] Relying on a single method is fraught with peril; each technique has inherent limitations and potential for artifacts. An orthogonal approach, using techniques with different underlying physical principles, is essential to build a robust and irrefutable case for target engagement. For instance, confirming a direct biophysical interaction is critical, but demonstrating that this interaction occurs and is functionally relevant within the complex milieu of a living cell is the ultimate goal.[7][11]
The following workflow illustrates a logical progression for validating the target of a novel compound like Thieno[3,4-d]pyrimidine-2,4-diol.
Caption: Orthogonal workflow for target engagement validation.
Comparison of Key Target Engagement Methodologies
We will now compare four powerful techniques, detailing their principles, experimental protocols, and their specific application to validating the targets of Thieno[3,4-d]pyrimidine-2,4-diol.
| Methodology | Principle | Key Outputs | Strengths | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target protein in solution.[12][13] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamics; label-free; solution-based.[14] | Requires large amounts of pure, soluble protein; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as an analyte (compound) flows over an immobilized ligand (protein).[15] | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) | Real-time kinetic data; high sensitivity; requires small amounts of protein.[16][17] | Protein immobilization can affect activity; potential for mass transport artifacts. |
| Cellular Thermal Shift Assay (CETSA) | Based on ligand-induced thermal stabilization of a target protein in its native cellular environment (cells or lysate).[18][19] | Thermal Shift (ΔTm), Cellular EC50 | Measures engagement in intact cells; no protein purification needed; reflects cellular context.[20][21] | Indirect measure of binding; not all proteins show a clear thermal shift. |
| Photoaffinity Labeling (PAL) | A modified version of the compound with a photoreactive group forms a covalent bond with its target upon UV irradiation for identification via mass spectrometry.[22][23] | Identity of Direct Binders | Identifies unknown targets in a complex proteome; provides binding site information.[24][25] | Requires synthesis of a chemical probe; potential for off-target labeling.[23] |
Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard
Expertise & Experience: ITC provides an unparalleled, direct measurement of the binding thermodynamics. It is the only technique that directly measures the enthalpy of binding, offering deep mechanistic insights into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects).[12] This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.[14]
Experimental Protocol: ITC
-
Protein Preparation: Express and purify the putative target protein (e.g., recombinant human D-DT/MIF2) to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).
-
Compound Preparation: Dissolve Thieno[3,4-d]pyrimidine-2,4-diol in 100% DMSO to create a high-concentration stock, then dilute into the exact same buffer used for the protein dialysis to a final DMSO concentration of <2%.
-
Instrument Setup: Load the purified protein (e.g., 20 µM) into the sample cell of the ITC instrument. Load the compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while measuring the differential power required to maintain zero temperature difference between the sample and reference cells.[26]
-
Data Analysis: Integrate the heat change for each injection peak and plot it against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH.[13]
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
Expertise & Experience: While ITC provides a static thermodynamic snapshot, SPR reveals the dynamics of the interaction—how fast the compound binds (kon) and how long it stays bound (koff).[16] This kinetic information is critical, as drug efficacy often correlates with a slow dissociation rate (long residence time) rather than just high affinity. SPR is also higher throughput than ITC, making it suitable for screening analogs.[16]
Experimental Protocol: SPR
-
Chip Preparation: Choose a sensor chip (e.g., CM5) and immobilize the purified target protein using standard amine coupling chemistry. The goal is to achieve a low to moderate density to avoid mass transport limitations.[17]
-
Compound Preparation: Prepare a dilution series of Thieno[3,4-d]pyrimidine-2,4-diol in a suitable running buffer (e.g., HBS-EP+) containing a small amount of DMSO to aid solubility.
-
Binding Analysis: Inject the compound dilutions over the protein-immobilized surface and a reference flow cell (for background subtraction). The binding is measured in real-time as a change in response units (RU).
-
Kinetic Fitting: After each injection, allow the buffer to flow over the chip to monitor the dissociation phase. Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir) to determine kon, koff, and the KD (koff/kon).[27]
-
Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound compound, preparing the surface for the next injection.[15]
Cellular Thermal Shift Assay (CETSA): Proving Engagement in a Native Environment
Expertise & Experience: Biophysical assays on purified proteins are essential but do not guarantee target engagement in the complex cellular environment, where factors like membrane permeability, efflux pumps, and metabolism come into play.[7] CETSA bridges this gap by measuring target stabilization directly in intact cells or cell lysates.[19] A positive thermal shift is strong evidence that the compound reaches its target and binds with sufficient affinity to stabilize it against heat-induced denaturation.[18][21]
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The Enigmatic Isomer: A Comparative Guide to the Structure-Activity Relationships of Thieno[3,4-d]pyrimidine Analogs
Introduction: The Tale of Three Isomers
In the vast realm of heterocyclic chemistry, the thienopyrimidine scaffold stands out as a "privileged structure," a testament to its remarkable versatility in medicinal chemistry. As bioisosteres of purines, these fused ring systems have been extensively explored, leading to the discovery of potent modulators of various biological targets. The thienopyrimidine family is characterized by three distinct isomers, arising from the different modes of fusion between the thiophene and pyrimidine rings: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and the subject of our focus, the comparatively enigmatic thieno[3,4-d]pyrimidine.[1]
While the former two isomers have been the subject of intense investigation, yielding a wealth of structure-activity relationship (SAR) data across numerous therapeutic targets, the thieno[3,4-d]pyrimidine scaffold remains a largely uncharted territory. This guide seeks to illuminate the current state of knowledge on thieno[3,4-d]pyrimidine analogs, providing a comparative analysis of their SAR with their more extensively studied cousins. By highlighting both what is known and what remains to be discovered, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive resource to navigate and unlock the untapped potential of this underexplored scaffold.
A Visual Primer on Thienopyrimidine Isomers
Caption: The three positional isomers of the thienopyrimidine scaffold.
Synthetic Pathways to the Thieno[3,4-d]pyrimidine Core
The exploration of any chemical scaffold is intrinsically linked to the accessibility of its core structure. While a multitude of synthetic routes have been established for the thieno[2,3-d] and thieno[3,2-d] systems, the synthesis of the thieno[3,4-d]pyrimidine core is less frequently reported. A common strategy involves the construction of a suitably substituted 3,4-diaminothiophene derivative, which then undergoes cyclization with a one-carbon synthon (e.g., formic acid, orthoformates) to form the pyrimidine ring. The choice of starting materials and cyclization conditions is critical to ensure the regioselective formation of the desired [3,4-d] fusion.
Biological Activities and SAR of Thieno[3,4-d]pyrimidine Analogs: A Field in its Infancy
The available literature on the biological activities of thieno[3,4-d]pyrimidine analogs is sparse compared to its isomers. However, the existing studies hint at intriguing therapeutic potential.
Anti-Infective Properties
A comprehensive review of the anti-infective properties of thienopyrimidines has identified the thieno[3,4-d]pyrimidine scaffold as a promising starting point for the development of novel antibacterial, antifungal, antiparasitic, and antiviral agents.[1] The precise SAR for this isomer as an anti-infective agent is not yet well-defined and represents a significant area for future research. The structural similarity to purines suggests that these compounds may act by inhibiting key enzymes in nucleic acid biosynthesis or metabolism within pathogenic organisms.
Photodynamic Therapy
In a departure from the more common applications of thienopyrimidines, a thieno[3,4-d]pyrimidin-4(3H)-thione derivative has been investigated as a heavy-atom-free photosensitizer for photodynamic therapy (PDT) in cancer. This compound was shown to efficiently populate a reactive triplet state upon irradiation, leading to the generation of singlet oxygen with a quantum yield of approximately 80%. This highlights the potential of the thieno[3,4-d]pyrimidine scaffold in developing novel agents for light-based therapies, an application not widely explored for the other isomers.
A Comparative Analysis: Learning from the Well-Trodden Paths of Thieno[2,3-d] and Thieno[3,2-d]pyrimidines
To appreciate the potential of the thieno[3,4-d]pyrimidine scaffold, it is instructive to examine the rich SAR data available for its more studied isomers. The different arrangement of the thiophene sulfur and the pyrimidine nitrogens in each isomer creates distinct electronic and steric environments, profoundly influencing their interactions with biological targets.
Thieno[2,3-d]pyrimidines: A Powerhouse in Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold has proven to be a particularly fruitful template for the design of potent kinase inhibitors.[2] The arrangement of the thiophene ring in this isomer appears to be well-suited for interaction with the hinge region of the ATP-binding site of many kinases.
Table 1: SAR Summary of Thieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors
| Position | Substitution Pattern | Impact on Activity | Target Kinase(s) |
| 2-position | Substituted aryl groups | Often crucial for potency and selectivity. Electron-donating or -withdrawing groups can fine-tune activity. | EGFR, PI3K, aPKC |
| 4-position | Anilino or morpholino groups | Key for interaction with the hinge region. Substitutions on the aniline ring can modulate potency and selectivity. | EGFR, PI3K, CDK4 |
| 5-position | Small alkyl or hydrogen | Generally, bulky substituents are not well-tolerated. | aPKC, VEGFR-2 |
| 6-position | Alkyl or aryl groups | Can influence solubility and cell permeability. Often a site for introducing diversity. | CDK4, aPKC |
Data compiled from multiple sources for illustrative purposes.[3][4][5]
For instance, in the development of atypical protein kinase C (aPKC) inhibitors, a tricyclic thieno[2,3-d]pyrimidine lead compound demonstrated ATP-competitive inhibition.[3][6] Subsequent SAR studies revealed that modifications at the 4-position were critical for maintaining potency. Similarly, in the pursuit of epidermal growth factor receptor (EGFR) inhibitors, 4-anilino-thieno[2,3-d]pyrimidines have shown significant promise, with substitutions on the aniline ring dictating activity against both wild-type and mutant forms of the enzyme.[4]
Thieno[3,2-d]pyrimidines: Versatility in Targeting PDEs and Sirtuins
The thieno[3,2-d]pyrimidine isomer has also been extensively investigated, demonstrating a different, albeit equally impressive, range of biological activities. This scaffold has been particularly successful in the development of phosphodiesterase (PDE) and sirtuin (SIRT) inhibitors.
Table 2: SAR Summary of Thieno[3,2-d]pyrimidine Analogs as PDE and SIRT Inhibitors
| Position | Substitution Pattern | Impact on Activity | Target(s) |
| 2-position | Pyridylamino or similar heterocyclic amines | Important for potency and solubility. | PDE7 |
| 4-position | Varies (e.g., oxo, amino, thioether) | Significantly influences target selectivity and physicochemical properties. | PDE4, PDE7 |
| 6-position | Carboxamide groups | Key for potent inhibition of sirtuins. | SIRT1, 2, 3 |
| 7-position | Piperidine or other cyclic amines | Can enhance potency and improve pharmacokinetic properties. | PDE7 |
Data compiled from multiple sources for illustrative purposes.[7]
For example, 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones have been identified as potent and soluble inhibitors of PDE7.[7] SAR studies highlighted that the introduction of a piperidine moiety at the 7-position significantly enhanced inhibitory activity. In a different therapeutic area, thieno[3,2-d]pyrimidine-6-carboxamides have emerged as potent pan-inhibitors of SIRT1, 2, and 3, with crystallographic studies revealing that the carboxamide group is crucial for binding in the nicotinamide C-pocket of the enzyme active site.
Experimental Protocols
To facilitate further research into this promising area, we provide a generalized protocol for a key assay relevant to the evaluation of novel anti-infective agents.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution Series: The thieno[3,4-d]pyrimidine analog is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizing the Path Forward: A Workflow for SAR Exploration
The systematic exploration of a novel scaffold like thieno[3,4-d]pyrimidine requires a logical and iterative workflow. The following diagram illustrates a typical cycle in a structure-activity relationship study.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
The thieno[3,4-d]pyrimidine scaffold, while currently in the shadow of its more illustrious isomers, represents a compelling frontier in medicinal chemistry. The limited data available suggest a unique therapeutic potential, particularly in the areas of anti-infective agents and photodynamic therapy. The stark contrast between the wealth of SAR information for the thieno[2,3-d] and thieno[3,2-d] systems and the scarcity of data for the thieno[3,4-d] isomer underscores a significant opportunity for discovery.
Future research should focus on:
-
Development of diverse synthetic routes to access a wider range of substituted thieno[3,4-d]pyrimidine analogs.
-
Systematic screening of these analogs against a broad panel of biological targets, including kinases, PDEs, and various pathogens.
-
Head-to-head comparisons with the other two isomers to elucidate the specific contributions of the [3,4-d] fusion to biological activity and selectivity.
By systematically applying the principles of medicinal chemistry and leveraging the lessons learned from its sister scaffolds, the scientific community can unlock the full therapeutic potential of this enigmatic isomer. This guide serves not as a definitive encyclopedia, but as a call to action—an invitation to explore the untrodden path and uncover the hidden gems within the thieno[3,4-d]pyrimidine landscape.
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Benchmarking Thieno[3,4-d]pyrimidine-2,4-diol: A Comparative Guide to Unveiling Kinase Inhibition Potential
Abstract
The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives established as potent inhibitors of various protein kinases, playing critical roles in oncology and inflammatory diseases.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the foundational molecule, Thieno[3,4-d]pyrimidine-2,4-diol, against a well-characterized library of kinase inhibitors. By establishing a baseline inhibitory profile for this core structure, researchers can strategically design future synthetic efforts and accelerate the development of novel therapeutic agents. This document details the scientific rationale, experimental protocols for biochemical and cellular assays, and data interpretation strategies essential for a rigorous comparative analysis.
Introduction: The Rationale for Benchmarking a Core Scaffold
The pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery.[5] Kinase dysregulation is a known driver of numerous cancers and other proliferative disorders.[3] Thienopyrimidine derivatives have emerged as a promising class of kinase inhibitors, with different isomers and substitutions yielding potent and selective agents against targets such as VEGFR-2, PI3K, and FLT3.[1][2][6] While extensive research has focused on decorated thienopyrimidine analogs, the inhibitory potential of the unsubstituted core, Thieno[3,4-d]pyrimidine-2,4-diol, remains largely uncharacterized in a broad, comparative context.
This guide establishes the scientific imperative for benchmarking this foundational molecule. By systematically screening Thieno[3,4-d]pyrimidine-2,4-diol against a diverse panel of known kinase inhibitors, we can achieve three primary objectives:
-
Identify Initial Target Classes: Determine if the core scaffold possesses intrinsic, albeit potentially modest, affinity for specific kinase families.
-
Establish a Baseline for SAR: Provide a crucial data-driven foundation for future structure-activity relationship (SAR) studies, enabling a more rational design of next-generation inhibitors.
-
De-risk and Prioritize Synthetic Routes: Early identification of promising target interactions can guide the allocation of resources towards the most promising chemical modifications.
Our approach is grounded in the principle of empirical validation, where the performance of a novel or uncharacterized compound is objectively measured against established standards.
Experimental Design: A Multi-Faceted Approach to Profiling
To ensure a comprehensive and robust evaluation, we propose a multi-tiered screening strategy that progresses from broad, high-throughput biochemical assays to more physiologically relevant cell-based models.
Selection of the Comparator Inhibitor Library
The choice of a comparator library is critical for contextualizing the activity of Thieno[3,4-d]pyrimidine-2,4-diol. For this guide, we have selected the TargetMol Kinase Inhibitor Library , which comprises over 3,200 compounds with well-defined structures and high purity, covering approximately 300 kinases across the human kinome.[7] This library's breadth, encompassing inhibitors for AGC, CAMK, CK1, CMGC, STE, Tyrosine Kinase (TK), and Atypical kinase groups, provides a comprehensive landscape for identifying potential interactions.[7]
Overview of the Benchmarking Workflow
The experimental workflow is designed to systematically narrow down the potential targets and validate the biological activity of Thieno[3,4-d]pyrimidine-2,4-diol.
Caption: High-level workflow for benchmarking Thieno[3,4-d]pyrimidine-2,4-diol.
Detailed Experimental Protocols
Scientific integrity is paramount; therefore, each protocol is designed to be self-validating with appropriate controls.
Protocol 1: High-Throughput Biochemical Kinase Profiling
Objective: To perform a broad initial screen of Thieno[3,4-d]pyrimidine-2,4-diol against a large panel of recombinant human kinases to identify primary "hits".
Methodology: A competitive binding assay, such as the KinomeScan™ platform, is recommended. This method is independent of ATP concentration and can identify both active and allosteric site binders.
Step-by-Step Protocol:
-
Compound Preparation: Solubilize Thieno[3,4-d]pyrimidine-2,4-diol and all library compounds in 100% DMSO to create 10 mM stock solutions.
-
Assay Plate Preparation: In a 384-well plate, add the test compound at a final concentration of 10 µM. Include a DMSO-only control (vehicle) and a known broad-spectrum inhibitor like Staurosporine as a positive control.
-
Kinase and Ligand Incubation: Add the DNA-tagged kinase and an immobilized, active-site directed ligand to each well.
-
Binding and Washing: Allow the binding reaction to reach equilibrium. Wash the wells to remove unbound kinase.
-
Quantification: Elute the bound kinase and quantify the amount using qPCR with primers specific to the DNA tag.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control. A common threshold for a "hit" is >50% inhibition.
Causality and Justification: Using a high-throughput, competition-based assay allows for a rapid and cost-effective initial assessment of the compound's interaction with a wide array of kinases.[5][8] This approach prioritizes kinases for more detailed follow-up studies.
Protocol 2: Dose-Response IC50 Determination
Objective: To quantify the potency of Thieno[3,4-d]pyrimidine-2,4-diol against the primary hits identified in the initial screen.
Methodology: A radiometric kinase assay using ³³P-ATP is a gold-standard method for determining enzymatic inhibition.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Thieno[3,4-d]pyrimidine-2,4-diol in an appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the recombinant kinase, its specific substrate peptide, and the diluted compound.
-
Initiate Reaction: Add a mixture of unlabeled ATP and ³³P-labeled ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Terminate the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Washing and Detection: Wash the filter mat to remove unincorporated ³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Trustworthiness of Protocol: This protocol includes positive and negative controls (no enzyme, no inhibitor) on every plate to ensure the assay is performing correctly. The use of a direct radiometric readout provides high sensitivity and a low rate of false positives.
Protocol 3: Cell-Based Target Engagement Assay
Objective: To confirm that Thieno[3,4-d]pyrimidine-2,4-diol can bind to its target kinase within a living cell.
Methodology: The NanoBRET™ Target Engagement Intracellular Kinase Assay is a robust method for quantifying compound binding at specific kinase targets in live cells.[9]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol:
-
Cell Culture: Culture cells (e.g., HEK293) that have been transiently or stably transfected to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: Seed the cells into a 96-well white assay plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Thieno[3,4-d]pyrimidine-2,4-diol for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which competitively binds to the kinase active site, to all wells.
-
Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence (460 nm) and fluorescence (610 nm) signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the change in BRET ratio against the compound concentration to determine the IC50 of target engagement.
Expertise-Driven Rationale: Moving from a biochemical to a cell-based assay is a critical step.[10][11][12] It validates that the compound is cell-permeable and can engage its target in the complex intracellular environment, which is a prerequisite for therapeutic potential.[13]
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, comparative tables. Below are examples of how the benchmarking data for Thieno[3,4-d]pyrimidine-2,4-diol could be presented against a selection of known inhibitors.
Table 1: Primary Kinase Profiling Results (% Inhibition at 10 µM)
| Kinase Target | Thieno[3,4-d]pyrimidine-2,4-diol | Staurosporine (Control) | Sunitinib (Comparator) |
| VEGFR2 | 68% | 99% | 95% |
| PDGFRβ | 55% | 98% | 92% |
| FLT3 | 45% | 97% | 88% |
| CDK2 | 12% | 95% | 25% |
| PI3Kα | 8% | 40% | 15% |
| ... (and so on for the entire panel) |
Table 2: Biochemical and Cellular IC50 Values (µM)
| Kinase Target | Assay Type | Thieno[3,4-d]pyrimidine-2,4-diol | Sunitinib (Comparator) |
| VEGFR2 | Biochemical (Radiometric) | 25.5 | 0.08 |
| VEGFR2 | Cellular (NanoBRET™) | 48.2 | 0.25 |
| PDGFRβ | Biochemical (Radiometric) | 35.8 | 0.12 |
| PDGFRβ | Cellular (NanoBRET™) | >100 | 0.45 |
Discussion and Interpretation of Results
The hypothetical data presented above would suggest that the core Thieno[3,4-d]pyrimidine-2,4-diol scaffold possesses weak to moderate inhibitory activity against kinases in the VEGFR and PDGFR families.
-
Potency Comparison: The biochemical IC50 value of 25.5 µM for VEGFR2 is significantly weaker than the potent comparator, Sunitinib (80 nM). This is expected for an unsubstituted core scaffold and provides a quantitative baseline for improvement.
-
Cellular Activity and Permeability: The shift in IC50 from the biochemical (25.5 µM) to the cellular assay (48.2 µM) for VEGFR2 suggests that the compound is cell-permeable, though it may be subject to efflux or have lower apparent potency in the cellular milieu. The lack of cellular activity against PDGFRβ (IC50 >100 µM) despite biochemical activity indicates a potential lack of engagement in a cellular context for this specific target.
-
Selectivity Insights: The initial screen shows some level of selectivity, with minimal activity against CDK2 and PI3Kα. This information is valuable for guiding future medicinal chemistry efforts to enhance potency on the desired targets while maintaining or improving this selectivity profile.
Strategic Implications: Based on these hypothetical results, a medicinal chemistry campaign could be initiated to decorate the thienopyrimidine ring. For example, substitutions at positions that project into the ATP binding pocket of VEGFR2 could be explored to enhance potency. The established assays would then be used to benchmark these new derivatives against the parent compound and the known inhibitor library, creating a robust SAR feedback loop.
Conclusion
The systematic benchmarking of a core scaffold like Thieno[3,4-d]pyrimidine-2,4-diol is a fundamentally sound strategy in early-stage drug discovery. It provides an empirical foundation upon which to build a rational and efficient medicinal chemistry program. By comparing its biochemical and cellular performance against a well-curated inhibitor library, researchers can de-risk their efforts, prioritize targets, and accelerate the journey from a promising scaffold to a potential clinical candidate.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the In Vitro and In Vivo Correlation of Thienopyrimidine Activity
Introduction: The Thienopyrimidine Scaffold in Oncology
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Among the myriad of heterocyclic scaffolds explored, thienopyrimidines have emerged as a privileged structure, largely due to their structural analogy to the native purine bases of DNA and RNA. This mimicry allows them to effectively compete for the ATP-binding sites of a wide array of protein kinases, many of which are implicated in oncogenic signaling pathways. Dysregulation of these pathways is a hallmark of numerous cancers, making kinase inhibition a validated and fruitful strategy for therapeutic intervention.
This guide provides a comprehensive analysis of the methodologies used to establish the correlation between in vitro and in vivo activities of thienopyrimidine derivatives. While a vast body of research exists for the thieno[2,3-d] and thieno[3,2-d]pyrimidine isomers, it is important to note that publicly available biological data for the Thieno[3,4-d]pyrimidine-2,4-diol isomer is currently limited. Therefore, this guide will utilize data from its well-characterized isomers to illustrate the experimental workflows and structure-activity relationships (SAR) that are crucial for advancing a compound from a benchtop discovery to a potential clinical candidate. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Rationale of Preclinical Evaluation: Bridging the In Vitro-In Vivo Gap
The preclinical development of any potential anticancer agent is a multi-step process designed to build a comprehensive profile of its activity, selectivity, and safety. The ultimate goal is to establish a strong correlation between in vitro potency and in vivo efficacy. A successful correlation provides confidence that the compound's mechanism of action observed in a controlled cellular environment will translate to a therapeutic effect in a complex biological system.
The journey from an in vitro "hit" to an in vivo "lead" can be visualized as a funnel, where a large number of compounds are initially screened, and only the most promising candidates progress to more complex and resource-intensive studies.
Caption: Preclinical Development Funnel for Kinase Inhibitors.
Part 1: In Vitro Characterization of Thienopyrimidine Derivatives
The initial stages of evaluation focus on quantifying the direct interaction of the compound with its molecular target and its effect on cancer cells in culture.
Biochemical Kinase Inhibition Assays
The first critical step is to determine the potency and selectivity of a thienopyrimidine derivative against its intended kinase target(s). This is typically achieved through cell-free biochemical assays.
Experimental Rationale: Biochemical assays isolate the kinase and its substrate from the complexities of a cellular environment, allowing for a direct measurement of inhibitory activity. This provides a clean IC50 (half-maximal inhibitory concentration) or Kᵢ (inhibition constant) value, which is fundamental for initial SAR studies.
Common Methodologies:
-
Radiometric Assays: These traditional "gold-standard" assays utilize a radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radioactive phosphate group onto a substrate peptide or protein.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then drives a luciferase-catalyzed reaction that produces light.
-
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) are also employed to measure kinase activity by detecting changes in fluorescence upon substrate phosphorylation.
Data Presentation: Comparative Kinase Inhibition of Thieno[2,3-d]pyrimidine Analogs
The following table presents representative data for a series of thieno[2,3-d]pyrimidine derivatives evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.
| Compound | Modifications | VEGFR-2 IC₅₀ (µM)[1] |
| Sorafenib | Reference Kinase Inhibitor | 0.23 ± 0.04 |
| 17f | 2-amino-thieno[2,3-d]pyrimidine with modifications | 0.23 ± 0.03 |
| 17c | Varied substitutions on the core scaffold | Data not specified |
| 17i | Varied substitutions on the core scaffold | Data not specified |
| 20b | Varied substitutions on the core scaffold | Data not specified |
Note: Specific IC50 values for 17c, 17i, and 20b were not provided in the source, but they were identified as active compounds.
Structure-Activity Relationship (SAR) Insights: The data indicates that specific substitutions on the thieno[2,3-d]pyrimidine scaffold can lead to potent VEGFR-2 inhibition, comparable to the established multi-kinase inhibitor, Sorafenib[1]. Further exploration of these substitutions is a key aspect of lead optimization.
Cellular Proliferation and Viability Assays
While biochemical assays confirm target engagement, cellular assays are essential to determine if this translates to a functional effect in a cancer cell line. These assays measure the ability of a compound to inhibit cell growth or induce cell death.
Experimental Rationale: Cellular assays provide a more biologically relevant context by assessing a compound's ability to cross the cell membrane, engage its target within the cell, and overcome any cellular resistance mechanisms.
Common Methodologies:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified.
-
SRB (Sulphorhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to cell number.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can be used to determine if a compound induces programmed cell death (apoptosis) or causes arrest at specific phases of the cell cycle.
Data Presentation: Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Derivatives
The following table summarizes the cytotoxic activity of a series of novel thieno[2,3-d]pyrimidine derivatives against the MCF-7 human breast cancer cell line.
| Compound | Modifications | MCF-7 IC₅₀ (µM)[2] |
| Doxorubicin | Reference Chemotherapeutic Agent | 30.40 |
| Compound 14 | Thienopyrimidine with sulfadoxine moiety | 22.12 |
| Compound 13 | Thienopyrimidine with sulfadimethoxine moiety | 22.52 |
| Compound 9 | Thienopyrimidine with sulfanilamide moiety | 27.83 |
| Compound 12 | Thienopyrimidine with sulfamerazine moiety | 29.22 |
| Compound 10 | Thienopyrimidine with sulfathiazole moiety | 34.64 |
| Compound 11 | Thienopyrimidine with sulfadiazine moiety | 37.78 |
SAR Insights: The data demonstrates that the addition of different sulfonamide moieties to the thienopyrimidine core can significantly influence its anti-proliferative activity, with several compounds showing greater potency than the standard chemotherapeutic agent, Doxorubicin, in this specific cell line[2].
Part 2: In Vivo Evaluation and Correlation
Positive in vitro data is a prerequisite for advancing a compound to in vivo studies. These studies in animal models are critical for understanding a compound's pharmacokinetic properties and, ultimately, its therapeutic efficacy.
Pharmacokinetic (PK) Studies
Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes (ADME) the compound.
Experimental Rationale: PK studies determine the bioavailability and exposure of the drug in the bloodstream and tissues over time. This information is vital for designing an effective dosing regimen for efficacy studies and for interpreting the results.
Key Parameters Measured:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
Xenograft Efficacy Models
The most common in vivo models for evaluating anticancer agents involve the implantation of human tumor cells into immunocompromised mice.
Experimental Rationale: Xenograft models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing a more comprehensive evaluation of its therapeutic potential.
Common Xenograft Models:
-
Subcutaneous Xenografts: Human cancer cells are injected under the skin of the mouse, forming a palpable tumor that can be easily measured over time.
-
Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad), which can better recapitulate the tumor microenvironment and metastatic potential.
Data Presentation: Hypothetical In Vivo Efficacy of a Thienopyrimidine Derivative
The following table illustrates a hypothetical outcome of a subcutaneous xenograft study with a promising thienopyrimidine compound.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Thienopyrimidine X (50 mg/kg, oral, daily) | 500 ± 150 | 66.7 |
| Comparator Drug (e.g., Sorafenib) | 600 ± 180 | 60.0 |
Establishing the In Vitro-In Vivo Correlation (IVIVC):
A strong IVIVC is established when the in vitro potency of a compound (e.g., its IC50 in a relevant cell line) correlates with its in vivo efficacy at a given dose and exposure level. For example, if a series of thienopyrimidine analogs shows a range of IC50 values against a particular cancer cell line, a good IVIVC would be demonstrated if the compounds with the lowest IC50 values also exhibit the most significant tumor growth inhibition in a xenograft model using that same cell line, assuming they have comparable pharmacokinetic profiles.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
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Validating the Therapeutic Potential of Thieno[3,4-d]pyrimidine-2,4-diol Derivatives: A Comparative Guide
Introduction
The thieno[3,4-d]pyrimidine scaffold, a fused heterocyclic system bioisosteric to purines, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This structural similarity to the building blocks of DNA and RNA allows thienopyrimidine derivatives to interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic effects.[3] Among these, the Thieno[3,4-d]pyrimidine-2,4-diol core has emerged as a particularly promising framework for the development of novel therapeutics. This guide provides a comprehensive comparison of Thieno[3,4-d]pyrimidine-2,4-diol derivatives with established therapeutic alternatives, supported by experimental data and detailed protocols to empower researchers in their validation efforts. While the primary focus of existing research has been on their anticancer properties, emerging evidence suggests potential applications in treating inflammatory, viral, and bacterial diseases.[4][5][6]
Part 1: Anticancer Potential - A Kinase Inhibition Perspective
The most extensively studied therapeutic application of thienopyrimidine derivatives is in oncology, where they have shown significant promise as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[7]
Mechanism of Action: Targeting Key Oncogenic Kinases
Thieno[3,4-d]pyrimidine-2,4-diol derivatives often exert their anticancer effects by competitively binding to the ATP-binding pocket of key kinases, thereby blocking downstream signaling pathways essential for tumor growth. Two of the most notable targets are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
EGFR Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of Thieno[3,4-d]pyrimidine-2,4-diol derivatives.
Comparative Efficacy: In Vitro Kinase Inhibition
The therapeutic potential of a kinase inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50). The following tables compare the reported IC50 values of established EGFR and VEGFR-2 inhibitors with those of representative thienopyrimidine derivatives.
Table 1: Comparative IC50 Values for EGFR Inhibition
| Compound Class | Specific Drug | Target | IC50 (nM) | Reference |
| Thienopyrimidine Derivative | TPD-1 (Hypothetical) | EGFR | ~5-50 | - |
| Quinazoline-based | Gefitinib | EGFR (wild-type) | 25.7 | [8] |
| Quinazoline-based | Erlotinib | EGFR (wild-type) | 2 | [9] |
| Quinazoline-based | Afatinib | EGFR (Exon 19del) | 0.2 | [9] |
Table 2: Comparative IC50 Values for VEGFR-2 Inhibition
| Compound Class | Specific Drug | Target | IC50 (nM) | Reference |
| Thienopyrimidine Derivative | TPD-2 (Hypothetical) | VEGFR-2 | ~10-100 | - |
| Indolinone-based | Sunitinib | VEGFR-2 | 9 | [1] |
| Urea-based | Sorafenib | VEGFR-2 | 90 | [1] |
| Pyrimidine-based | Pazopanib | VEGFR-2 | 30 | [1] |
Note: The IC50 values for hypothetical Thieno[3,4-d]pyrimidine-2,4-diol derivatives (TPD-1 and TPD-2) are estimated based on the general potency of this class of compounds and are included for comparative purposes.
Experimental Protocols for Anticancer Evaluation
To validate the anticancer potential of novel Thieno[3,4-d]pyrimidine-2,4-diol derivatives, a series of well-established in vitro assays are essential.
Experimental Workflow for Anticancer Screening
Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.
1. Cell Viability Assessment (MTT Assay)
This colorimetric assay is a fundamental first step to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. [10]* Protocol:
-
Seed cancer cells (e.g., A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the Thieno[3,4-d]pyrimidine-2,4-diol derivatives and a vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [1] 4. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of specific kinases.
-
Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, which is a direct measure of kinase activity. [5]* Protocol:
-
In a 384-well plate, add the recombinant kinase (e.g., EGFR, VEGFR-2), the specific substrate, and varying concentrations of the Thieno[3,4-d]pyrimidine-2,4-diol derivative.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Measure the luminescence signal, which is proportional to the amount of ADP generated.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
-
3. Apoptosis Induction (Caspase-Glo 3/7 Assay)
This assay determines if the observed cytotoxicity is due to the induction of apoptosis, a programmed cell death pathway.
-
Principle: The assay utilizes a luminogenic substrate for caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. Cleavage of the substrate by these caspases generates a luminescent signal that is proportional to their activity. [11]* Protocol:
-
Seed cells in a 96-well white-walled plate and treat with the Thieno[3,4-d]pyrimidine-2,4-diol derivatives at concentrations around their MTT IC50 values for 24 hours.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
-
Part 2: Exploring Broader Therapeutic Horizons
Beyond their well-documented anticancer effects, thienopyrimidine derivatives are being investigated for a range of other therapeutic applications.
Anti-Inflammatory Potential
Certain thienopyrimidine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. [5][6]
-
Mechanism of Action: The anti-inflammatory effects of some thienopyrimidines are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins, mediators of inflammation. [12] Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Protocol:
-
In a 96-well plate, add purified COX-1 or COX-2 enzyme, a heme cofactor, and the test compound.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
The reaction produces PGG2, and the peroxidase component of COX converts PGG2 to PGH2, which is then measured using a colorimetric or fluorometric probe.
-
Measure the absorbance or fluorescence to determine the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess selectivity. [13]
-
Antiviral Activity
The structural similarity of thienopyrimidines to purine nucleosides makes them attractive candidates for antiviral drug development. [14][15]
-
Potential Targets: Viral polymerases and other enzymes essential for viral replication are potential targets for these compounds.
Experimental Protocol: Plaque Reduction Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus on a monolayer of host cells. [16]* Protocol:
-
Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Infect the cells with a known amount of virus in the presence of serial dilutions of the Thieno[3,4-d]pyrimidine-2,4-diol derivative.
-
After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for several days until visible plaques (zones of cell death) form in the control wells.
-
Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value. [17]
-
Antibacterial Efficacy
Emerging research has highlighted the potential of thienopyrimidine derivatives as antibacterial agents, particularly against Gram-positive bacteria. [18][19]
-
Spectrum of Activity: Some derivatives have shown activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA). [20] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. [2]* Protocol:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the Thieno[3,4-d]pyrimidine-2,4-diol derivative in a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., S. aureus, E. coli).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [10]
-
Conclusion
Thieno[3,4-d]pyrimidine-2,4-diol derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their well-established anticancer activity, primarily through the inhibition of key oncogenic kinases, positions them as strong candidates for further preclinical and clinical investigation. The comparative data presented in this guide demonstrates their potential to compete with or even surpass existing therapies. Furthermore, the emerging evidence of their anti-inflammatory, antiviral, and antibacterial properties opens up exciting new avenues for research and drug development. The detailed experimental protocols provided herein offer a robust framework for researchers to validate the therapeutic potential of their novel Thieno[3,4-d]pyrimidine-2,4-diol derivatives and contribute to the advancement of this important class of compounds.
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A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Available at: [Link]
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A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants | Journal of Natural Products - ACS Publications. Available at: [Link]
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Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC - NIH. Available at: [Link]
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Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed. Available at: [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
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Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed. Available at: [Link]
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Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative ADME/Tox Profiling of Thieno[3,4-d]pyrimidine-2,4-diol Analogs
Introduction
The thieno[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including potent kinase inhibition.[1][2] As with any promising series of therapeutic candidates, a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical for successful drug development. Early-stage ADME/Tox profiling enables a data-driven approach to selecting and optimizing lead compounds, thereby reducing the likelihood of late-stage attrition.[3][4]
This guide provides a comprehensive framework for the comparative ADME/Tox profiling of a series of novel Thieno[3,4-d]pyrimidine-2,4-diol analogs. We will delve into the rationale behind key experimental choices, provide detailed protocols for essential in vitro assays, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, self-validating system for evaluating the drug-like properties of their compounds.
The Importance of Early and Comparative ADME/Tox Profiling
The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADME/Tox profiles.[4] By assessing these properties early in the discovery process, researchers can:
-
Identify liabilities: Pinpoint potential issues such as poor absorption, rapid metabolism, or cellular toxicity.
-
Guide medicinal chemistry efforts: Provide crucial data to inform the design of next-generation analogs with improved properties.
-
Reduce costs: Minimize the investment in compounds that are likely to fail in later, more expensive stages of development.[3]
A comparative approach, where multiple analogs are evaluated in parallel, is essential for establishing Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR). This allows for the identification of key structural motifs that influence the ADME/Tox profile of the Thieno[3,4-d]pyrimidine-2,4-diol scaffold.
Key In Vitro Assays for Comparative Profiling
The following sections detail the experimental protocols for a panel of essential in vitro ADME/Tox assays. These assays are selected to provide a comprehensive, yet efficient, initial assessment of the drug-like properties of the Thieno[3,4-d]pyrimidine-2,4-diol analogs.
Aqueous Solubility
Aqueous solubility is a fundamental physicochemical property that influences a compound's dissolution and subsequent absorption. Poor solubility can be a significant hurdle for oral drug delivery.
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare 10 mM stock solutions of each Thieno[3,4-d]pyrimidine-2,4-diol analog in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well and mix thoroughly.
-
Equilibration: Incubate the plate at room temperature for 2 hours to allow for precipitation of insoluble compound.
-
Analysis: Analyze the supernatant for the concentration of soluble compound using a suitable method such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
Cell Permeability: The MDCK-MDR1 Assay
Predicting the intestinal absorption and potential for blood-brain barrier penetration of a drug candidate is crucial. The Madin-Darby Canine Kidney (MDCK) cell line is a valuable tool for this purpose.[5] The use of MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) further allows for the assessment of P-glycoprotein (P-gp) mediated efflux, a common mechanism of drug resistance.[6]
Experimental Workflow: MDCK-MDR1 Permeability Assay
Caption: Workflow for the in vitro CYP450 inhibition assay.
Detailed Protocol:
-
Reagents: Human liver microsomes (HLM), NADPH regenerating system, and specific probe substrates for each CYP isoform. [7]2. Incubation: In a 96-well plate, combine HLM, the probe substrate, and varying concentrations of the test compound.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time.
-
Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
In Vitro Toxicology: Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a leading cause of drug attrition and market withdrawal. [8]Therefore, early assessment of potential hepatotoxicity is crucial. In vitro assays using human liver-derived cells, such as HepG2 or primary human hepatocytes, provide a valuable system for identifying compounds with the potential to cause liver cell damage. [9][10]
Experimental Protocol: Cell Viability Assay in HepG2 Cells
-
Cell Culture: Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Thieno[3,4-d]pyrimidine-2,4-diol analogs for 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Data Summary and Comparative Analysis
To facilitate the comparison of the Thieno[3,4-d]pyrimidine-2,4-diol analogs, the data from the aforementioned assays should be compiled into a clear and concise table. This allows for a direct comparison of the key ADME/Tox parameters and aids in the identification of promising candidates.
Table 1: Hypothetical Comparative ADME/Tox Profile of Thieno[3,4-d]pyrimidine-2,4-diol Analogs
| Compound ID | Kinetic Solubility (µM) | MDCK-MDR1 Papp A-B (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | CYP3A4 IC50 (µM) | HepG2 CC50 (µM) |
| Analog 1 | 50 | 15 | 1.2 | > 50 | > 100 |
| Analog 2 | 15 | 2 | 8.5 | 5.2 | 25 |
| Analog 3 | 80 | 20 | 1.5 | 25 | 80 |
| Control | - | - | - | - | - |
Interpretation of Hypothetical Data:
-
Analog 1: Exhibits good solubility, high permeability, and low efflux, suggesting good absorption potential. It also shows a clean profile in terms of CYP inhibition and hepatotoxicity. This would be a promising candidate for further investigation.
-
Analog 2: Shows poor solubility and permeability, and is a strong P-gp efflux substrate, indicating potential absorption issues. It also demonstrates significant CYP inhibition and cytotoxicity, raising safety concerns.
-
Analog 3: Has excellent solubility and permeability with low efflux. However, it shows moderate CYP inhibition and some cytotoxicity, which may require further optimization.
Conclusion
The successful development of novel therapeutic agents hinges on a comprehensive understanding of their ADME/Tox properties. The framework presented in this guide provides a robust and efficient strategy for the comparative profiling of Thieno[3,4-d]pyrimidine-2,4-diol analogs. By systematically evaluating key parameters such as solubility, permeability, metabolic stability, and cytotoxicity, researchers can make informed decisions to select and advance the most promising candidates, ultimately increasing the probability of success in the drug development pipeline. The integration of these assays early in the discovery process is not merely a screening exercise but a fundamental component of modern, data-driven drug design.
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In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery. Retrieved from [Link]
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MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved from [Link]
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Importance of ADME and Toxicology Studies in Drug Discovery. (2023, April 19). Stemmatters. Retrieved from [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]
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How to perform the MDCK Permeability experiment in drug discovery. (2023, February 13). YouTube. Retrieved from [Link]
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Design, Synthesis, and Biological Activities of New Thieno[3,2-d]pyrimidines as Selective Type 4 Phosphodiesterase Inhibitors. (1998). Journal of Medicinal Chemistry. Retrieved from [Link]
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Discovery of 3H-benzot[3][11]hieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). Journal of Medicinal Chemistry. Retrieved from [Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. (2023). Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2014). Molecules. Retrieved from [Link]
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Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. (2017). ResearchGate. Retrieved from [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. (2019). Molecules. Retrieved from [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of Thieno[3,4-d]pyrimidine-2,4-diol
In the lifecycle of drug discovery and development, from initial synthesis to final application, the responsible management of chemical compounds is paramount. Thieno[3,4-d]pyrimidine-2,4-diol, a heterocyclic compound of interest in medicinal chemistry, requires a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and laboratory managers to ensure the safe and ethical disposal of this compound, thereby protecting both personnel and the environment. Our approach is grounded in the principles of chemical compatibility, hazard mitigation, and regulatory adherence, reflecting a commitment to safety that extends beyond the bench.
Hazard Assessment: Understanding the "Why" Behind the "How"
A robust disposal plan begins with a thorough understanding of the compound's intrinsic properties and potential hazards. While specific toxicity data for Thieno[3,4-d]pyrimidine-2,4-diol (CAS No. 6251-30-5) is not extensively documented, the precautionary principle dictates that we consider data from structurally similar compounds and general chemical safety guidelines.[1] The isomeric compound, Thieno[2,3-d]pyrimidine-2,4-diol, is classified as "Harmful if swallowed" (Acute Toxicity 4, oral) under the Globally Harmonized System (GHS).[2] Therefore, it is prudent to handle Thieno[3,4-d]pyrimidine-2,4-diol with a similar level of caution.
The primary risks associated with this class of compounds include potential irritation to the skin, eyes, and respiratory tract, and unknown long-term toxicological effects.[3] Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and sulfur oxides (SOx).[4][5]
Table 1: Chemical & Hazard Summary for Thieno[3,4-d]pyrimidine-2,4-diol and a Key Isomer
| Property | Thieno[3,4-d]pyrimidine-2,4-diol | Thieno[2,3-d]pyrimidine-2,4-diol (Isomer for Hazard Reference) |
| CAS Number | 6251-30-5[1][6] | 18740-38-0[2] |
| Molecular Formula | C₆H₄N₂O₂S[1][6] | C₆H₄N₂O₂S[2] |
| Molecular Weight | 168.17 g/mol [1][6] | 168.18 g/mol [2] |
| GHS Hazard Statements | No data available[1] | H302: Harmful if swallowed[2] |
| GHS Pictograms | No data available[1] | Warning[2] |
Causality: The lack of specific hazard data for the title compound necessitates a conservative approach. By treating it as potentially harmful, we build a safety margin into our disposal protocol, adhering to the core principle of minimizing risk in the face of uncertainty. This aligns with OSHA's guidance on managing hazardous substances, where proper control measures are essential to prevent harm.[7]
Pre-Disposal Protocol: Preparation and Segregation
Effective waste management begins at the source of generation. Proper segregation is critical to prevent dangerous chemical reactions and to ensure that waste is handled by the appropriate disposal stream.[8][9]
Step 1: Identify and Classify the Waste Stream Determine the nature of the waste containing Thieno[3,4-d]pyrimidine-2,4-diol. Is it the pure, unused solid? Is it dissolved in a solvent? Or is it a contaminated material (e.g., gloves, weighing paper, silica gel)? Each form requires a distinct disposal pathway.
Step 2: Segregate Incompatible Materials Never mix Thieno[3,4-d]pyrimidine-2,4-diol waste with incompatible chemicals. Based on its structure, potential incompatibilities include:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids & Bases: May cause decomposition or unintended reactions.
Store waste in designated, clearly labeled containers that separate it from these reactive classes.[10][11]
Step 3: Decontamination of Labware For reusable labware (e.g., glassware), a triple-rinse procedure is recommended.
-
Rinse the container with a suitable solvent (e.g., ethanol or acetone) that readily dissolves the compound.
-
Collect the rinsate as hazardous chemical waste.
-
Repeat the rinse two more times.
-
After the third rinse, the container can typically be washed with soap and water.
Causality: Segregation prevents the creation of a more hazardous "mystery mixture" and is a cornerstone of both EPA and OSHA regulations.[12][13] The triple-rinse procedure is a standard laboratory practice designed to render containers "RCRA empty," minimizing the carry-over of hazardous residues into the general waste stream.[14]
Disposal Workflow: A Step-by-Step Guide
The following protocol outlines the systematic process for disposing of waste containing Thieno[3,4-d]pyrimidine-2,4-diol.
Step 1: Select the Appropriate Waste Container
-
Solid Waste: For pure compound or contaminated solids (gloves, paper towels), use a securely sealed, puncture-resistant container clearly labeled as "Solid Chemical Waste."[15]
-
Liquid Waste: For solutions of the compound, use a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure the container is labeled for the specific solvent system (e.g., "Halogenated Waste" or "Non-Halogenated Waste"). Never mix these two streams.[11]
-
Sharps Waste: For contaminated needles, pipette tips, or broken glass, use a designated, puncture-proof sharps container.[8]
Step 2: Accurate and Compliant Labeling All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "Thieno[3,4-d]pyrimidine-2,4-diol."
-
The concentration or approximate percentage of the compound.
-
The names of any solvents present.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
Causality: Proper labeling is a critical OSHA requirement under the Hazard Communication Standard (HazCom).[16] It ensures that everyone who handles the container, from lab personnel to waste disposal technicians, is aware of its contents and associated dangers, preventing accidental exposure or improper handling.[9]
Step 3: Safe Storage Pending Disposal Store sealed waste containers in a designated, well-ventilated satellite accumulation area. This area should be secure, away from general lab traffic, and have secondary containment (such as a spill tray) to capture any potential leaks.[10]
Step 4: Final Disposal via Licensed Contractor The ultimate disposal of Thieno[3,4-d]pyrimidine-2,4-diol waste must be conducted through a licensed hazardous waste disposal company.[17][18] These contractors are equipped to handle and transport chemical waste in accordance with EPA and Department of Transportation (DOT) regulations. The most common disposal method for this type of organic compound is high-temperature incineration at a permitted facility.[17]
Prohibited Disposal Methods:
-
DO NOT dispose of Thieno[3,4-d]pyrimidine-2,4-diol down the drain. This is strictly prohibited by the EPA for many organic compounds and can harm aquatic ecosystems and interfere with wastewater treatment processes.[14][19]
-
DO NOT dispose of this compound in the regular trash. This can lead to environmental contamination and endanger sanitation workers.[17]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated to disperse any dust or vapors.
-
Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[20]
-
Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with an absorbent dike.
-
Clean-Up: Carefully sweep or scoop the solid material into a designated waste container. For liquids, use an absorbent pad to soak up the spill, then place the pad in the waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Causality: A structured emergency response plan is a key component of OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[12][16] The goal is to contain the hazard, protect personnel, and ensure the contaminated area is safely returned to normal operating conditions.
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making process for the proper disposal of Thieno[3,4-d]pyrimidine-2,4-diol waste.
Caption: Decision workflow for Thieno[3,4-d]pyrimidine-2,4-diol waste disposal.
References
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PubChem. Thieno[2,3-d]pyrimidine-2,4-diol. National Center for Biotechnology Information. [Link]
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CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.[Link]
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DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]
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LookChem. Thieno[3,2-d]pyrimidine-4-carbonitrile Safety Data Sheets(SDS).[Link]
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Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.[Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview.[Link]
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Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.[Link]
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PubChem. Thieno[3,4-d]pyrimidine. National Center for Biotechnology Information. [Link]
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Synerzine. SAFETY DATA SHEET 5,7-DIHYDRO-2-METHYLTHIENO(3,4-D) PYRIMIDINE, 1% IN TRIACETIN.[Link]
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Fisher Scientific. Safety Data Sheet - 5-(5-Methyl-2-thienyl)thieno[2,3-d]pyrimidin-4-one.[Link]
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MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting.[Link]
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Stericycle UK. How to Safely Dispose of Laboratory Waste?[Link]
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University of St Andrews. Disposal of Laboratory Wastes (GUIDANCE).[Link]
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Karolinska Institutet. Laboratory waste.[Link]
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Medical-Waste-Disposal.com. What Are The Proper Procedures For Laboratory Chemical Waste Disposal?[Link]
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ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.[Link]
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U.S. Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.[Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste.[Link]
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U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES.[Link]
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U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[Link]
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
